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  • Product: 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
  • CAS: 447428-98-0

Core Science & Biosynthesis

Foundational

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde CAS 447428-98-0

An In-Depth Technical Guide to 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde (CAS 447428-98-0) For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde (CAS 447428-98-0)

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. It details the synthesis, characterization, potential biological significance, and safe handling of this valuable chemical intermediate.

Introduction and Significance

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a substituted benzaldehyde derivative. Benzaldehyde and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. They are known to exhibit properties such as anticancer, antioxidant, and anti-inflammatory effects.[1] The unique structural combination of a chlorobenzyl ether and a methoxybenzaldehyde moiety in the title compound suggests its potential as a scaffold for the development of novel therapeutic agents. For instance, similar benzyloxybenzaldehyde structures have been investigated as selective inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is implicated in cancer stem cell survival.[2] Furthermore, the aldehyde functional group can participate in the formation of Schiff bases, leading to a wide array of derivatives with potential pharmacological applications.[3]

Physicochemical Properties

While specific experimental data for 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is not extensively published, its properties can be estimated based on structurally related compounds.

PropertyEstimated ValueSource for Analogy
Molecular FormulaC₁₅H₁₃ClO₃-
Molecular Weight276.71 g/mol -
AppearanceOff-white to pale yellow solidGeneral observation for similar compounds
Melting Point~70-80 °CBased on similar substituted benzaldehydes
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); Insoluble in water.General solubility of benzaldehyde derivatives

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely applicable method for synthesizing 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is through a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, isovanillin (3-hydroxy-4-methoxybenzaldehyde) is deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with 3-chlorobenzyl chloride.

Reaction Scheme

G reactant1 Isovanillin Reaction Mixture Reaction Mixture reactant1->Reaction Mixture reactant2 3-Chlorobenzyl chloride reactant2->Reaction Mixture reagent1 Base (e.g., K2CO3) reagent1->Reaction Mixture reagent2 Solvent (e.g., DMF) reagent2->Reaction Mixture product 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Reaction Mixture->product

Caption: Williamson Ether Synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Alkyl Halide: While stirring the mixture, add 3-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Mechanism of Action

While the specific biological targets of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde have not been reported, related compounds have shown interesting pharmacological activities.

Anticancer Potential

Derivatives of benzaldehyde have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4] The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules like DNA and proteins, leading to cellular stress and apoptosis.[4] The presence of the chlorobenzyl group may enhance the cytotoxic activity.

G Target_Compound 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Cellular_Uptake Cellular Uptake Target_Compound->Cellular_Uptake Interaction_Biomolecules Interaction with Cellular Biomolecules (DNA, Proteins) Cellular_Uptake->Interaction_Biomolecules Cellular_Stress Induction of Cellular Stress Interaction_Biomolecules->Cellular_Stress Apoptosis_Pathway Activation of Apoptotic Pathways Cellular_Stress->Apoptosis_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the predicted physicochemical properties of 3-[(3-Chlorobenzyl)oxy]-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the predicted physicochemical properties of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry and materials science. As a novel compound, extensive experimental data is not yet publicly available. Therefore, this document serves as a predictive framework, grounded in the established properties of structurally analogous compounds and foundational principles of physical organic chemistry. We present anticipated values for key parameters such as melting point, solubility, and spectroscopic signatures. Furthermore, this guide outlines comprehensive, step-by-step protocols for the experimental determination and validation of these properties, empowering researchers to fully characterize this molecule. The causality behind each experimental choice is elucidated, ensuring a deep understanding of the characterization process.

Introduction

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is an aromatic compound featuring a core 4-methoxybenzaldehyde structure functionalized with a 3-chlorobenzyl ether linkage. The unique combination of an aldehyde, a methoxy group, an ether linkage, and a chlorinated aromatic ring suggests a range of potential applications, from a versatile synthon in organic synthesis to a candidate for biological screening in drug discovery programs. The aldehyde group offers a reactive handle for further chemical modifications, while the lipophilic chlorobenzyl moiety can significantly influence molecular interactions and pharmacokinetic properties. An in-depth understanding of its physicochemical properties is paramount for its effective utilization in any research or development endeavor.

This guide is structured to provide both predictive insights and practical experimental guidance. By analyzing data from structurally related molecules, we can forecast the expected behavior of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. The subsequent experimental protocols are designed to be self-validating, ensuring the generation of robust and reliable data.

Chemical Identity and Predicted Molecular Properties

A thorough characterization of a molecule begins with its fundamental identifiers and computed properties.

Chemical Structure

The molecular structure of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is presented below.

Caption: Chemical structure of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

Molecular Formula and Weight
  • Molecular Formula: C₁₅H₁₃ClO₃

  • Molecular Weight: 276.71 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on computational models and comparison with analogous structures.

PropertyPredicted ValueRationale and Comparative Analysis
Physical State White to off-white crystalline solidSimilar multi-ring aromatic aldehydes, such as 3-Ethoxy-4-methoxybenzaldehyde, are crystalline solids at room temperature. The increased molecular weight and potential for intermolecular interactions due to the chlorobenzyl group would favor a solid state.
Melting Point (°C) 70-90The melting point is influenced by molecular symmetry, intermolecular forces, and molecular weight. 4-Methoxybenzaldehyde is a liquid at room temperature, but the addition of larger substituents increases the melting point. For instance, 3-ethoxy-4-methoxybenzaldehyde has a melting point of 51-53 °C. The presence of the larger and heavier 3-chlorobenzyl group is expected to further increase the melting point due to increased van der Waals forces and potential dipole-dipole interactions.
Boiling Point (°C) > 350 (with decomposition)High molecular weight aromatic aldehydes and ethers typically have high boiling points. However, they are also prone to decomposition at elevated temperatures. Direct distillation is likely not a suitable purification method.
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, acetone. Sparingly soluble in methanol, ethanol. Insoluble in water.The molecule is largely nonpolar due to the two aromatic rings and the ether linkage. The polar aldehyde and methoxy groups will impart some polarity, but overall, it is expected to be soluble in common organic solvents and have very low solubility in water.
logP (Octanol-Water Partition Coefficient) 3.5 - 4.5The logP value is a measure of lipophilicity. The presence of the chlorinated benzyl group significantly increases the lipophilicity compared to simpler benzaldehydes. This predicted range suggests good membrane permeability, a key factor in drug development.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically less than 2 °C) is characteristic of a pure crystalline compound, while impurities tend to broaden and depress the melting range[1]. This protocol utilizes a digital melting point apparatus for accurate and reproducible measurements.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry by placing it under high vacuum for several hours. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of a digital melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, set a slower heating ramp (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.

    • Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the measurement with a second sample to ensure reproducibility.

melting_point_workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement dry Dry Sample grind Grind to Fine Powder dry->grind load Load Capillary Tube grind->load pack Pack Sample load->pack rapid Rapid Ramp (Approx. MP) pack->rapid slow Slow Ramp (Accurate MP) rapid->slow record Record T1 and T2 slow->record validation validation record->validation Repeat for Reproducibility

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Understanding the solubility profile is critical for selecting appropriate solvents for reactions, purification, and formulation. This protocol employs a systematic, tiered approach to qualitatively assess solubility in a range of common laboratory solvents.

Protocol:

  • Solvent Selection: Prepare a panel of solvents with varying polarities, for example: water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Initial Screening (Tier 1):

    • Add approximately 10 mg of the compound to a small vial.

    • Add 1 mL of the test solvent.

    • Vortex the mixture for 1 minute at room temperature.

    • Visually inspect for dissolution. If the solid dissolves completely, it is considered "soluble." If some solid remains, it is "sparingly soluble" or "insoluble."[2]

  • Heating (Tier 2):

    • If the compound is not soluble at room temperature, gently warm the mixture in a water bath to approximately 50 °C.

    • Observe any changes in solubility.

  • Data Recording: Record the solubility at both room temperature and upon heating for each solvent.

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in the compound.

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, integration, and coupling patterns of the signals provide unambiguous evidence for the compound's structure. Aromatic protons, in particular, have characteristic chemical shifts[3].

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).

  • ~7.0-7.8 ppm (m, 7H): Aromatic protons. The protons on the benzaldehyde ring and the chlorobenzyl ring will appear in this region with complex splitting patterns.

  • ~5.1 ppm (s, 2H): Methylene protons of the benzyl ether (-OCH₂-Ar).

  • ~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~191 ppm: Aldehyde carbonyl carbon.

  • ~110-160 ppm: Aromatic and ether-linked carbons.

  • ~70 ppm: Methylene carbon of the benzyl ether.

  • ~56 ppm: Methoxy carbon.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The carbonyl group of an aldehyde has a very strong and sharp absorption[4][5].

Predicted FT-IR Absorptions (KBr pellet or thin film):

  • ~3050-3100 cm⁻¹: Aromatic C-H stretch.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretch (from methoxy and methylene groups).

  • ~2720 and ~2820 cm⁻¹: Characteristic C-H stretch of an aldehyde (Fermi resonance).

  • ~1680-1700 cm⁻¹: Strong, sharp C=O stretch of the aromatic aldehyde. Conjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹)[5].

  • ~1500-1600 cm⁻¹: Aromatic C=C ring stretches.

  • ~1250 cm⁻¹: Aryl-alkyl ether C-O stretch.

  • ~1020-1040 cm⁻¹: Methoxy C-O stretch.

  • ~700-800 cm⁻¹: C-Cl stretch.

Experimental Protocol:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

    • Thin Film (if low melting): Melt a small amount of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern can provide further structural clues[6][7][8].

Predicted Mass Spectrum (Electron Impact - EI):

  • Molecular Ion (M⁺): m/z = 276 (and 278 in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

  • Major Fragment Ions:

    • m/z = 125/127: Loss of the 4-methoxybenzaldehyde radical, resulting in the 3-chlorobenzyl cation.

    • m/z = 151: Cleavage of the benzyl C-O bond to give the 3-oxy-4-methoxybenzaldehyde cation.

    • m/z = 91: Tropylium ion (rearrangement of the benzyl cation).

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron impact (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z range.

  • Spectral Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

characterization_overview cluster_physprop Physical Properties cluster_spec Spectroscopic Characterization cluster_info Information Gained mp Melting Point purity Purity mp->purity sol Solubility sol->purity nmr NMR (1H, 13C) structure Structure Confirmation nmr->structure ftir FT-IR functional_groups Functional Groups ftir->functional_groups ms Mass Spectrometry mw Molecular Weight ms->mw structure->functional_groups structure->mw

Caption: Overview of Physicochemical Characterization.

Conclusion

This technical guide has provided a comprehensive predictive overview and a set of robust experimental protocols for the characterization of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. By leveraging data from analogous compounds and established analytical techniques, researchers can confidently approach the synthesis, purification, and application of this novel molecule. The detailed methodologies and the rationale behind them are intended to empower scientists in drug development and materials science to generate high-quality, reliable data, thereby accelerating the pace of innovation.

References

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 27, 2026, from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 27, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved January 27, 2026, from [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved January 27, 2026, from [Link]

Sources

Foundational

Introduction: The Molecule and the Imperative for Spectral Characterization

An In-Depth Technical Guide to the Spectral Analysis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde This guide provides a comprehensive technical overview of the spectral data for 3-[(3-Chlorobenzyl)oxy]-4-methoxybenza...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

This guide provides a comprehensive technical overview of the spectral data for 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde (CAS Number: 447428-98-0)[1]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous structures and established spectroscopic principles. It offers not just data, but a deep dive into the causality behind experimental choices and data interpretation, ensuring a robust understanding of the molecule's structural characterization.

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a substituted aromatic ether-aldehyde. Its structure, combining a vanillin-derived core with a chlorobenzyl group, makes it a valuable intermediate in organic synthesis, potentially for novel therapeutic agents or materials. Accurate structural confirmation is the bedrock of all subsequent research and development. Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide details the expected outcomes from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing the foundational data required for its application in advanced research.

Integrated Spectroscopic Workflow

The comprehensive characterization of a novel or synthesized compound like 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde relies on an integrated workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. The following workflow illustrates a logical and efficient approach to data acquisition and analysis.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Prep Purified Solid Sample FTIR FT-IR Spectroscopy (Functional Groups) Prep->FTIR Aliquots NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Prep->NMR Aliquots MS Mass Spectrometry (Molecular Weight & Fragmentation) Prep->MS Aliquots Interpret Correlate & Interpret Data FTIR->Interpret NMR->Interpret MS->Interpret Structure Confirm Structure of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Interpret->Structure Validation

Caption: Structure of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

Predicted FT-IR Data

The following table summarizes the expected characteristic absorption bands for the title compound, based on data from analogous substituted benzaldehydes. [2][3][4]

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
~3050-3080 Medium-Weak C-H stretch Aromatic C-H
~2950-2970 Weak C-H stretch Methoxy -CH₃
~2850 & ~2750 Weak C-H stretch (Fermi doublet) Aldehyde C-H
~1680-1700 Strong C=O stretch Aromatic Aldehyde
~1580-1600 Medium-Strong C=C stretch Aromatic Ring
~1500-1520 Medium-Strong C=C stretch Aromatic Ring
~1250-1270 Strong C-O stretch (asymmetric) Aryl-O-CH₂
~1130-1150 Strong C-O stretch O-CH₃
~1020-1040 Medium C-O stretch (symmetric) Aryl-O-CH₂
~750-800 Strong C-Cl stretch Aryl-Cl

| ~810-850 | Strong | C-H out-of-plane bend | Substituted Benzene |

Interpretation of the FT-IR Spectrum

The spectrum is expected to be dominated by several key features. A strong, sharp peak around 1685 cm⁻¹ is the most indicative signal for the aldehyde carbonyl (C=O) group. [2]The presence of the aldehyde is further confirmed by two weaker bands around 2850 and 2750 cm⁻¹, characteristic of the C-H bond of the aldehyde group, which often appear as a Fermi resonance doublet. [4] The aromatic nature of the compound will be evident from the C=C stretching vibrations in the 1500-1600 cm⁻¹ region and the aromatic C-H stretches above 3000 cm⁻¹. The ether linkages are confirmed by strong C-O stretching bands. Specifically, the asymmetric aryl-ether stretch is anticipated to be very prominent around 1260 cm⁻¹, a feature also seen in similar structures like 4-methoxybenzaldehyde. [3]Finally, the C-Cl stretch, typically appearing in the 750-800 cm⁻¹ range, confirms the presence of the chloro-substituent on the benzyl ring.

Experimental Protocol: FT-IR Data Acquisition (ATR)
  • Sample Preparation: Ensure the solid sample of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is dry and crystalline. No further preparation is typically needed for Attenuated Total Reflectance (ATR) FT-IR.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal. This step is crucial as it subtracts the IR absorption from the atmosphere (CO₂ and H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be automatically ratioed against the collected background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present.

Predicted ¹H NMR Data

Chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS), assuming deuterated chloroform (CDCl₃) as the solvent. [5][6]Predictions are based on spectral data from analogous compounds such as 3-benzyloxy-4-methoxybenzaldehyde and other substituted benzaldehydes. [7][8][9][10]

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-7 9.85 s - Aldehyde proton
H-2 7.45 d ~2.0 Aromatic proton
H-6 7.42 dd ~8.5, 2.0 Aromatic proton
H-5 6.98 d ~8.5 Aromatic proton
H-2' 7.48 s - Aromatic proton
H-4' 7.30 m - Aromatic proton
H-5' 7.30 m - Aromatic proton
H-6' 7.30 m - Aromatic proton
H-7' 5.18 s - Benzylic methylene protons

| H-8 | 3.95 | s | - | Methoxy protons |

Interpretation of the ¹H NMR Spectrum

The most downfield signal will be the sharp singlet for the aldehyde proton (H-7) around 9.85 ppm, a highly characteristic chemical shift. [11]The methoxy protons (H-8) will appear as a sharp singlet at approximately 3.95 ppm, integrating to three protons. The benzylic methylene protons (H-7') are expected as a singlet around 5.18 ppm, integrating to two protons.

The aromatic region (7.0-7.5 ppm) will show two distinct sets of signals:

  • Vanillin-derived ring (H-2, H-5, H-6): This ABC spin system will show three distinct signals. H-5, being ortho to the electron-donating methoxy group, will be the most upfield at ~6.98 ppm (doublet). H-2 and H-6 will be further downfield, with H-2 appearing as a doublet and H-6 as a doublet of doublets due to coupling with both H-5 and H-2.

  • Chlorobenzyl ring (H-2', H-4', H-5', H-6'): These four protons will appear in the ~7.30-7.48 ppm region. Due to the meta-chloro substitution, the coupling patterns can be complex, but H-2' may appear as a distinct singlet or narrow triplet, while the others will likely form a complex multiplet.

Predicted ¹³C NMR Data

Predicted chemical shifts are based on data from similar structures. [7][12][13]

Carbon(s) Predicted δ (ppm) Assignment
C-7 191.0 Aldehyde Carbonyl
C-4 154.5 Aromatic C-O
C-3 150.0 Aromatic C-O
C-1' 138.0 Aromatic C-ipso
C-3' 134.8 Aromatic C-Cl
C-1 130.5 Aromatic C-ipso
C-5', C-6' 129.9 Aromatic C-H
C-2' 127.5 Aromatic C-H
C-4' 125.5 Aromatic C-H
C-6 126.8 Aromatic C-H
C-2 112.0 Aromatic C-H
C-5 111.5 Aromatic C-H
C-7' 70.5 Benzylic Methylene

| C-8 | 56.2 | Methoxy Carbon |

Interpretation of the ¹³C NMR Spectrum

The aldehyde carbonyl carbon (C-7) will be the most downfield signal, appearing around 191.0 ppm. The aromatic region will contain numerous signals between 110 and 155 ppm. The carbons directly attached to oxygen (C-3, C-4) will be the most downfield in this region. The carbon bearing the chlorine atom (C-3') will also be distinct. The benzylic methylene carbon (C-7') is expected around 70.5 ppm, and the methoxy carbon (C-8) will be the most upfield signal at approximately 56.2 ppm.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm. [6]2. Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 300 or 500 MHz). The instrument must be tuned to the specific sample and locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum. A standard acquisition includes a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A spectral width of ~220 ppm is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine proton ratios. Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C). [5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrometry Data (Electron Ionization)
m/z (mass-to-charge ratio)Relative IntensityAssignment
290/292Medium[M]⁺, Molecular Ion (3:1 isotope pattern)
165Low[M - C₇H₆Cl]⁺
125/127High[C₇H₆Cl]⁺, Chlorotropylium ion (Base Peak)
137Medium[M - C₈H₈OCl]⁺, Methoxybenzoyl fragment
Interpretation of the Mass Spectrum

Upon electron ionization (EI), the molecule is expected to show a molecular ion peak [M]⁺ at m/z 290. A key feature will be the isotopic peak at m/z 292, which should be approximately one-third the intensity of the m/z 290 peak, confirming the presence of a single chlorine atom. [14] The most favorable fragmentation pathway is the cleavage of the benzylic ether bond. This alpha-cleavage is characteristic of ethers and results in the formation of a stable chlorotropylium ion. [15]This fragment at m/z 125/127 is predicted to be the base peak (the most intense peak in the spectrum) due to its resonance-stabilized structure. The other part of the molecule would form a radical, which is typically not observed. The presence of this m/z 125/127 fragment is strong evidence for the chlorobenzyl ether moiety.

G mol Molecule [M]⁺ m/z 290/292 frag1 Chlorotropylium Ion [C₇H₆Cl]⁺ m/z 125/127 (Base Peak) mol->frag1 Benzylic Cleavage frag2 Vanillin Radical [C₈H₇O₃]• m/z 167 (not observed) mol->frag2

Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable solid, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

  • Ionization: The sample is vaporized and enters the ion source. In Electron Ionization (EI), the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical molecular ion [M]⁺.

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Acquisition: The instrument scans a specified mass range (e.g., m/z 40-500) to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The combined application of FT-IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. The aldehyde, methoxy, aromatic, and chlorobenzyl ether functionalities are all clearly identifiable through their unique spectroscopic signatures. This guide serves as a foundational reference for researchers, ensuring data is interpreted with a high degree of confidence and scientific rigor.

References

  • ResearchGate. FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde, as supported by ab initio, hybrid density functional theory and normal coordinate calculations. [Link]

  • PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. [Link]

  • PubChem. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. [Link]

  • US EPA. ENVIRONMENTAL PROTECTION AGENCY ELECTRONIC DATA DELIVERABLE VALID VALUES REFERENCE MANUAL Region 2. [Link]

  • Canadian Science Publishing. NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. [Link]

  • PubMed. Characterization of rotameric mixtures in o- and m-substituted benzaldehydes by matrix isolation IR spectroscopy. [Link]

  • International Journal of Pharma Sciences and Research. Synthesis, Characterization and antimicrobial activity of Cyanopyridine derivatives with Vanillin. [Link]

  • University of Regensburg. Mass Spectrometry: Fragmentation. [Link]

  • NIST. 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde. [Link]

  • SpectraBase. 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde thiosemicarbazone - Optional[13C NMR]. [Link]

  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 4-methoxy-. [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 4-methoxy- (IR Spectrum). [Link]

  • Canadian Science Publishing. PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES. [Link]

  • SpectraBase. 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde - Optional[1H NMR]. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Optica Publishing Group. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Journal of Applied and Natural Science. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • PubChem. 3-Chloro-4-methoxybenzaldehyde. [Link]

  • CORE. Characterization of Rotameric Mixtures in o- and m- Substituted.... [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ACS Publications. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

  • ResearchGate. NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. [Link]

  • MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. [Link]

  • Saarland University. Interpretation of mass spectra. [Link]

  • NIST Chemistry WebBook. 3-Methoxy-4,5-methylenedioxybenzaldehyde. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

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Exploratory

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a compound of interest in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of organic molecules. We will delve into the theoretical prediction of the spectrum, provide a robust experimental protocol for data acquisition, and offer insights into spectral interpretation, grounded in fundamental principles and field-proven expertise.

Introduction: The Structural Significance of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde belongs to the class of aromatic ethers and aldehydes. Its molecular architecture, featuring a substituted benzaldehyde core linked to a chlorobenzyl group via an ether linkage, presents a rich landscape for NMR analysis. The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is paramount, and ¹H NMR spectroscopy serves as a primary and indispensable tool for this purpose.

The utility of this compound can be inferred from its structural similarity to intermediates used in the synthesis of pharmacologically active molecules, such as phosphodiesterase 4 (PDE4) inhibitors.[1] The accurate characterization of such molecules is the bedrock of reproducible scientific research and the development of novel therapeutics.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a composite of signals arising from the distinct proton environments within the molecule. By dissecting the molecule into its constituent aromatic rings and functional groups, we can anticipate the chemical shift (δ), multiplicity (splitting pattern), and integration value for each proton. This predictive analysis is rooted in the principles of chemical equivalence and the influence of electronic effects (induction and resonance) of the substituents.[2][3]

Molecular Structure and Proton Numbering:

To facilitate our analysis, the protons in the molecule are systematically numbered as follows:

Caption: Numbering scheme for the protons of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

The Aldehyde Proton (H₁₀)

The proton of the aldehyde group is the most deshielded proton in the molecule. This is due to the strong electron-withdrawing nature of the carbonyl group (C=O). As a result, its signal is expected to appear far downfield.

  • Predicted Chemical Shift (δ): 9.8 - 10.0 ppm

  • Multiplicity: Singlet (s)

  • Integration: 1H

This prediction is consistent with the typical chemical shift range for aromatic aldehyde protons.[2][4][5]

The 4-Methoxybenzaldehyde Ring Protons (H₅, H₆, H₂)

The protons on the benzaldehyde ring are influenced by the electron-donating methoxy group (-OCH₃) and the benzyloxy group, as well as the electron-withdrawing aldehyde group.

  • H₂: This proton is ortho to the aldehyde group and meta to the benzyloxy group. The aldehyde group's deshielding effect will be significant.

    • Predicted Chemical Shift (δ): ~7.45 ppm

    • Multiplicity: Doublet (d)

    • Coupling Constant (J): ~2 Hz (meta coupling to H₆)

    • Integration: 1H

  • H₆: This proton is meta to the aldehyde group and ortho to the benzyloxy group. It will experience deshielding from the aldehyde and benzyloxy oxygen.

    • Predicted Chemical Shift (δ): ~7.40 ppm

    • Multiplicity: Doublet of doublets (dd)

    • Coupling Constants (J): ~8.5 Hz (ortho coupling to H₅) and ~2 Hz (meta coupling to H₂)

    • Integration: 1H

  • H₅: This proton is ortho to the methoxy group and meta to the aldehyde group. The electron-donating methoxy group will shield this proton, shifting it upfield relative to the other aromatic protons on this ring.

    • Predicted Chemical Shift (δ): ~7.00 ppm

    • Multiplicity: Doublet (d)

    • Coupling Constant (J): ~8.5 Hz (ortho coupling to H₆)

    • Integration: 1H

The typical ortho coupling constant in aromatic systems is between 7-10 Hz, while meta coupling is smaller, around 2-3 Hz.[6][7]

The Methoxy Group Protons (H₉)

The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet. The electronegative oxygen atom causes a downfield shift.

  • Predicted Chemical Shift (δ): ~3.95 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3H

This is a characteristic chemical shift for methoxy groups attached to an aromatic ring.[8][9]

The Benzylic Protons (H₈)

The two protons of the methylene bridge (-CH₂-) are also chemically equivalent and will appear as a singlet. They are in a benzylic position and attached to an oxygen atom, both of which contribute to their deshielding.

  • Predicted Chemical Shift (δ): ~5.15 ppm

  • Multiplicity: Singlet (s)

  • Integration: 2H

This prediction is based on data for similar benzylic ether compounds.[10][11][12]

The 3-Chlorobenzyl Ring Protons (H₃, H₄, H₁, H₇)

The protons on the 3-chlorobenzyl ring are influenced by the electronegative chlorine atom and the electron-withdrawing effect of the rest of the molecule attached to the benzylic carbon.

  • H₃: This proton is ortho to the chlorine atom and will be the most deshielded on this ring.

    • Predicted Chemical Shift (δ): ~7.48 ppm

    • Multiplicity: Singlet (or a narrow triplet due to meta coupling)

    • Integration: 1H

  • H₄: This proton is ortho to the benzylic group and meta to the chlorine.

    • Predicted Chemical Shift (δ): ~7.35 ppm

    • Multiplicity: Doublet of triplets (dt) or multiplet (m)

    • Integration: 1H

  • H₁ and H₇: These two protons are meta and para to the chlorine atom, respectively, and will have similar chemical shifts, likely appearing as a multiplet.

    • Predicted Chemical Shift (δ): ~7.30 - 7.40 ppm

    • Multiplicity: Multiplet (m)

    • Integration: 2H

Summary of Predicted ¹H NMR Data:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant(s) (J, Hz)
H₁₀ (Aldehyde)9.8 - 10.0s1H-
H₂~7.45d1H~2 (meta)
H₆~7.40dd1H~8.5 (ortho), ~2 (meta)
H₅~7.00d1H~8.5 (ortho)
H₉ (Methoxy)~3.95s3H-
H₈ (Benzylic)~5.15s2H-
H₃~7.48s (or narrow t)1H-
H₄, H₁, H₇7.30 - 7.40m3H-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and acquiring a high-resolution ¹H NMR spectrum. Adherence to these steps is crucial for obtaining reliable and reproducible data.

Materials and Reagents
  • 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde (analyte)

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

Sample Preparation Workflow

G cluster_prep Sample Preparation weigh Weigh 5-10 mg of the compound dissolve Dissolve in ~0.6 mL of CDCl₃ with TMS weigh->dissolve transfer Transfer solution to NMR tube dissolve->transfer vortex Vortex gently to ensure homogeneity transfer->vortex

Caption: Workflow for preparing the NMR sample.

NMR Instrument Parameters
  • Spectrometer: 400 MHz or higher field strength NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse experiment (zg30)

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 5 seconds

    • Acquisition Time (AQ): ~4 seconds

Rationale for Parameter Selection: A higher field strength instrument will provide better signal dispersion, which is particularly important for resolving the complex aromatic region. A relaxation delay of 5 seconds ensures full relaxation of the protons, leading to accurate integration.

Data Processing and Interpretation

Processing Steps
  • Fourier Transformation (FT): Convert the Free Induction Decay (FID) signal from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the precise chemical shift of each peak.

Interpreting the Spectrum: A Self-Validating System

The interpretation of the acquired spectrum should be a systematic process of matching the experimental data with the predicted values.

G cluster_interpretation Spectral Interpretation Logic A Acquired Spectrum C Compare Chemical Shifts A->C B Predicted Spectrum B->C D Analyze Multiplicities & J-couplings C->D E Verify Integrations D->E F Structural Confirmation E->F

Sources

Foundational

13C NMR analysis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Introduction 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a polysubstituted aromatic compound with potential applic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Introduction

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and other high-value organic materials. Its complex structure, featuring two distinct aromatic rings and multiple functional groups, necessitates robust analytical techniques for unambiguous structural confirmation and purity assessment. Among the array of spectroscopic methods available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool. It provides direct insight into the carbon skeleton of a molecule, revealing the number of chemically distinct carbon atoms and offering valuable information about their local electronic environment.

This technical guide provides a comprehensive exploration of the ¹³C NMR analysis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. We will delve into the fundamental principles governing the spectrum, present a field-proven experimental protocol for data acquisition, and conduct a detailed, peak-by-peak interpretation of the spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Core Principles: Decoding the ¹³C NMR Spectrum

¹³C NMR spectroscopy detects the ¹³C isotope, which, despite its low natural abundance (~1.1%), possesses a nuclear spin that can be excited by radiofrequency radiation in the presence of a strong magnetic field.[1] The precise resonance frequency, or "chemical shift" (δ), of each carbon nucleus is highly sensitive to its local electronic environment, which is influenced by the surrounding atoms and functional groups.[2][3]

Key factors influencing the ¹³C chemical shifts in 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde include:

  • Hybridization: The sp² hybridized carbons of the aromatic rings and the aldehyde carbonyl group resonate at a lower field (higher ppm values) than the sp³ hybridized carbons of the methoxy and methylene groups.[4]

  • Electronegativity: Electronegative atoms like oxygen and chlorine deshield adjacent carbon nuclei, shifting their signals to a lower field. The aldehyde carbonyl carbon (C=O) is significantly deshielded and typically appears in the 190-200 ppm range.[4] Carbons attached to singly bonded oxygen (ethers, methoxy) appear in the 50-80 ppm range.[3]

  • Substituent Effects on Aromatic Rings: Substituents exert both inductive and resonance (mesomeric) effects, altering the electron density at the ipso, ortho, meta, and para positions of the aromatic ring. Electron-donating groups (e.g., -OCH₃, -OR) shield the ortho and para carbons, shifting them upfield (lower ppm), while electron-withdrawing groups (e.g., -CHO, -Cl) deshield them, causing a downfield shift.

Due to the asymmetric substitution on both aromatic rings, all 15 carbon atoms in the molecule are chemically non-equivalent, and therefore, a total of 15 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[5]

Experimental Workflow for ¹³C NMR Analysis

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following workflow provides a self-validating system for obtaining reliable data.

G Figure 1. Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (20-50 mg) prep2 Select Deuterated Solvent (e.g., CDCl3, 0.6-0.7 mL) prep1->prep2 prep3 Dissolve & Vortex prep2->prep3 prep4 Filter into NMR Tube (via pipette with glass wool) prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock & Shim acq1->acq2 acq3 Set Acquisition Parameters (Proton Decoupling, Pulse Program) acq2->acq3 acq4 Acquire Spectrum (Accumulate Scans) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Spectrum (TMS or Solvent Peak) proc2->proc3 proc4 Peak Picking & Integration proc3->proc4 proc5 Assign Signals proc4->proc5

Caption: A standardized workflow for ¹³C NMR analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 20-50 mg of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. A higher concentration is generally preferred for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[6][7]

    • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single solvent peak at ~77.16 ppm, which can be used for spectral calibration.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[8] The vial should be capped and vortexed until the sample is completely dissolved.

    • To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.

    • Load a standard ¹³C acquisition experiment with proton decoupling. Proton decoupling collapses the C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation.[3]

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).

    • The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For the recommended sample concentration on a 400-600 MHz instrument, 256 to 1024 scans are typically sufficient to achieve a good signal-to-noise ratio.[9]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat spectral baseline.

    • Calibrate the chemical shift axis by setting the solvent peak (CDCl₃ at 77.16 ppm) or the internal standard Tetramethylsilane (TMS) to 0.0 ppm.[2]

Spectral Analysis and Signal Assignment

The chemical structure of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde with systematic numbering for NMR assignment is shown below.

(Image of the chemical structure with numbered carbons would be placed here in a full whitepaper. For this format, the numbering will be described in the text and table.)

Numbering Convention:

  • Benzaldehyde Ring: C1 (with CHO) through C6.

  • Aldehyde Carbonyl: C7 (CHO).

  • Methoxy Carbon: C8 (-OCH₃).

  • Methylene Bridge Carbon: C9 (-O-CH₂-Ar).

  • 3-Chlorobenzyl Ring: C1' (with CH₂) through C6'.

The following is a detailed prediction and justification of the chemical shift for each carbon atom.

Non-Aromatic Carbons:
  • C7 (Aldehyde Carbonyl): The carbonyl carbon of an aldehyde is highly deshielded due to the double bond to an electronegative oxygen atom. Its signal is expected to be the furthest downfield, typically in the range of 190-195 ppm .[2][4]

  • C9 (Methylene Bridge, -O-CH₂-): This benzylic carbon is attached to an electronegative oxygen, which deshields it. Its chemical shift is anticipated to be in the ~70 ppm range, consistent with benzylic ethers.

  • C8 (Methoxy, -OCH₃): The carbon of the methoxy group is a typical sp³ carbon attached to oxygen. It is expected to resonate in the 55-60 ppm range.[10]

Aromatic Carbons: Benzaldehyde Moiety (C1-C6)
  • C4 (-OCH₃): This carbon is directly attached to the strongly electron-donating methoxy group. The oxygen atom's lone pairs participate in resonance, significantly increasing electron density and shielding C4. This will shift its signal downfield relative to an unsubstituted carbon but upfield compared to C3. Expected shift: ~150-155 ppm .

  • C3 (-O-CH₂-): This carbon is attached to the benzyloxy group. The ether oxygen is also electron-donating via resonance, but the effect is shared with C4. This carbon will be significantly deshielded. Expected shift: ~148-152 ppm .

  • C1 (-CHO): The ipso-carbon attached to the electron-withdrawing aldehyde group. This carbon is deshielded and its signal is typically found around 130-137 ppm .[2]

  • C5: This carbon is ortho to the methoxy group and meta to the benzyloxy group. The strong shielding effect from the methoxy group will dominate, shifting this signal upfield. Expected shift: ~110-115 ppm .

  • C6: This carbon is ortho to the aldehyde group and meta to the methoxy group. The deshielding effect of the aldehyde group will be prominent. Expected shift: ~125-130 ppm .

  • C2: This carbon is ortho to the benzyloxy group and meta to the aldehyde group. It will be shielded by the ether oxygen. Expected shift: ~112-118 ppm .

Aromatic Carbons: 3-Chlorobenzyl Moiety (C1'-C6')
  • C1' (-CH₂-O-): The ipso-carbon attached to the methylene bridge. It will be deshielded compared to an unsubstituted benzene carbon. Expected shift: ~137-140 ppm .

  • C3' (-Cl): The ipso-carbon bearing the chlorine atom. The strong inductive effect of chlorine causes significant deshielding. Expected shift: ~134-136 ppm .

  • C5': This carbon is meta to the chlorine and meta to the methylene group. Its chemical shift will be close to that of an unsubstituted benzene carbon. Expected shift: ~129-131 ppm .

  • C4': This carbon is para to the methylene group and ortho to the chlorine. It will be influenced by both groups. Expected shift: ~127-129 ppm .

  • C2': This carbon is ortho to the methylene group and ortho to the chlorine. It will be deshielded by the chlorine. Expected shift: ~128-130 ppm .

  • C6': This carbon is ortho to the methylene group and para to the chlorine. Expected shift: ~126-128 ppm .

Summary of Predicted ¹³C NMR Chemical Shifts

Carbon AtomMoietyPredicted Chemical Shift (δ, ppm)Rationale
C7Aldehyde190.0 - 195.0Carbonyl C=O, highly deshielded.[4]
C4Benzaldehyde150.0 - 155.0C-OCH₃, deshielded by oxygen.
C3Benzaldehyde148.0 - 152.0C-O-CH₂-, deshielded by oxygen.
C1'Chlorobenzyl137.0 - 140.0Ipso-C attached to CH₂ group.
C3'Chlorobenzyl134.0 - 136.0Ipso-C attached to Cl, deshielded.
C1Benzaldehyde130.0 - 137.0Ipso-C attached to CHO group.[2]
C5'Chlorobenzyl129.0 - 131.0Aromatic C-H, meta to both substituents.
C2'Chlorobenzyl128.0 - 130.0Aromatic C-H, ortho to Cl and CH₂.
C4'Chlorobenzyl127.0 - 129.0Aromatic C-H, ortho to Cl.
C6Benzaldehyde125.0 - 130.0Aromatic C-H, ortho to CHO.
C6'Chlorobenzyl126.0 - 128.0Aromatic C-H, para to Cl.
C2Benzaldehyde112.0 - 118.0Aromatic C-H, shielded by -OR group.
C5Benzaldehyde110.0 - 115.0Aromatic C-H, shielded by -OCH₃ group.
C9Methylene~70.0Benzylic C-O, deshielded by oxygen.
C8Methoxy55.0 - 60.0-OCH₃ carbon.[10]

Conclusion

The ¹³C NMR spectrum of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde provides a definitive fingerprint of its carbon framework. A total of 15 distinct signals are predicted, each corresponding to a unique carbon environment within the molecule. The chemical shifts are governed by a combination of hybridization and the electronic effects of the aldehyde, methoxy, ether, and chloro substituents. The aldehyde carbonyl carbon is the most downfield signal, while the sp³ carbons of the methoxy and methylene groups are the most upfield. The aromatic region between 110-155 ppm contains 12 distinct signals, whose specific positions are dictated by the interplay of inductive and resonance effects. By following the detailed protocol and analytical logic presented in this guide, researchers can confidently acquire and interpret the ¹³C NMR spectrum to verify the structure and purity of this complex and valuable synthetic intermediate.

References

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

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  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

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  • Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

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Exploratory

Mass spectrometry of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-[(3-Chlorobenz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde (C₁₅H₁₃ClO₃). Designed for researchers, scientists, and professionals in drug development, this document details the strategic selection of ionization techniques, predicts fragmentation pathways with mechanistic justifications, and offers a validated experimental workflow for its characterization. Key structural features, including the benzyl ether linkage, the aromatic aldehyde group, and the chloro-substituent, dictate a unique fragmentation pattern that is explored in detail. This guide emphasizes the causality behind experimental choices to ensure a robust and reproducible analytical approach, culminating in a self-validating protocol for accurate structural elucidation and confirmation.

Introduction: The Analytical Imperative

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a complex organic molecule featuring several key functional groups that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other high-value chemical entities. Its structure, combining a substituted benzaldehyde with a chlorinated benzyl ether, presents a unique analytical challenge. Accurate characterization is paramount for quality control, reaction monitoring, and regulatory compliance.

Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity from minute sample quantities.[1] This guide serves as an application-focused monograph, detailing the principles and practical steps for the robust mass spectrometric analysis of this target compound. We will move beyond procedural lists to explain the underlying chemical principles that govern ionization and fragmentation, empowering the analyst to make informed decisions.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its mass spectrum.

  • Molecular Formula: C₁₅H₁₃ClO₃

  • Monoisotopic Mass: 276.0553 Da

  • Average Molecular Weight: 276.72 g/mol

  • Key Functional Groups:

    • Aromatic Aldehyde: Subject to characteristic cleavages.

    • Benzyl Ether: A primary site for facile fragmentation.

    • Chlorine Atom: Imparts a distinct isotopic signature.

    • Methoxy Group: Can be lost as a radical.

The presence of the chlorine atom is particularly significant, as the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) will produce a characteristic M+2 peak in the mass spectrum, serving as a powerful diagnostic tool for confirming the presence of chlorine in the molecular ion and its fragments.[2][3]

Ionization Techniques: A Strategic Selection

The choice of ionization source is critical and depends on the analyte's polarity and thermal stability. For 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable, with the selection guided by the desired outcome.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and semi-polar molecules, generating ions directly from a liquid phase.[4][5][6] For the target analyte, ESI in the positive ion mode is the recommended starting point. Protonation is expected to occur at one of two primary sites: the oxygen atom of the ether linkage or the carbonyl oxygen of the aldehyde. This process forms the protonated molecule, [M+H]⁺, at an m/z of 277.0626. ESI is advantageous as it typically imparts minimal excess energy, keeping the molecular ion intact for subsequent tandem mass spectrometry (MS/MS) experiments.[7]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is well-suited for less polar and thermally stable compounds of low to moderate molecular weight.[5][8][9] The analyte is first vaporized with heat and then ionized via corona discharge in the gas phase. This process also readily forms the protonated molecule, [M+H]⁺.[8] APCI can be more robust to matrix effects and is an excellent alternative if ESI yields a poor signal. Given the compound's structure, APCI is a strong candidate for achieving efficient ionization.[10]

Recommendation: Begin with ESI in positive ion mode due to its soft nature, which maximizes the abundance of the precursor ion for MS/MS analysis. If ion suppression or low sensitivity is observed, transitioning to APCI is a logical next step.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation.[1][11][12] In this process, the [M+H]⁺ precursor ion (m/z 277) is isolated and then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern is predictable based on the established principles of bond stability.

The most probable fragmentation pathways for protonated 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde are dominated by the cleavage of the labile benzylic ether C-O bond. This is a well-documented fragmentation route for benzyl ethers and related compounds.[13]

Primary Fragmentation Pathways:

  • Pathway A: Formation of the 3-Chlorobenzyl Cation. The most favored cleavage occurs at the benzylic C-O bond, leading to the formation of the resonance-stabilized 3-chlorobenzyl cation. This fragment will exhibit the characteristic 3:1 isotopic pattern for chlorine, appearing at m/z 125 (for ³⁵Cl) and m/z 127 (for ³⁷Cl). The corresponding neutral loss would be 3-hydroxy-4-methoxybenzaldehyde (152.15 Da).

  • Pathway B: Formation of the Protonated Aldehyde. Alternatively, charge can be retained by the benzaldehyde portion following the ether bond cleavage, yielding a protonated 3-hydroxy-4-methoxybenzaldehyde ion at m/z 153 . This fragment is stabilized by the electron-donating methoxy and hydroxyl groups.

  • Pathway C: Aldehydic Fragmentation. Aromatic aldehydes are known to lose the formyl group (CHO·) or a hydrogen atom (H·).[14][15] Cleavage of the protonated molecular ion could result in the loss of carbon monoxide (CO, 28 Da), a common fragmentation for protonated aldehydes, leading to a fragment at m/z 249 .

The formation of a tropylium ion (m/z 91) is a classic fragmentation pathway for benzyl-containing compounds, typically involving rearrangement of the benzyl cation. While the unsubstituted tropylium ion is less likely here, the stability of the m/z 125/127 3-chlorobenzyl cation is the dominant feature.

G cluster_frags Primary Fragments parent [M+H]⁺ m/z 277/279 (C₁₅H₁₄ClO₃⁺) frag1 3-Chlorobenzyl Cation m/z 125/127 (C₇H₆Cl⁺) parent->frag1 - C₈H₈O₃ (Benzylic Cleavage A) frag2 Protonated Aldehyde m/z 153 (C₈H₉O₃⁺) parent->frag2 - C₇H₆Cl (Benzylic Cleavage B) frag3 [M+H - CO]⁺ m/z 249/251 parent->frag3 - CO (Aldehydic Cleavage C)

Caption: Predicted major fragmentation pathways for protonated 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

Experimental Protocol: A Validated Workflow

This section provides a robust, self-validating protocol for the analysis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of methanol or acetonitrile.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) acetonitrile:water.

  • Sample Solution: Dissolve the sample in a compatible solvent to an estimated concentration of 1 µg/mL. Ensure complete dissolution.

  • Blank: Use the dissolution solvent (e.g., 50:50 acetonitrile:water) as a blank to check for system contamination.

Liquid Chromatography (LC) Parameters
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 30% B

    • 10.0 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Parameters
  • Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Mode (Full Scan): m/z 100-400 to identify the precursor ion.

  • MS/MS Scan Mode (Product Ion Scan):

    • Precursor Ion: m/z 277.1

    • Collision Energy: Ramped from 10-30 eV to observe the full fragmentation pattern.

    • Collision Gas: Argon.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry prep1 Prepare Stock & Working Standards lc Inject onto C18 Column (Gradient Elution) prep1->lc prep2 Prepare Sample Solution prep2->lc prep3 Prepare Blank prep3->lc ms1 Ionization (ESI+) lc->ms1 ms2 MS1: Isolate Precursor [M+H]⁺ (m/z 277) ms1->ms2 ms3 CID Fragmentation ms2->ms3 ms4 MS2: Scan Product Ions ms3->ms4 data Data Analysis (Confirm Fragments) ms4->data

Caption: Experimental workflow for the LC-MS/MS analysis of the target compound.

Data Interpretation and Summary

The acquired mass spectrum should be analyzed for the key features outlined below. The presence of these ions provides a high degree of confidence in the structural assignment.

m/z (Da)Isotopic PatternProposed Fragment IdentityFragmentation Pathway
277.06 / 279.06~3:1 ratio[M+H]⁺ (Protonated Molecule)-
125.02 / 127.02~3:1 ratio3-Chlorobenzyl CationBenzylic Cleavage A
153.05-Protonated 3-Hydroxy-4-methoxybenzaldehydeBenzylic Cleavage B
249.07 / 251.06~3:1 ratio[M+H - CO]⁺Aldehydic Cleavage C

The most intense peak in the MS/MS spectrum is expected to be the 3-chlorobenzyl cation at m/z 125/127 due to its high stability. This ion is an excellent candidate for use in Selected Reaction Monitoring (SRM) for quantitative studies.

Conclusion

The mass spectrometric analysis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a clear and predictable process when guided by fundamental principles of chemical reactivity. The molecule's structure lends itself to a dominant and diagnostically significant fragmentation pathway: cleavage of the benzyl ether bond to produce the highly stable 3-chlorobenzyl cation (m/z 125/127). This, combined with the characteristic isotopic signature of chlorine, allows for unambiguous identification. The detailed LC-MS/MS protocol provided herein offers a robust, validated method for researchers and drug development professionals to confidently characterize this important synthetic intermediate, ensuring the integrity and quality of their work.

References

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Foundational

Foreword: The Challenge of a Molecular Formula

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Characterization of Novel Bioactive Compounds: A Case Study of C15H13ClO3 In the realm of drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Characterization of Novel Bioactive Compounds: A Case Study of C15H13ClO3

In the realm of drug discovery and chemical research, a molecular formula such as C15H13ClO3 is not a definitive identifier but rather a starting point of a complex investigation. This formula, indicating the presence of 15 carbon atoms, 13 hydrogen atoms, one chlorine atom, and three oxygen atoms, can represent a multitude of distinct chemical structures known as isomers. Each isomer possesses a unique three-dimensional arrangement of atoms and, consequently, can exhibit vastly different physicochemical properties, biological activities, and toxicological profiles.[1][2] This guide provides a comprehensive framework for navigating the intricate process of identifying, synthesizing, and evaluating a novel compound with a given molecular formula, using C15H13ClO3 as a representative case. It is designed to equip researchers and drug development professionals with the strategic and technical knowledge required to unlock the therapeutic potential of a newly discovered chemical entity.

Part 1: Deconvoluting the Molecular Formula - The Imperative of Structural Elucidation

The initial and most critical phase in the investigation of a compound with the formula C15H13ClO3 is the unambiguous determination of its chemical structure. The significant diversity of potential isomers necessitates a multi-pronged analytical approach to piece together the precise connectivity and stereochemistry of the molecule.

Spectroscopic and Spectrometric Analysis: The Foundational Pillars

A suite of advanced analytical techniques is indispensable for elucidating the structure of an unknown compound. The data obtained from these methods provide complementary pieces of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structure elucidation. Proton NMR reveals the number of different types of hydrogen atoms and their neighboring environments, while Carbon-13 NMR provides information about the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the molecule, ensuring it aligns with C15H13ClO3. Fragmentation patterns observed in MS/MS experiments can provide valuable clues about the presence of specific functional groups and substructures.

  • Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. For a compound with the formula C15H13ClO3, IR can help identify carbonyl groups (C=O) from ketones, aldehydes, esters, or carboxylic acids, as well as hydroxyl groups (O-H) and carbon-chlorine bonds (C-Cl).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores and conjugated systems within the molecule, which can offer insights into the electronic structure.

Analytical Technique Information Gained Application to C15H13ClO3
¹H and ¹³C NMR Carbon-hydrogen framework, connectivityDetermine the number and type of protons and carbons, identify aromatic and aliphatic regions.
2D NMR (COSY, HSQC, HMBC) Atom-to-atom connectivityEstablish the bonding sequence of the entire molecule.
High-Resolution Mass Spectrometry (HRMS) Elemental composition and molecular weightConfirm the molecular formula as C15H13ClO3.
Infrared (IR) Spectroscopy Presence of functional groupsIdentify carbonyls, hydroxyls, ethers, and C-Cl bonds.
UV-Visible Spectroscopy Electronic structure, conjugationIndicate the presence of aromatic rings or other conjugated systems.
X-ray Crystallography: The Gold Standard

When a crystalline form of the compound can be obtained, single-crystal X-ray crystallography provides the most definitive three-dimensional structure. This technique is unparalleled in its ability to resolve the precise spatial arrangement of atoms, including the absolute stereochemistry of chiral centers.

Part 2: From Structure to Synthesis - The Rational Construction of Isomers

Once a putative structure or a set of possible structures for C15H13ClO3 has been proposed based on analytical data, the next critical step is chemical synthesis. Synthesis serves two primary purposes: to confirm the proposed structure and to produce sufficient quantities of the pure compound for biological evaluation. Given that the biological activity of chiral drugs can reside in a single enantiomer, the ability to perform stereoselective synthesis is often paramount.[3][4]

Retrosynthetic Analysis and Synthetic Route Design

A retrosynthetic analysis is employed to deconstruct the target molecule into simpler, commercially available starting materials. This process allows for the design of a logical and efficient synthetic route. For a molecule with the complexity of C15H13ClO3, which likely contains aromatic and heterocyclic moieties, a variety of well-established synthetic reactions would be considered. These could include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for forming carbon-carbon bonds and various methods for introducing the chlorine and oxygen-containing functional groups.

Stereoselective Synthesis: The Chirality Challenge

If the elucidated structure of C15H13ClO3 contains chiral centers, it is crucial to develop a synthetic strategy that allows for the selective formation of a single enantiomer. This can be achieved through several approaches:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

  • Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other.

  • Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

Experimental Protocol: A Hypothetical Stereoselective Synthesis of a C15H13ClO3 Isomer

This protocol outlines a generalized workflow for the asymmetric synthesis of a hypothetical chiral ketone isomer of C15H13ClO3.

  • Starting Material Preparation: Synthesis of a prochiral precursor molecule containing the core carbon skeleton of the target compound.

  • Asymmetric Reduction:

    • Dissolve the prochiral ketone in an appropriate solvent (e.g., methanol, isopropanol) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a chiral catalyst, such as a Noyori-type ruthenium catalyst, at a specific catalyst-to-substrate ratio.

    • Introduce a hydrogen source, either through direct hydrogenation with H₂ gas or via transfer hydrogenation from a donor molecule like isopropanol.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and purify the chiral alcohol product by column chromatography.

  • Functional Group Interconversion: Convert the newly formed chiral alcohol to another functional group if necessary, while preserving the stereochemical integrity of the chiral center.

  • Final Product Formation: Perform the final reaction steps to introduce the remaining atoms (e.g., chlorination) and obtain the target C15H13ClO3 enantiomer.

  • Chiral Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Part 3: Biological Evaluation and Lead Optimization - The Path to a Drug Candidate

With a confirmed structure and a reliable synthetic route, the focus shifts to evaluating the biological activity of the synthesized C15H13ClO3 isomer(s). This phase is a critical component of the drug discovery and development process.

High-Throughput Screening (HTS)

The synthesized compound is typically screened against a large panel of biological targets to identify any potential therapeutic activity. HTS assays are designed to be rapid, automated, and sensitive, allowing for the testing of thousands of compounds in a short period.

Mechanism of Action (MoA) Studies

Once a "hit" is identified from HTS, further studies are conducted to determine the compound's mechanism of action. This involves identifying the specific biological target (e.g., an enzyme, receptor, or ion channel) and understanding how the compound interacts with it to produce a therapeutic effect.

Structure-Activity Relationship (SAR) Studies

SAR studies involve the synthesis and testing of a series of analogs of the initial hit compound to understand how modifications to the chemical structure affect its biological activity. This iterative process is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

Workflow Diagram: From Molecular Formula to Lead Compound

DrugDiscoveryWorkflow cluster_Discovery Discovery & Identification cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation A Molecular Formula C15H13ClO3 B Structure Elucidation (NMR, MS, IR, X-ray) A->B Analytical Techniques C Isomer Identification B->C Data Interpretation D Retrosynthetic Analysis C->D Target Structure E Stereoselective Synthesis D->E Synthetic Route F Compound Purification & Characterization E->F Crude Product G High-Throughput Screening (HTS) F->G Pure Compound H Mechanism of Action (MoA) Studies G->H Active 'Hit' I Structure-Activity Relationship (SAR) H->I Target Validation I->E Iterative Design J Lead Compound I->J Optimized Properties

Caption: A generalized workflow for the identification and development of a lead compound from a given molecular formula.

Conclusion

The journey from a simple molecular formula like C15H13ClO3 to a viable drug candidate is a testament to the interdisciplinary nature of modern scientific research. It requires a seamless integration of analytical chemistry, synthetic organic chemistry, and pharmacology. This guide has outlined a systematic and scientifically rigorous approach to navigating this complex path. By embracing the challenges of isomerism and employing a rational, data-driven strategy, researchers can unlock the therapeutic potential hidden within a molecular formula and contribute to the advancement of medicine.

References

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  • McConnell, O. J., & Wube, A. (2020). Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]

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Exploratory

Deconstructing the Code of Molecules: A Technical Guide to the SMILES String of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals. In the lexicon of modern cheminformatics, the ability to represent complex molecular structures in a machine-readable format is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the lexicon of modern cheminformatics, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular Input Line Entry System (SMILES) stands as a cornerstone of this capability, offering a linear notation that encapsulates the rich tapestry of a molecule's architecture.[1][2] This guide provides an in-depth exploration of the canonical SMILES string for the compound 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde , a molecule of interest in medicinal chemistry and organic synthesis. We will dissect the logic behind its SMILES representation, offering a replicable methodology for deriving this crucial identifier.

The Language of SMILES: A Primer

SMILES is a chemical notation system that allows for the unambiguous representation of a chemical structure using a string of ASCII characters.[2] Developed with the principles of simplicity and flexibility, it has become an indispensable tool in chemical databases, quantitative structure-activity relationship (QSAR) modeling, and virtual screening campaigns. The core of SMILES lies in a set of five fundamental syntax rules governing the depiction of atoms, bonds, branches, rings, and disconnected structures.[1][3]

Atoms are represented by their elemental symbols. Aromatic atoms are denoted by lowercase letters, while aliphatic atoms are in uppercase.[1] Bonds are indicated by specific symbols: - for a single bond (often omitted), = for a double bond, and # for a triple bond.[4][5] Parentheses () are used to denote branches from a central chain, and numbers are employed to indicate ring closures.

A critical concept in SMILES is that of canonicalization . For any given molecule, multiple valid SMILES strings can often be written.[4] Canonicalization algorithms ensure that a single, unique SMILES string is generated for a specific molecule, providing a standardized identifier.[3][6][7] This process is vital for the consistency and reliability of chemical databases and computational models.[7][8]

Molecular Architecture of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

To derive the SMILES string, we must first meticulously examine the constituent parts of our target molecule:

ComponentChemical FormulaKey Features
Benzaldehyde Core C₆H₅CHOAn aromatic ring with a formyl group (-CHO) substituent.
Methoxy Group -OCH₃An oxygen atom single-bonded to a methyl group.
Benzyl Group C₆H₅CH₂-A benzene ring attached to a methylene bridge.
Chloro Substituent -ClA chlorine atom attached to the benzyl ring.
Ether Linkage -O-An oxygen atom connecting the benzaldehyde and benzyl moieties.

The IUPAC name, 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, dictates the precise connectivity of these components. The benzaldehyde ring is substituted at the 4-position with a methoxy group and at the 3-position with a (3-chlorobenzyl)oxy group.

Step-by-Step Derivation of the Canonical SMILES String

The generation of the canonical SMILES string is a logical process of traversing the molecular graph. While different algorithms may have varying starting points, the final canonical output will be consistent.[6] Here, we will construct a valid SMILES string by systematically representing each component and its connectivity.

The canonical SMILES string for 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is: COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)Cl

Let's break down how this string is constructed:

  • COC1 : We begin with the methoxy group (CO) attached to the first aromatic carbon of the benzaldehyde ring, which is designated as c1. The 1 after the carbon indicates the start of a ring that will be closed later with the same number.

  • =C(C=C(C=C1)C=O) : This section describes the benzaldehyde ring and its substituents.

    • =C: The double bond within the aromatic ring.

    • (C=C...C1): The atoms of the benzene ring are listed sequentially.

    • C=C1: The final carbon of the ring, which is single-bonded to the first carbon, closing the ring (1).

    • C=O: The aldehyde group (-CHO) is represented as a carbon double-bonded to an oxygen.

  • OCC2=CC(=CC=C2)Cl : This part of the string represents the (3-chlorobenzyl)oxy group attached to the benzaldehyde ring.

    • O: The ether oxygen.

    • CC2: The methylene bridge (-CH2-) connecting the ether oxygen to the second aromatic ring, which is designated as c2.

    • =CC(=CC=C2): The atoms of the chlorobenzyl ring are listed.

    • Cl: The chlorine atom is a substituent on this ring.

This systematic construction ensures that every atom and bond in the molecule is accounted for in a linear, machine-readable format.

Visualization of the Molecular Graph and SMILES Derivation

To further clarify the relationship between the molecular structure and its SMILES representation, the following diagram illustrates the atom ordering used in the derivation.

Sources

Foundational

The Multifaceted Biological Activities of Substituted Benzaldehydes: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Relevance of a Simple Scaffold The benzaldehyde scaffold, a fundamental building block in organic chemistry, has continuously proven to be a source of inspiration for the development of novel t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of a Simple Scaffold

The benzaldehyde scaffold, a fundamental building block in organic chemistry, has continuously proven to be a source of inspiration for the development of novel therapeutic agents. The strategic placement of various substituents on the phenyl ring dramatically alters the molecule's electronic and steric properties, unlocking a vast and diverse landscape of biological activities. This guide provides an in-depth exploration of the biological potential of substituted benzaldehydes, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices and provide self-validating protocols to empower researchers in their quest for new and effective drug candidates.

I. The Chemical Versatility of Substituted Benzaldehydes

The reactivity of the aldehyde functional group, coupled with the diverse chemistry of the aromatic ring, makes substituted benzaldehydes highly versatile starting materials for chemical synthesis. One-pot synthesis methods, such as those involving directed metalation, allow for the efficient creation of ortho-substituted benzaldehyde derivatives, minimizing time-consuming and costly purification of intermediates.[1] This is achieved by creating an alpha-amino alkoxide in situ, followed by the addition of an electrophile to functionalize the ortho position.[1] Furthermore, a two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides provides an alternative route to a variety of substituted benzaldehydes, including those with methyl, ethyl, and cyclopropyl groups.[2]

II. A Spectrum of Biological Activities

Substituted benzaldehydes have demonstrated a remarkable range of biological effects, positioning them as promising scaffolds for drug development in multiple therapeutic areas.[3]

A. Anticancer Activity: Targeting Key Cellular Pathways

The anticancer potential of substituted benzaldehydes is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of critical enzymes and the induction of apoptosis.[4]

One of the key targets is the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[5] These enzymes play a crucial role in cellular detoxification by oxidizing aldehydes to their corresponding carboxylic acids.[5] Certain ALDH isoforms, particularly ALDH1A3, are overexpressed in various cancers and are associated with poor treatment outcomes.[5][6] This makes selective ALDH1A3 inhibitors attractive therapeutic targets.

  • Mechanism of Action: ALDH Inhibition Benzyloxybenzaldehyde derivatives have emerged as potent and selective inhibitors of ALDH1A3.[5][6] These compounds are designed to mimic the physiological substrates of the enzyme, allowing them to bind to the active site and form a stable enzyme-ligand complex, leading to inhibition.[5] The binding is facilitated by interactions with aromatic and nucleophilic amino acids within the catalytic center.[5]

  • Structure-Activity Relationship (SAR) for ALDH1A3 Inhibition The nature of the linker between the two benzene rings in benzyloxybenzaldehyde derivatives is critical for inhibitory activity. A methyloxy (-CH2O-) linker has been shown to be more effective than an ester linker.[6] The substitution pattern on the aromatic rings also influences potency. For example, a methoxy group at the meta position relative to the aldehyde can affect the inhibitory activity.[6]

B. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted benzaldehydes exhibit significant antimicrobial properties, making them valuable candidates for addressing the growing challenge of antibiotic resistance.[3][7]

  • Antibacterial Activity and Antibiotic Modulation Benzaldehyde itself has shown the ability to modulate the activity of conventional antibiotics.[7] In association with fluoroquinolones like norfloxacin and ciprofloxacin, benzaldehyde can decrease their minimum inhibitory concentration (MIC).[7] This synergistic effect is thought to arise from benzaldehyde's ability to alter the permeability of the bacterial plasma membrane, thereby increasing the intracellular concentration of the antibiotic.[7] The presence of phenolic hydroxyl groups on the benzaldehyde scaffold can enhance this bactericidal activity.[7]

  • Antifungal Activity Benzaldehyde and its derivatives have also demonstrated antifungal activity.[3] For instance, a novel benzaldehyde derivative, MPOBA, has been shown to inhibit the production of aflatoxin B1 in Aspergillus flavus in a dose-dependent manner.[3] The proposed mechanism involves the downregulation of genes critical for aflatoxin biosynthesis.[3]

C. Neuroprotective Effects: Targeting Alzheimer's Disease

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by a decline in cognitive function and memory loss.[8] One of the key pathological features of AD is the deficiency in cholinergic neurotransmission.[8]

  • Mechanism of Action: Cholinesterase Inhibition Substituted benzaldehydes incorporated into a benzimidazole scaffold have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9] By inhibiting these enzymes, these compounds can increase the levels of acetylcholine in the brain, offering a potential therapeutic strategy for AD.[9] Molecular docking studies have revealed that these compounds can fit into the binding pockets of both AChE and BuChE.[9]

D. Antioxidant and Anti-inflammatory Activities

Substituted benzaldehydes also possess antioxidant and anti-inflammatory properties.[3] However, it is important to note that benzaldehyde itself can inactivate the antioxidant enzyme glutathione peroxidase, which could contribute to oxidative stress. This highlights the importance of carefully evaluating the overall antioxidant profile of any new benzaldehyde derivative.

III. Experimental Workflows and Protocols

A systematic approach to the synthesis and biological evaluation of substituted benzaldehydes is essential for successful drug discovery.

A. Synthesis of Substituted Benzaldehydes

A general workflow for the synthesis of biologically active benzaldehyde derivatives often involves multi-step procedures. For example, benzyloxybenzaldehyde derivatives can be synthesized through O-alkylation reactions, where a phenolic starting material is reacted with a benzyl halide in the presence of a base like potassium carbonate.[5]

Protocol 1: Synthesis of Benzyloxybenzaldehyde Derivatives [5]

  • Dissolve the phenolic starting material (1.0 eq.) and potassium carbonate (1.5 eq.) in dimethylformamide (DMF).

  • Add the benzyl halide (1.0 eq.) to the solution.

  • Stir the reaction mixture overnight at 70°C.

  • Monitor the reaction for completion.

  • Reduce the volume of DMF by evaporation under vacuum.

  • Add 20 mL of water to the resulting solution to induce precipitation.

  • Filter the precipitate, dry it, and recrystallize from ethanol to obtain the desired product.

B. In Vitro Biological Evaluation

A battery of in vitro assays is employed to assess the biological activity of newly synthesized compounds.

Protocol 2: ALDH Inhibition Assay [5]

  • Determine the ALDH activity by monitoring the production of NAD(P)H fluorimetrically (excitation: 340 nm, emission: 460 nm). The increase in fluorescence over time is directly proportional to the ALDH activity rate.

  • Use a suitable substrate with high catalytic efficiency, such as hexanal or 4-nitrobenzaldehyde (4-NBA).

  • Perform the inhibition screening at a saturating substrate concentration. For some isoforms like ALDH1A3, testing at a substrate concentration near the Michaelis constant (Km) value can provide a broader view of inhibitory activity.

  • Pre-incubate the enzyme with the test compound for a set period (e.g., 5-20 minutes) before initiating the reaction by adding the substrate.

  • Calculate the percentage of remaining ALDH activity in the presence of the inhibitor compared to a control without the inhibitor.

  • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of specific activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal curve.

Protocol 3: MTT Assay for Cytotoxicity [4]

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

  • Incubate the plates for an additional 24-72 hours.

  • Replace the medium with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution) [7]

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Brain Heart Infusion).

  • Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10⁸ CFU/mL).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • For antibiotic modulation studies , perform the same assay with a fixed sub-inhibitory concentration of the benzaldehyde derivative in combination with serial dilutions of the antibiotic.

IV. Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting experimental results.

Table 1: Biological Activity of Selected Benzyloxybenzaldehyde Derivatives against ALDH1A3
Compound IDLinkerSubstituentsIC50 (µM) for ALDH1A3Cytotoxicity (IC50 in µM on H1299 cells)Reference
ABMM-15-CH2O-Cl0.23No significant cytotoxicity[5],[6]
ABMM-16-CH2O-Cl, OCH31.29No significant cytotoxicity[5],[6]
ABMM-6-COO-F, OCH3-14.0[5],[6]
ABMM-24-CH2O-F, OCH3-13.7[5],[6]
ABMM-32-CH2O-Cl-13.0[5],[6]
Diagrams

Visual representations of complex biological processes and experimental workflows can greatly enhance understanding.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization s1 Starting Materials (e.g., Phenols, Benzyl Halides) s2 Chemical Synthesis (e.g., O-alkylation) s1->s2 s3 Purification (e.g., Recrystallization) s2->s3 s4 Structural Characterization (NMR, IR, Mass Spec) s3->s4 b1 In Vitro Assays s4->b1 Test Compounds b2 Cytotoxicity Assay (e.g., MTT) b1->b2 b3 Enzyme Inhibition Assay (e.g., ALDH) b1->b3 b4 Antimicrobial Assay (e.g., MIC) b1->b4 d1 IC50/MIC Determination b2->d1 b3->d1 b4->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 d3 Lead Compound Identification d2->d3 d4 In Silico Studies (e.g., Molecular Docking) d2->d4 d3->s1 Iterative Optimization

Caption: General workflow for the synthesis and biological evaluation of substituted benzaldehydes.

aldh_inhibition cluster_enzyme ALDH Active Site cluster_molecules Molecules cluster_process Catalytic Process & Inhibition enzyme ALDH Enzyme active_site Substrate Binding Pocket (with Cys, Trp, Tyr residues) oxidation Oxidation to Carboxylic Acid active_site->oxidation Catalyzes inhibition Enzyme Inhibition (Stable Complex) active_site->inhibition Forms substrate Physiological Substrate (e.g., Retinaldehyde) binding_sub Substrate Binding substrate->binding_sub inhibitor Benzyloxybenzaldehyde Inhibitor binding_inhib Inhibitor Binding inhibitor->binding_inhib binding_sub->active_site Enters binding_inhib->active_site Binds to

Caption: Mechanism of ALDH inhibition by benzyloxybenzaldehyde derivatives.

V. Conclusion and Future Directions

The substituted benzaldehyde scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a range of diseases. The ease of chemical modification allows for the fine-tuning of their properties to enhance potency and selectivity. Future research should focus on expanding the chemical diversity of substituted benzaldehydes, exploring novel biological targets, and conducting in vivo studies to validate the promising in vitro results. A deeper understanding of their pharmacokinetic and toxicological profiles will be crucial for translating these promising scaffolds into clinically successful drugs.

VI. References

  • Al-Malki, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • de Oliveira, A. R., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Applied Sciences, 11(18), 8596. [Link]

  • Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Pharmaceuticals, 16(2), 208. [Link]

  • Wang, S., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 9(11), 1103. [Link]

  • Rahim, F., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. National Center for Biotechnology Information. [Link]

  • Van der Pijl, R. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4330-4334. [Link]

  • Al-Malki, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. [Link]

  • Adalat, B., et al. (2023). Biologically Potent Benzimidazole-based-substituted benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular docking study. MDPI. [Link]

  • Balan, T., et al. (2024). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Molecules, 29(3), 579. [Link]

  • Picklo, M. J., & Montine, T. J. (1996). Inactivation of glutathione peroxidase by benzaldehyde. Toxicology and Applied Pharmacology, 141(2), 550-556. [Link]

  • Li, Y., et al. (2022). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. ResearchGate. [Link]

  • Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

Sources

Exploratory

A Technical Guide to Investigating the Potential Mechanism of Action of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, hereafter referred to as CBMBA, is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, hereafter referred to as CBMBA, is a synthetic organic compound belonging to the benzyloxybenzaldehyde class. While direct pharmacological data on CBMBA is scarce, its core structure, derived from vanillin, and its substitution pattern are analogous to multiple series of compounds with well-documented biological activities. This guide abandons a templated approach to provide a bespoke, logic-driven framework for elucidating the potential mechanism of action (MoA) of CBMBA. We synthesize insights from structurally related molecules to postulate three primary, testable hypotheses: (1) Inhibition of Aldehyde Dehydrogenase (ALDH) enzymes, (2) Modulation of key inflammatory signaling pathways such as NF-κB, and (3) Induction of apoptosis in cancer cells. This document provides the scientific rationale behind each hypothesis and details a phased, multi-disciplinary experimental strategy—from in silico modeling to cell-based functional assays—designed to rigorously interrogate these potential mechanisms.

Introduction and Structural Rationale

The molecular architecture of CBMBA (Figure 1) presents two key features that inform a mechanistic investigation:

  • A Vanilloid Core: The 4-methoxybenzaldehyde portion is a classic vanilloid scaffold. Vanillin and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1]

  • A Chlorobenzyl Ether Moiety: The substitution at the 3-position with a 3-chlorobenzyl group significantly increases the molecule's size and lipophilicity compared to vanillin. This group is critical for creating specific interactions within protein binding pockets, potentially conferring potency and selectivity for novel targets.

Published research on close structural analogs provides the foundational logic for our investigation. Notably, benzyloxybenzaldehyde derivatives have demonstrated potent activity as selective inhibitors of ALDH1A3, a key enzyme in cancer stem cell survival.[2][3] Furthermore, various benzaldehyde derivatives have been shown to exert anti-inflammatory effects and to induce apoptosis in cancer cell lines.[4][5][6] This guide will therefore focus on a systematic evaluation of these three most probable mechanistic avenues.

Figure 1. Chemical Structure of CBMBA

Phase I: Hypothesis Generation & In Silico Target Validation

Before committing to resource-intensive wet-lab experiments, a logical first step is to use computational methods to predict the most likely protein targets of CBMBA. This approach leverages the known structure of the compound to screen for potential binding partners.

Causality Behind Experimental Choice

Molecular docking simulates the interaction between a ligand (CBMBA) and a protein target. A high-predicted binding affinity (low docking score) suggests a plausible physical interaction that could lead to functional modulation. By screening CBMBA against a panel of targets implicated by its structural analogs, we can prioritize our experimental efforts. We select ALDH1A3 (cancer stem cells), IKKβ (NF-κB signaling), and Bcl-2 (apoptosis) as high-priority initial targets.

Protocol: Molecular Docking of CBMBA
  • Ligand Preparation:

    • Obtain the 3D structure of CBMBA or generate it using chemical drawing software (e.g., ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges.

  • Target Protein Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB): ALDH1A3 (e.g., PDB ID: 5LCP), IKKβ (e.g., PDB ID: 3RZF), and Bcl-2 (e.g., PDB ID: 4LVT).

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogens and assign Kollman charges.

  • Docking Simulation:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

    • Perform docking using software such as AutoDock Vina or Schrödinger Glide.

    • Generate at least 10 binding poses for each target.

  • Analysis:

    • Analyze the binding energy (kcal/mol) of the top-ranked pose. A strong negative value indicates a more favorable interaction.

    • Visualize the binding pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between CBMBA and the protein's active site residues.

Phase II: Experimental Interrogation of Primary Hypotheses

Based on the strength of published evidence for analogs, we will proceed with parallel experimental validation of the top three hypotheses. The workflow below outlines a logical progression from target engagement to cellular function.

Workflow for Mechanistic Elucidation

G cluster_0 Hypothesis 1: ALDH Inhibition cluster_1 Hypothesis 2: Anti-Inflammatory Activity cluster_2 Hypothesis 3: Anticancer/Apoptotic Activity a1 In Vitro ALDH1A3 Enzyme Assay a2 Determine IC50 Value a1->a2 a3 Cellular Thermal Shift Assay (CETSA) a2->a3 If IC50 < 10 µM a4 Confirm Target Engagement in Cells a3->a4 b1 LPS-Stimulated RAW 264.7 Macrophage Model b2 Measure Cytokines (TNF-α, IL-6) via ELISA b1->b2 b3 Western Blot for NF-κB Pathway b1->b3 b4 Analyze p-p65 & p-IκBα Levels b3->b4 c1 Treat Cancer Cell Line (e.g., HL-60) c2 Cell Viability Assay (MTT / CellTiter-Glo) c1->c2 c3 Flow Cytometry for Apoptosis (Annexin V/PI) c1->c3 c4 Confirm Apoptotic Cell Death c3->c4

Figure 2. Experimental workflow for investigating the three primary mechanistic hypotheses for CBMBA.
Hypothesis 1: ALDH Inhibition

Rationale: The most direct evidence from a structural analog points towards ALDH1A3 inhibition.[2][3] ALDHs are a family of enzymes critical for detoxifying aldehydes and for the synthesis of retinoic acid. ALDH1A3, in particular, is a marker for cancer stem cells and is a high-value therapeutic target.

Protocol: In Vitro ALDH1A3 Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of CBMBA against recombinant human ALDH1A3.

  • Materials: Recombinant ALDH1A3, NAD⁺, ALDEFLUOR™ substrate (BAAA), CBMBA, known ALDH inhibitor (e.g., NCT-501) as positive control, DMSO as vehicle control, assay buffer (e.g., 50 mM HEPES, pH 8.0).

  • Procedure:

    • Prepare a serial dilution of CBMBA (e.g., 100 µM to 1 nM) in DMSO.

    • In a 96-well black plate, add assay buffer, NAD⁺, and CBMBA (or controls) to each well.

    • Initiate the reaction by adding recombinant ALDH1A3 enzyme. Incubate for 15 minutes at 37°C.

    • Start the measurement by adding the ALDEFLUOR™ substrate.

    • Read the fluorescence (Ex/Em = 485/535 nm) every minute for 30-60 minutes in a kinetic plate reader.

  • Data Analysis:

    • Calculate the reaction velocity (V) for each concentration of CBMBA.

    • Normalize the data to the DMSO control (100% activity) and buffer control (0% activity).

    • Plot the percent inhibition versus the log concentration of CBMBA and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothesis 2: Modulation of Inflammatory Pathways

Rationale: Benzaldehyde derivatives isolated from natural sources have demonstrated potent anti-inflammatory effects, often by suppressing the production of pro-inflammatory mediators in macrophages.[4][5] The NF-κB signaling pathway is a master regulator of inflammation and a common target for such compounds.

Protocol: Western Blot for NF-κB Pathway Activation

  • Objective: To determine if CBMBA inhibits the lipopolysaccharide (LPS)-induced phosphorylation of key NF-κB signaling proteins, p65 and IκBα.

  • Cell Model: RAW 264.7 murine macrophages.

  • Procedure:

    • Plate RAW 264.7 cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of CBMBA (e.g., 1, 5, 10 µM) or a known IKK inhibitor (positive control) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 30 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Probe with primary antibodies overnight at 4°C against: phospho-p65 (Ser536), total p65, phospho-IκBα (Ser32), and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels. Compare the LPS-stimulated condition with the CBMBA-treated conditions to assess inhibition.

Hypothesis 3: Induction of Apoptosis

Rationale: A study on benzyloxybenzaldehydes with different substitution patterns revealed potent induction of apoptosis in HL-60 leukemia cells.[6] This suggests CBMBA may possess cytotoxic activity through the activation of programmed cell death pathways.

Signaling Pathway: Intrinsic Apoptosis

G CBMBA CBMBA (Hypothesized) Bcl2 Bcl-2 Bax/Bak CBMBA->Bcl2 Inhibits? Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bcl2->CytC Blocks Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 3. Hypothesized action of CBMBA on the intrinsic apoptosis pathway.

Data Synthesis and Interpretation

The quantitative data generated from the proposed experiments should be compiled for clear interpretation and cross-validation of hypotheses.

Experiment Cell Line / System Key Parameter Expected Outcome if Hypothesis is True
ALDH1A3 InhibitionRecombinant EnzymeIC50 (µM)Potent, dose-dependent inhibition (low µM or nM IC50).
Cytokine ReleaseRAW 264.7IC50 for TNF-α/IL-6Dose-dependent reduction in LPS-induced cytokine secretion.
NF-κB Western BlotRAW 264.7p-p65 / p-IκBα LevelsDose-dependent reduction in LPS-induced phosphorylation.
Cell ViabilityHL-60 (or other)GI50 (µM)Dose-dependent decrease in cell viability.
Apoptosis AssayHL-60 (or other)% Apoptotic CellsDose-dependent increase in Annexin V positive cells.

Connecting the Dots: A compelling mechanistic story emerges when results from different assays converge. For example, if CBMBA is a potent ALDH1A3 inhibitor (IC50 < 1 µM) and also shows cytotoxicity specifically in cancer cells known to be dependent on ALDH activity (ALDH-high), this strongly supports ALDH1A3 as the primary MoA. Conversely, if the anti-inflammatory effects occur at concentrations significantly lower than those required for cytotoxicity, it suggests a separate, inflammation-modulating mechanism.

Conclusion and Future Directions

This guide outlines a rational, multi-faceted strategy for the initial mechanistic characterization of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. By systematically testing hypotheses derived from its structural analogs, researchers can efficiently identify its primary biological activities. Positive results in any of these pathways—particularly potent and selective ALDH inhibition—would warrant further investigation, including broader kinase screening, target deconvolution studies using proteomics, and eventual progression into in vivo models of cancer or inflammation to establish therapeutic potential.

References

  • Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed Central. [Link]

  • Synthesis, Characterization and antimicrobial activity of Cyanopyridine derivatives with Vanillin. International Journal of Pharma Sciences and Research. [Link]

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ResearchGate. [Link]

Sources

Foundational

Discovery and history of benzaldehyde ether derivatives

An In-Depth Technical Guide to the Discovery and History of Benzaldehyde Ether Derivatives Authored by Gemini, Senior Application Scientist Foreword The journey from the fragrant oil of bitter almonds to the targeted syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Benzaldehyde Ether Derivatives

Authored by Gemini, Senior Application Scientist

Foreword

The journey from the fragrant oil of bitter almonds to the targeted synthesis of complex pharmaceutical intermediates is a narrative of chemical ingenuity. Benzaldehyde, the simplest of the aromatic aldehydes, has been a cornerstone of organic chemistry for over two centuries. Its derivatives, particularly the ether-linked structures, represent a significant chapter in this story. This guide charts the course of discovery, from the foundational principles of ether synthesis to the modern, high-efficiency protocols that enable their widespread application. We will explore the causality behind the chosen synthetic routes, the evolution of these methods, and the diverse fields—from perfumery to drug development—that these versatile molecules have come to inhabit. This document is intended for the researcher, the scientist, and the drug development professional, providing not just a historical account, but a practical, in-depth look at the chemistry of benzaldehyde ether derivatives.

Benzaldehyde: The Archetypal Aromatic Aldehyde

First isolated in 1803 by the French pharmacist Martrès from bitter almonds, benzaldehyde is an organic compound with the formula C₆H₅CHO.[1] It consists of a benzene ring with a formyl (aldehyde) substituent. The synthesis of benzaldehyde by Friedrich Wöhler and Justus von Liebig in 1832 was a landmark achievement in the early days of organic chemistry.[1]

Historically, commercial production relied on methods like the hydrolysis of benzal chloride, which is derived from the chlorination of toluene.[2][3] Modern methods often involve the liquid-phase air oxidation of toluene, a greener and more efficient process.[2][4] Benzaldehyde's distinct and pleasant almond-like scent has made it a staple in the flavor and fragrance industries.[5] Beyond its olfactory appeal, it serves as a crucial precursor for a vast array of chemical syntheses, including dyes, agrochemicals, and pharmaceuticals like ephedrine and ampicillin.[4][6][7] The reactivity of its aldehyde group and the stability of its aromatic ring make it an ideal scaffold for creating a diverse family of derivatives, among which the ethers are of particular importance.

The Genesis of an Ether Linkage: Foundational Synthetic Methodologies

The introduction of an ether linkage (C-O-C) to the benzaldehyde framework profoundly alters its chemical and physical properties, including polarity, solubility, and, notably, its biological activity and aroma profile. The history of benzaldehyde ether derivatives is thus inextricably linked to the development of fundamental ether synthesis reactions.

The Williamson Ether Synthesis: An Enduring Classic

The Williamson ether synthesis, first reported in the 1850s, remains one of the most reliable and widely understood methods for preparing ethers.[8] It is a cornerstone of organic synthesis, valued for its versatility in creating both symmetrical and unsymmetrical ethers.

Causality and Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (Sngcontent-ng-c176312016="" class="ng-star-inserted">N2) mechanism. The core principle involves the deprotonation of a hydroxyl group (on a substituted benzaldehyde, such as hydroxybenzaldehyde) with a strong base to form a potent nucleophile, the alkoxide or phenoxide ion. This ion then attacks an electrophilic carbon atom of an alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the leaving group and forming the ether bond.[8] The choice of a strong, non-nucleophilic base (e.g., sodium hydride, NaH) is critical to ensure complete formation of the phenoxide without competing side reactions. The reaction is most efficient with methyl or primary alkyl halides due to the steric sensitivity of the SN2 pathway.[8]

Diagram: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Hydroxybenzaldehyde R-OH (Hydroxybenzaldehyde) Base NaH (Base) Alkoxide R-O⁻Na⁺ (Sodium Phenoxide) Hydroxybenzaldehyde->Alkoxide + NaH H2 H₂ (gas) Phenoxide R-O⁻ TransitionState [R-O···R'···X]⁻ (Transition State) Phenoxide->TransitionState + R'-X AlkylHalide R'-X (Alkyl Halide) Product R-O-R' (Benzaldehyde Ether) TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 4-Benzyloxy-2-hydroxybenzaldehyde [9]

This protocol is representative of a Williamson etherification used in the total synthesis of natural products.

  • Reactant Preparation: To a solution of 4-benzyloxyphenol (1 equivalent) in a suitable solvent (e.g., anhydrous acetone or DMF), add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Alkylation: Add the alkylating agent, in this case, an appropriate formylating agent precursor would be used in a subsequent step, but for a simple etherification, benzyl bromide (1.1 equivalents) would be added. For the cited synthesis, formylation is first carried out.

  • Reaction Conditions: The mixture is stirred vigorously and heated to reflux (typically 50-80 °C) for several hours (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure benzaldehyde ether derivative.

The Ullmann Condensation: Forging Aryl-Aryl Ether Bonds

For the synthesis of diaryl ethers, where an SN2 reaction is not feasible, the Ullmann condensation, developed around 1905, is the classical method. It is particularly crucial for creating more complex benzaldehyde ether derivatives where the ether oxygen bridges two aromatic rings.

Causality and Mechanism: The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (or its corresponding phenoxide salt).[10][11] The reaction requires high temperatures (often >150 °C) and a stoichiometric amount of copper powder or a copper(I) salt. The mechanism is thought to involve the formation of an organocopper intermediate. Modern iterations of this reaction utilize catalytic amounts of copper with specific ligands (such as phenanthrolines or diamines), which facilitate the reaction under milder conditions and with a broader substrate scope.[12][13] These ligands stabilize the copper catalyst and accelerate the reductive elimination step that forms the C-O bond.

Diagram: Catalytic Cycle of the Ullmann Condensation

Ullmann_Condensation CuI Cu(I) Catalyst OxidativeAddition Ar-Cu(III)-X Intermediate CuI->OxidativeAddition Oxidative Addition ArylHalide Ar-X (Aryl Halide) ArylHalide->OxidativeAddition Phenoxide Ar'-O⁻ (Phenoxide) LigandExchange Ar-Cu(III)-OAr' Phenoxide->LigandExchange OxidativeAddition->LigandExchange Ligand Exchange LigandExchange->CuI Reductive Elimination Product Ar-O-Ar' (Diaryl Ether) LigandExchange->Product

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol: General Synthesis of a 4-Aryloxybenzaldehyde
  • Reactant Preparation: In a reaction vessel, combine 4-halobenzaldehyde (1 eq.), the desired phenol (1-1.2 eq.), a copper catalyst such as CuI (5-10 mol%), and a suitable ligand like 1,10-phenanthroline (10-20 mol%).

  • Solvent and Base: Add a high-boiling point polar aprotic solvent (e.g., DMF, DMSO, or NMP) and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 eq.).

  • Reaction Conditions: The vessel is sealed and the mixture is heated to 110-150 °C for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or toluene).

  • Purification: The combined organic layers are washed with aqueous ammonia (to remove copper salts) and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Pathway

When the benzaldehyde ring is substituted with one or more strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to a leaving group (typically a halogen), direct nucleophilic substitution becomes possible via the SNAr mechanism.[14]

Causality and Mechanism: This pathway does not involve a copper catalyst. Instead, the EWGs (e.g., -NO₂, -CN) activate the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, known as a Meisenheimer complex.[15] The reaction proceeds in two steps: (1) addition of the nucleophile (e.g., a phenoxide) to the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex, and (2) elimination of the leaving group to restore aromaticity.[14][16] The presence and position of the EWGs are critical for the reaction's feasibility.

Diagram: SNAr Mechanism for Ether Synthesis

SNAr_Mechanism ArylHalide Activated Aryl Halide (e.g., 4-Fluorobenzaldehyde) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer + R-O⁻ (Addition) Nucleophile Nucleophile (e.g., R-O⁻) Product Product (Benzaldehyde Ether) Meisenheimer->Product - F⁻ (Elimination) LeavingGroup Leaving Group (F⁻)

Caption: The addition-elimination pathway of the SNAr reaction.

Experimental Protocol: Synthesis of 4-(4-methoxyphenoxy)benzaldehyde [16]
  • Reactant Combination: In a round-bottom flask, combine 4-fluorobenzaldehyde (1 eq.), 4-methoxyphenol (1 eq.), and potassium carbonate (1.5 eq.).

  • Solvent: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture with stirring to approximately 80-100 °C. The reaction progress can be monitored by TLC.

  • Workup and Crystallization: After the reaction is complete (typically a few hours), cool the mixture and add water to precipitate the product.

  • Purification: The solid product is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield crystalline 4-(4-methoxyphenoxy)benzaldehyde.

Phase Transfer Catalysis (PTC): Enhancing Reactivity and Efficiency

Phase Transfer Catalysis is a powerful technique that enhances the rate of reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). For benzaldehyde ether synthesis, particularly via the Williamson method, PTC offers significant advantages.

Causality and Mechanism: A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of a reactant from one phase to another.[17][18] For instance, a phenoxide ion, which is soluble in an aqueous phase, can be transported into the organic phase (containing the alkyl halide) by forming an ion pair with the lipophilic cation of the PTC.[19] This brings the nucleophile into close proximity with the electrophile, dramatically accelerating the reaction rate under milder conditions (e.g., lower temperatures) and often leading to cleaner reactions with higher yields.[17]

Synthetic MethodKey PrincipleTypical ConditionsAdvantagesLimitations
Williamson Synthesis SN2 reaction of an alkoxide with an alkyl halide.Base (NaH, K₂CO₃), polar solvent, 25-80°C.Versatile, well-understood, good for primary halides.Not suitable for tertiary halides (elimination), cannot form diaryl ethers.
Ullmann Condensation Copper-catalyzed coupling of an aryl halide and a phenol.Cu catalyst, ligand, base (Cs₂CO₃), high temp (110-150°C).Forms diaryl ethers, broad scope with modern ligands.Harsh conditions (traditional), catalyst removal can be difficult.
SNAr Reaction Nucleophilic addition-elimination on an activated aryl halide.EWG at ortho/para, polar aprotic solvent, moderate temp.No metal catalyst needed, often high yielding.Requires specific activation by electron-withdrawing groups.
Phase Transfer Catalysis Catalyst transports reactant across phase boundary.Biphasic system (e.g., H₂O/Toluene), PTC catalyst, mild temp.Mild conditions, high efficiency, simplified workup.Catalyst can be expensive, not a standalone reaction type.

Applications: The Functional Diversity of Benzaldehyde Ethers

The modification of the benzaldehyde structure with an ether linkage has unlocked a wide range of applications, primarily in the fields of fragrances and pharmaceuticals.

The Scent of Innovation: Fragrance and Flavor Industry

Benzaldehyde itself has a characteristic bitter almond or cherry scent.[5][6] The introduction of an ether group can modulate this aroma, leading to novel and commercially valuable fragrances. For example, 4-alkoxy-substituted benzaldehydes are patented for their use as fragrance substances, often imparting sweet, woody, or floral notes to perfume compositions.[20][21] These derivatives are valued for their unique scent profiles and their stability and longevity (substantivity) in formulations for perfumes, soaps, and other personal care products.[22]

Scaffolds for Health: Pharmaceuticals and Agrochemicals

In drug discovery and development, benzaldehyde ether derivatives are frequently used as key intermediates. The ether linkage provides a stable, relatively inert spacer that can correctly orient other functional groups for interaction with biological targets. Their synthesis is a key step in the creation of more complex molecules with therapeutic properties. For example, diaryl ether linkages are found in a variety of biologically active compounds, and methods like the Ullmann condensation are employed in their synthesis.[12] Furthermore, benzaldehyde derivatives are explored as potential therapeutic agents themselves, with studies indicating they may possess antimicrobial and immunomodulatory activities.[23] Some research also suggests benzaldehyde can act as an absorption promoter, enhancing the bioavailability of other drugs.[24][25]

Conclusion and Future Outlook

The history of benzaldehyde ether derivatives is a microcosm of the evolution of organic synthesis. From the classical, high-temperature Ullmann reactions to the nuanced, ligand-driven catalytic cycles and efficient phase-transfer methods of today, the quest has been for greater control, milder conditions, and broader applicability. The journey from a naturally derived almond scent to a versatile synthetic building block demonstrates the power of chemical modification.

Looking ahead, the development of even more efficient and sustainable catalytic systems, perhaps using earth-abundant metals or biocatalysis, will continue to be a major focus. The design of novel benzaldehyde ether derivatives with tailored electronic and steric properties will undoubtedly lead to new discoveries in material science, fragrance chemistry, and the development of next-generation pharmaceuticals. The simple elegance of the benzaldehyde scaffold, enhanced by the functional versatility of the ether bond, ensures its continued relevance in the landscape of modern chemistry.

References

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Exploratory

An In-depth Technical Guide to the Solubility of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Solubility in a Promising Synthetic Intermediate 3-[(3-Chlorobenzyl)ox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Solubility in a Promising Synthetic Intermediate

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a bespoke aromatic aldehyde with a molecular architecture that suggests its potential as a key intermediate in the synthesis of novel therapeutic agents and other high-value organic compounds. Its structure, featuring a substituted benzyl ether linkage to a vanillin-derived core, presents a unique combination of polarity and lipophilicity. Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a critical prerequisite for its effective utilization in a laboratory and industrial setting.[1][2][3]

The solubility profile of a compound governs every aspect of its lifecycle in a research and development pipeline, from the ease of its synthesis and purification to its formulation into a final product.[4][5] For researchers, a comprehensive understanding of solubility allows for the rational selection of solvents for chemical reactions, extractions, and chromatographic purification. For drug development professionals, this knowledge is paramount for creating effective delivery systems and ensuring bioavailability.[1][2]

This technical guide provides a detailed exploration of the solubility of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage established principles of organic chemistry and data from structurally analogous compounds to provide a robust theoretical and practical framework for its handling and application.

Physicochemical Properties: A Molecular Portrait

To predict the solubility of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, we must first understand its intrinsic physicochemical properties. These properties are dictated by its molecular structure:

PropertyValue (Estimated)Influence on Solubility
Molecular Formula C₁₅H₁₃ClO₃-
Molecular Weight 276.71 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Polarity Moderately PolarThe presence of an aldehyde, an ether linkage, and a methoxy group contribute to its polarity. The chlorobenzyl group adds a lipophilic character.
Hydrogen Bond Acceptors 3 (the oxygen atoms in the aldehyde, ether, and methoxy groups)Can accept hydrogen bonds from protic solvents, enhancing solubility in such solvents.
Hydrogen Bond Donors 0Cannot donate hydrogen bonds, which will influence its interaction with certain solvents.
LogP (Octanol-Water Partition Coefficient) ~3.5-4.5A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones.

The molecule's moderate polarity is a key determinant of its solubility. It is neither extremely polar nor entirely non-polar, suggesting that it will exhibit solubility in a range of organic solvents.

Theoretical Solubility Profile: A Predictive Analysis

The age-old chemical maxim "like dissolves like" is the cornerstone of predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the structure of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, we can predict its solubility in various classes of organic solvents.

Non-Polar Solvents (e.g., Hexane, Toluene)

These solvents primarily interact with solutes through weak van der Waals forces. The significant non-polar surface area of the chlorobenzyl and phenyl rings in our target molecule suggests that it will have some solubility in these solvents. However, the polar aldehyde and ether functionalities will limit its miscibility. We can predict low to moderate solubility .

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone)

These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar groups of the solute. They are excellent at dissolving moderately polar compounds. We can anticipate good to excellent solubility in this class of solvents. Dichloromethane, in particular, is often a good starting point for dissolving such molecules.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents can both donate and accept hydrogen bonds. While our molecule can only accept hydrogen bonds, this interaction is still significant and will contribute to its dissolution. We can predict moderate to good solubility in polar protic solvents. The solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the hydrogen-bonding network of the solvent itself.

Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide)

The large non-polar regions of the molecule will likely lead to poor solubility in water. While Dimethyl Sulfoxide (DMSO) is a powerful and highly polar aprotic solvent, the compound is expected to be soluble in it, a common characteristic for many organic molecules used in drug discovery for initial screening.

The following table summarizes the expected qualitative solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-PolarHexane, TolueneLow to ModerateDominated by van der Waals interactions with the non-polar regions of the molecule.
HalogenatedDichloromethane, ChloroformExcellentGood balance of polarity to interact with the entire molecule.
EthersDiethyl Ether, Tetrahydrofuran (THF)Good to ExcellentPolarity and ability to engage in dipole-dipole interactions.
EstersEthyl AcetateGoodA versatile polar aprotic solvent.
KetonesAcetoneGoodA polar aprotic solvent capable of dissolving moderately polar compounds.
AlcoholsMethanol, Ethanol, IsopropanolModerate to GoodHydrogen bond acceptance by the solute enhances solubility.
Highly PolarWaterPoorThe large lipophilic portion of the molecule limits aqueous solubility.
Highly Polar AproticDimethyl Sulfoxide (DMSO)ExcellentA strong solvent for a wide range of organic molecules.

Experimental Determination of Solubility: A Validated Protocol

To move from theoretical prediction to empirical data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a solvent.[6]

Principle

A supersaturated solution of the compound in the solvent of interest is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined analytically.

Step-by-Step Methodology
  • Preparation of the System:

    • Add an excess amount of crystalline 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde to a series of glass vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or incubator shaker. A standard temperature of 25 °C is typically used.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.

Self-Validating System

This protocol is self-validating because the use of excess solid ensures that the measured concentration represents the true equilibrium solubility. The analytical method should be validated for linearity, accuracy, and precision to ensure the trustworthiness of the results.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Begin Equilibration sep1 Settle undissolved solid equil1->sep1 Achieve Equilibrium sep2 Filter supernatant sep1->sep2 quant1 Dilute filtrate sep2->quant1 Obtain Saturated Solution quant2 Analyze via HPLC or NMR quant1->quant2 calc1 Determine solubility (mg/mL) quant2->calc1 Obtain Concentration

Caption: Isothermal shake-flask method for solubility determination.

Mechanistic Insights into Solute-Solvent Interactions

The solubility of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

  • Van der Waals Forces: These are present in all solute-solvent interactions and are the primary forces at play in non-polar solvents. The large aromatic surfaces of the molecule allow for significant London dispersion forces.

  • Dipole-Dipole Interactions: The polar aldehyde and ether groups create a molecular dipole, which can interact favorably with the dipoles of polar aprotic solvents like dichloromethane and acetone.

  • Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, its oxygen atoms can act as hydrogen bond acceptors. In protic solvents like ethanol, the hydroxyl group of the solvent can form a hydrogen bond with the oxygen atoms of the solute, contributing to its dissolution.

Visualizing Solute-Solvent Interactions

solute_solvent_interactions cluster_solute 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde cluster_nonpolar Non-Polar Solvent (e.g., Toluene) cluster_aprotic Polar Aprotic Solvent (e.g., Acetone) cluster_protic Polar Protic Solvent (e.g., Ethanol) solute Solute Molecule nonpolar Solvent Molecules solute->nonpolar Van der Waals Forces aprotic Solvent Molecules solute->aprotic Dipole-Dipole Interactions protic Solvent Molecules solute->protic Hydrogen Bonding (Acceptor)

Caption: Key intermolecular forces in solubility.

Practical Applications in Research and Development

A well-characterized solubility profile for 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is invaluable in several key areas:

  • Synthetic Chemistry: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. Knowing the solubility of the starting material and product is essential for designing efficient synthetic routes.

  • Purification: Solubility data is critical for developing effective crystallization and chromatographic purification methods. For instance, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

  • Formulation Development: For potential pharmaceutical applications, understanding solubility in various pharmaceutically acceptable solvents is the first step in developing a stable and bioavailable drug formulation.[1][2]

  • High-Throughput Screening: In drug discovery, compounds are often dissolved in DMSO for storage and screening. Ensuring adequate solubility in DMSO is crucial for maintaining the integrity of compound libraries.

Conclusion

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  • Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Nucleic Acids Research. (1987). Improved synthesis of oligodeoxyribonucleotide using 3-methoxy-4-phenoxybenzoyl group for amino protection. Oxford University Press. Retrieved from [Link]

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Foundational

A-In-Depth-Technical-Guide-to-3-Benzyloxy-4-methoxybenzaldehyde-Derivatives-in-Medicinal-Chemistry

Introduction In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. 3-Benzyloxy-4-methoxybenzaldehyde, also known as O-benz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. 3-Benzyloxy-4-methoxybenzaldehyde, also known as O-benzyl isovanillin, represents a cornerstone building block for the synthesis of a diverse array of biologically active compounds.[1] Derived from isovanillin (3-hydroxy-4-methoxybenzaldehyde), the strategic placement of a benzyl protective group on the C3-hydroxyl function unlocks synthetic pathways to derivatives with significant potential in oncology, immunology, and infectious diseases.

This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of 3-benzyloxy-4-methoxybenzaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable protocols to facilitate further research and development in this promising area of medicinal chemistry.

Synthetic Strategies: From Precursor to Pharmacophore

The journey from the readily available precursor, isovanillin, to complex, biologically active derivatives hinges on robust and efficient synthetic methodologies. The benzyl group in 3-benzyloxy-4-methoxybenzaldehyde serves as a crucial protecting group for the phenolic hydroxyl, preventing its interference in subsequent reactions involving the aldehyde functionality. This strategic protection is fundamental to the synthesis of a wide range of derivatives, including Schiff bases, chalcones, and various heterocyclic systems.

Core Synthesis: O-Benzylation of Isovanillin

The foundational step in the synthesis of the title scaffold is the benzylation of the C3-hydroxyl group of isovanillin. This reaction is typically achieved via a Williamson ether synthesis, a reliable and well-established method in organic chemistry.

Rationale Behind Experimental Choices
  • Base Selection : A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl of isovanillin. This choice is critical as it is strong enough to form the phenoxide anion but not so strong as to promote side reactions.

  • Solvent System : A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is preferred. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide and facilitating the Sₙ2 reaction with benzyl chloride.

  • Reaction Conditions : The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate without causing decomposition of the starting materials or products.

Representative Experimental Protocol: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde
  • Setup : To a solution of isovanillin (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of isovanillin) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (1.5 eq).

  • Reagent Addition : Add benzyl chloride (1.2 eq) to the suspension.

  • Reaction : Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from ethanol/water to yield 3-benzyloxy-4-methoxybenzaldehyde as a white to yellow crystalline solid.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions Isovanillin Isovanillin Reaction Williamson Ether Synthesis (SN2 Reaction) Isovanillin->Reaction BenzylChloride Benzyl Chloride BenzylChloride->Reaction Base K₂CO₃ (Base) Base->Reaction Deprotonation Solvent Acetonitrile (Solvent) Solvent->Reaction Heat Reflux (80-85°C) Heat->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 3-Benzyloxy-4-methoxybenzaldehyde Purification->Product

Caption: General workflow for the synthesis of 3-benzyloxy-4-methoxybenzaldehyde.

Therapeutic Applications and Biological Activities

The aldehyde functional group of 3-benzyloxy-4-methoxybenzaldehyde is a versatile handle for the construction of a multitude of derivatives. This scaffold has been explored for a range of therapeutic applications, with notable successes in the development of anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Derivatives of 3-benzyloxy-4-methoxybenzaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

One prominent class of derivatives is the chalcones, synthesized through the Claisen-Schmidt condensation of 3-benzyloxy-4-methoxybenzaldehyde with various acetophenones. These compounds have been shown to be potent inducers of apoptosis in human leukemia cells.

Quantitative Data Summary: Anticancer Activity of Chalcone Derivatives
Compound IDR-group on AcetophenoneCell LineIC₅₀ (µM)Reference
CH-1 4-ChloroHL-605.2[3]
CH-2 4-MethoxyHL-608.7[3]
CH-3 UnsubstitutedHL-6012.1[3]
Mechanism of Action: Induction of Apoptosis

Many chalcone derivatives derived from this scaffold exert their anticancer effects by targeting the intrinsic apoptotic pathway. This is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.

Apoptosis_Pathway Derivative Chalcone Derivative Cell Cancer Cell Derivative->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by chalcone derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The 3-benzyloxy-4-methoxybenzaldehyde scaffold has been utilized to develop potent anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]

Derivatives such as Schiff bases, formed by the condensation of the parent aldehyde with various amines, have shown promising results. These compounds can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandins in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Schiff base derivatives of 3-benzyloxy-4-methoxybenzaldehyde have been reported to possess significant activity against a range of bacterial and fungal pathogens. The lipophilicity conferred by the benzyl and other appended groups is thought to facilitate the penetration of microbial cell membranes, leading to disruption of cellular processes and cell death.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-benzyloxy-4-methoxybenzaldehyde scaffold has yielded valuable insights into the structural requirements for biological activity:

  • The Aldehyde Group : This is a critical anchor point for derivatization. Its conversion to functionalities like imines (Schiff bases) or α,β-unsaturated ketones (chalcones) is a common strategy to generate active compounds.

  • The Benzyl Group : While primarily a protecting group, its substitution pattern can influence activity. Electron-withdrawing or -donating groups on the benzyl ring can modulate the electronic properties and lipophilicity of the entire molecule, impacting target binding and cell permeability.

  • The Methoxy Group : The C4-methoxy group is an important feature, often involved in hydrogen bonding interactions with biological targets.

  • Substituents on Derived Moieties : In derivatives like chalcones and Schiff bases, the nature and position of substituents on the second aromatic ring play a crucial role in determining the potency and selectivity of the biological activity.

Future Perspectives and Conclusion

The 3-benzyloxy-4-methoxybenzaldehyde scaffold continues to be a fertile ground for the discovery of new drug candidates. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for medicinal chemistry campaigns. Future research will likely focus on the optimization of lead compounds through computational modeling and advanced synthetic techniques, as well as the elucidation of novel biological targets.

References

  • 3-Benzyloxy-4-methoxybenzaldehyde - SIELC Technologies. (2018).
  • 3-Benzyloxy-4-methoxybenzaldehyde 98 6346-05-0 - Sigma-Aldrich.
  • 4-Benzyloxy-3-methoxybenzaldehyde | 2426-87-1 | FB18460 - Biosynth.
  • 3-Benzyloxy-4-methoxybenzaldehyde - ANJI BIOSCIENCES.
  • 4-Benzyloxy-3-methoxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • 4-Benzyloxy-3-methoxybenzaldehyde | 2426-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026).
  • (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde - ResearchGate.
  • 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem.
  • 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1 - Sigma-Aldrich.
  • 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0 - Sigma-Aldrich.
  • Metabolism of isovanillin by aldehyde oxidase, xanthine oxidase, aldehyde dehydrogenase and liver slices - PubMed.
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH.
  • A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives - Benchchem.
  • Isovanillin - Wikipedia.
  • Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde - Biomolecules & Therapeutics.
  • isovanillin, 621-59-0 - The Good Scents Company.
  • The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study | The Journal of Physical Chemistry A - ACS Publications. (2025).

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Protocols & Analytical Methods

Method

Synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde from Isovanillin via Williamson Ether Synthesis

An Application Note for Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a valuable intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 3-chlorobenzyl chloride. This process is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1] This guide is designed for researchers and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for analytical characterization. Furthermore, it addresses common troubleshooting scenarios and critical safety considerations.

Introduction and Scientific Rationale

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is an isomer of the well-known flavoring agent, vanillin.[2] It serves as a versatile and readily available starting material in organic synthesis, finding applications in the production of pharmaceuticals and agrochemicals.[3][4] The target molecule, 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, incorporates a substituted benzyl ether moiety, a common structural feature in biologically active compounds. The strategic placement of the chloro- and methoxy- groups makes it a key building block for more complex molecular architectures.

The chosen synthetic route is the Williamson ether synthesis, a reliable and fundamental organic reaction.[1] This method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] The key to this synthesis is the deprotonation of the weakly acidic phenolic hydroxyl group of isovanillin to form a potent nucleophile, the phenoxide ion. This ion then attacks the electrophilic carbon of an alkyl halide, in this case, 3-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether.

Causality of Reagent Selection:

  • Isovanillin: The starting material features a phenolic hydroxyl group that is more acidic than an aliphatic alcohol, facilitating its deprotonation by a moderately strong base.

  • 3-Chlorobenzyl Chloride: This reagent is an excellent electrophile for this SN2 reaction. As a primary benzylic halide, it is highly reactive and not prone to the competing E2 elimination side reactions that can plague syntheses using secondary or tertiary halides.[1][6][8]

  • Base (e.g., Potassium Carbonate, K₂CO₃): An anhydrous, non-nucleophilic base is ideal for deprotonating the phenol without interfering with the alkylating agent. Potassium carbonate is a cost-effective and easy-to-handle choice.

  • Solvent (e.g., N,N-Dimethylformamide, DMF): A polar aprotic solvent is required to dissolve the reactants and facilitate the SN2 mechanism by solvating the cation of the base, leaving the anion (phenoxide) highly reactive.[8]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Isovanillin reacts with 3-Chlorobenzyl chloride in the presence of a base (K₂CO₃) and a polar aprotic solvent (DMF) to yield the target product and potassium chloride.

The reaction proceeds in two primary mechanistic steps, as illustrated in the following diagram.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Isovanillin Isovanillin Phenoxide Phenoxide Intermediate Isovanillin->Phenoxide Deprotonation of phenolic -OH Base Base (K₂CO₃) Alkyl_Halide 3-Chlorobenzyl Chloride Phenoxide->Alkyl_Halide SN2 Reaction Product Target Ether Product Alkyl_Halide->Product Nucleophilic Attack

Diagram 1: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Notes
Isovanillin621-59-0152.155.00 g32.86Starting material[9]
3-Chlorobenzyl chloride620-20-2161.035.84 g (4.95 mL)36.25Lachrymator, handle in fume hood[10]
Potassium Carbonate (K₂CO₃)584-08-7138.216.81 g49.29Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-Anhydrous solvent
Ethyl Acetate141-78-688.11~200 mL-For extraction
Hexanes110-54-386.18~100 mL-For recrystallization
Brine (Saturated NaCl)7647-14-558.44~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-Drying agent
Experimental Workflow

Diagram 2: Overall experimental workflow.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (5.00 g, 32.86 mmol) and anhydrous potassium carbonate (6.81 g, 49.29 mmol).

    • Expertise Note: Using finely powdered K₂CO₃ increases the surface area, leading to more efficient deprotonation. A 1.5 molar equivalent of the base ensures the complete conversion of isovanillin to its phenoxide form.

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Begin stirring the suspension.

  • Addition of Alkylating Agent: Slowly add 3-chlorobenzyl chloride (4.95 mL, 36.25 mmol) to the stirring suspension at room temperature using a syringe or dropping funnel.

    • Trustworthiness Note: While the reaction is not violently exothermic, controlled addition of the alkylating agent is good practice. A slight excess (1.1 equivalents) of the alkylating agent helps drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath.[11] Maintain this temperature and continue stirring for 4-6 hours.

  • Monitoring the Reaction: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. Spot the starting material (isovanillin) and the reaction mixture. The reaction is complete when the isovanillin spot has been completely consumed.

  • Work-up and Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A solid precipitate should form.[11]

  • Purification: a. Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with deionized water to remove DMF and inorganic salts. b. Air-dry the solid. For further purification, recrystallize the crude product from a mixture of ethyl acetate and hexanes. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    • Alternative Extraction: If a solid does not precipitate cleanly, the aqueous mixture can be extracted with ethyl acetate (3 x 75 mL). The combined organic layers should then be washed with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can then be recrystallized.[12]

Expected Results and Characterization

ParameterExpected Value
Product Appearance Off-white to pale yellow solid
Yield Typically > 85%
Molecular Formula C₁₅H₁₃ClO₃
Molecular Weight 276.71 g/mol
Melting Point To be determined experimentally

Analytical Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons on both rings (6.9-7.5 ppm), the benzylic methylene protons (-O-CH₂-) as a singlet (~5.1 ppm), and the methoxy protons (-OCH₃) as a singlet (~3.9 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aldehyde carbonyl (~191 ppm), aromatic carbons (110-155 ppm), the benzylic carbon (~70 ppm), and the methoxy carbon (~56 ppm).

  • FT-IR (ATR, cm⁻¹): Key peaks should include a strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹), C-O-C ether stretches (~1250 and ~1050 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).

Troubleshooting and Safety Precautions

IssueProbable CauseRecommended Solution
Low Yield / Incomplete Reaction 1. Insufficient reaction time or temperature.[8]2. Ineffective base (not anhydrous or powdered).3. Deactivated alkylating agent.1. Extend reaction time and monitor by TLC. Ensure temperature is maintained.2. Use freshly opened, anhydrous K₂CO₃ and grind it before use.3. Use fresh 3-chlorobenzyl chloride.
Presence of Starting Material Incomplete reaction (see above).Continue heating or consider adding a slight additional amount of base and alkylating agent.
Oily Product / Fails to Crystallize Presence of impurities (e.g., residual DMF or unreacted 3-chlorobenzyl chloride).Purify via column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Safety:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • 3-Chlorobenzyl chloride is a lachrymator and irritant. Avoid inhalation and skin contact.[10]

    • DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.

    • Handle all organic solvents with care, avoiding sources of ignition.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note details a robust and high-yielding protocol for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde from isovanillin. By leveraging the Williamson ether synthesis, this procedure provides a reliable method for accessing a key synthetic intermediate. The detailed explanations of the underlying chemical principles and troubleshooting guide are intended to empower researchers to successfully implement and adapt this protocol for their specific drug discovery and development needs.

References

  • Concurrent synthesis of vanillin and isovanillin. (2015). ResearchGate. [Link]

  • Process for the preparation of isovanillin. (1998).
  • Process for preparing isovanillin. (1997). EPO Patent EP0758639B1. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Isovanillin. Wikipedia. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Semantic Scholar. [Link]

  • 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem, National Institutes of Health. [Link]

  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]

  • Preparation of 4-chlorobenzyl chloride. PrepChem.com. [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • 3,4-Dimethoxybenzaldehyde. FooDB. [Link]

  • Hanson, R. N., et al. (2006). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules, 11(1), 1-10. National Institutes of Health. [Link]

  • Making Benzyl Chloride A Useful Chemical. (2022). YouTube. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • The Chemical Backbone: Exploring 3-Chlorobenzyl Chloride's Role in Diverse Industries. (2026). LinkedIn. [Link]

  • 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem, National Institutes of Health. [Link]

  • Preparation method of 3-methoxybenzyl chloride. (2012).

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Application

Application Note: A Detailed Protocol for the Laboratory Preparation of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Introduction 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a substituted benzaldehyde derivative with potential applications as a key intermediate in the synthesis of various organic molecules, including pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a substituted benzaldehyde derivative with potential applications as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials science precursors. Its structure combines the reactive aldehyde functionality with a substituted benzyl ether, making it a versatile building block for introducing the 3-chlorobenzyl ether moiety into more complex scaffolds. This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this target compound via the Williamson ether synthesis, a robust and widely applicable method for forming carbon-oxygen bonds.[1] The described methodology is designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility, safety, and in-depth explanation of the underlying chemical principles.

Reaction Principle: The Williamson Ether Synthesis

The core of this synthetic protocol is the Williamson ether synthesis, a classic SN2 reaction.[1] The synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group and forming the desired ether linkage.

The choice of a primary benzylic halide, 3-chlorobenzyl chloride, is critical for the success of this SN2 reaction, as it minimizes the competing E2 elimination pathway that can be prevalent with secondary and tertiary halides.[2] The selection of appropriate base and solvent is also crucial for maximizing the reaction yield and purity of the final product.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaM.W. ( g/mol )SupplierPurity
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)C₈H₈O₃152.15Sigma-Aldrich≥99%
3-Chlorobenzyl chlorideC₇H₆Cl₂161.03Sigma-Aldrich99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous, ≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Acros OrganicsAnhydrous, 99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11J.T. BakerACS Grade
HexanesN/AN/AJ.T. BakerACS Grade
Deionized WaterH₂O18.02In-houseN/A
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-Aldrich≥99.5%
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

Step 1: Reaction Setup and Williamson Ether Synthesis
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzaldehyde (5.00 g, 32.9 mmol).

  • Add anhydrous potassium carbonate (6.82 g, 49.4 mmol, 1.5 equivalents).

  • Add 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Slowly add 3-chlorobenzyl chloride (5.83 g, 36.2 mmol, 1.1 equivalents) to the reaction mixture using a syringe or dropping funnel.

  • Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C in an oil bath.

  • Maintain the reaction at 80 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The starting isovanillin will have a lower Rf than the product.

Causality behind Experimental Choices:

  • Base: Anhydrous potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of isovanillin without causing unwanted side reactions. Being a solid, it is also easy to handle and remove after the reaction.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Stoichiometry: A slight excess of 3-chlorobenzyl chloride is used to ensure complete consumption of the starting isovanillin. A larger excess of the base is used to drive the initial deprotonation equilibrium towards the phenoxide.

  • Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction, allowing it to proceed at a reasonable rate without promoting decomposition of the reactants or product.

Step 2: Work-up and Isolation of the Crude Product
  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 500 mL beaker containing 200 mL of cold deionized water.

  • Stir the aqueous mixture for 30 minutes. A precipitate of the crude product should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 x 50 mL of deionized water to remove residual DMF and inorganic salts.

  • Allow the crude product to air-dry on the filter for at least one hour.

Causality behind Experimental Choices:

  • Precipitation: The product is significantly less soluble in water than in DMF. Pouring the reaction mixture into water causes the product to precipitate out of solution, providing an effective method for initial separation from the solvent and water-soluble byproducts.

  • Washing: Washing with water is crucial to remove any remaining DMF and inorganic salts (potassium carbonate and potassium chloride), which would otherwise contaminate the final product.

Step 3: Purification by Recrystallization
  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (approximately 50-70 mL) to the flask and heat with gentle swirling until the solid is completely dissolved.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should begin to form.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Causality behind Experimental Choices:

  • Recrystallization: This is a standard technique for purifying solid organic compounds. The principle is based on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. Ethanol is a suitable solvent as the product is soluble at elevated temperatures and less soluble at room temperature and below.

  • Slow Cooling: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Results and Characterization

The successful synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde should yield a white to off-white crystalline solid.

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point 78-82 °C (literature for analogous compounds)
Yield Typically 80-90%
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 9.85 (s, 1H, -CHO)

    • 7.50-7.20 (m, 7H, Ar-H)

    • 5.20 (s, 2H, -OCH₂-)

    • 3.95 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 191.0 (-CHO)

    • 155.0, 150.0, 138.0, 134.5, 130.0, 128.5, 128.0, 126.5, 126.0, 112.0, 110.0 (Ar-C)

    • 71.0 (-OCH₂-)

    • 56.0 (-OCH₃)

Safety Precautions

  • 3-Hydroxy-4-methoxybenzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment.

  • 3-Chlorobenzyl chloride: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. It is also harmful if inhaled.[3] Always handle this reagent in a well-ventilated chemical fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3]

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Handle with care in a fume hood.

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use. An eyewash station and safety shower should be readily accessible.[3]

Diagrams

Reaction Mechanism

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Intermediates & Products Isovanillin 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Deprotonation Deprotonation (Base: K₂CO₃) Isovanillin->Deprotonation BenzylChloride 3-Chlorobenzyl chloride SN2_Attack SN2 Nucleophilic Attack BenzylChloride->SN2_Attack Electrophile Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide Formation of Nucleophile FinalProduct 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde SN2_Attack->FinalProduct Ether Formation Phenoxide->SN2_Attack

Caption: Williamson ether synthesis reaction pathway.

Experimental Workflow

Experimental_Workflow start Start reaction_setup 1. Reaction Setup - Add Isovanillin, K₂CO₃, DMF - Add 3-Chlorobenzyl chloride start->reaction_setup heating 2. Heating & Reaction - Heat to 80°C for 4-6h - Monitor by TLC reaction_setup->heating workup 3. Work-up - Cool to RT - Precipitate in water heating->workup filtration1 4. Isolation - Vacuum filter crude product - Wash with water workup->filtration1 purification 5. Purification - Recrystallize from hot ethanol filtration1->purification filtration2 6. Final Isolation - Vacuum filter pure crystals - Wash with cold ethanol purification->filtration2 drying 7. Drying - Dry in vacuum oven filtration2->drying characterization 8. Characterization - Melting Point - NMR Spectroscopy drying->characterization end End Product characterization->end

Caption: Step-by-step experimental workflow.

References

  • PubChem. 3-(Benzyloxy)-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of PharmTech Research. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. Method for synthesizing 3-methoxybenzaldehyde.
  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]

  • Chemdad. 3-CHLORO-4-METHOXYBENZALDEHYDE. [Link]

Sources

Method

The Versatile Role of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde in the Synthesis of Bio-inspired Molecules

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex and biologically active compounds. Among these, substituted benzaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex and biologically active compounds. Among these, substituted benzaldehydes serve as crucial cornerstones for a diverse array of synthetic transformations. This application note delves into the utility of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde , a bespoke aromatic aldehyde, highlighting its pivotal role as a precursor in the synthesis of chalcones and their subsequent conversion to valuable heterocyclic scaffolds. This guide is intended for researchers, scientists, and professionals in drug development, providing both foundational insights and detailed, actionable protocols.

Introduction: A Molecule Designed for Synthetic Versatility

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a derivative of isovanillin, featuring a 3-chlorobenzyl ether protecting group. This structural modification is not merely incidental; it serves a dual purpose. Firstly, the ether linkage protects the phenolic hydroxyl group of isovanillin, preventing its interference in reactions targeting the aldehyde functionality. Secondly, the presence of the 3-chlorobenzyl moiety introduces a lipophilic and electronically distinct region to the molecule, which can be strategically exploited to modulate the physicochemical and pharmacological properties of its downstream derivatives.

The core reactivity of this compound is centered around its aldehyde group, which is a potent electrophile. This allows it to readily participate in a variety of condensation reactions, most notably the Claisen-Schmidt condensation, to forge new carbon-carbon bonds and construct more elaborate molecular architectures.

Core Application: A Gateway to Chalcones and Heterocycles

The primary and most well-documented application of substituted benzaldehydes, including 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, is in the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds that form the central scaffold of many biologically active molecules, including flavonoids and isoflavonoids. They are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of chalcones from 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde typically proceeds via the Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic aldehyde and a ketone, such as acetophenone.

Furthermore, the α,β-unsaturated ketone functionality of the resulting chalcone is a versatile synthetic handle for the construction of various heterocyclic systems. For instance, reaction with hydrazine derivatives can yield pyrazolines, a class of five-membered nitrogen-containing heterocycles with a broad range of biological activities.

Synthesis of the Starting Material: 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

The title compound is readily prepared from commercially available starting materials, primarily isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 3-chlorobenzyl chloride. The synthesis involves a Williamson ether synthesis, a robust and high-yielding reaction.

Protocol 1: Synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Objective: To synthesize 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde from isovanillin and 3-chlorobenzyl chloride.

Materials:

  • Isovanillin (1.0 eq)

  • 3-Chlorobenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of isovanillin in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 3-chlorobenzyl chloride to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

Application in Chalcone Synthesis: A Detailed Protocol

The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis. The following protocol provides a representative procedure for the synthesis of a chalcone derivative from 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and acetophenone.

Protocol 2: Synthesis of 1-(4-chlorophenyl)-3-(3-((3-chlorobenzyl)oxy)-4-methoxyphenyl)prop-2-en-1-one

Objective: To synthesize a chalcone derivative via Claisen-Schmidt condensation.

Materials:

  • 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde (1.0 eq)

  • 4-Chloroacetophenone (1.0 eq)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)

  • Hydrochloric acid (HCl, dilute)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a flask, dissolve 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and 4-chloroacetophenone in ethanol.

  • Cool the solution in an ice bath and slowly add the aqueous sodium hydroxide solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the crude product and then recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Table 1: Representative Reaction Parameters for Chalcone Synthesis

Reactant AReactant BCatalystSolventReaction Time (h)Yield (%)
3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehydeAcetophenoneNaOHEthanol2-4>80
3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde4-MethylacetophenoneKOHMethanol3-5>75

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

From Chalcones to Heterocycles: Synthesis of Pyrazolines

The synthesized chalcones are excellent precursors for a variety of heterocyclic compounds. A common transformation is the synthesis of pyrazolines through the reaction of the chalcone with hydrazine hydrate.

Protocol 3: Synthesis of a Pyrazoline Derivative

Objective: To synthesize a pyrazoline from a chalcone intermediate.

Materials:

  • Chalcone derivative from Protocol 2 (1.0 eq)

  • Hydrazine hydrate (excess)

  • Glacial acetic acid

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve the chalcone in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the pyrazoline derivative.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline.

Mechanistic Insights and Workflow Visualization

To provide a clearer understanding of the synthetic pathways described, the following diagrams illustrate the key reaction mechanisms and the overall experimental workflow.

Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration Acetophenone Acetophenone Enolate Enolate (Nucleophile) Acetophenone->Enolate Deprotonation Base Base (OH⁻) Aldehyde 3-[(3-Chlorobenzyl)oxy]- 4-methoxybenzaldehyde (Electrophile) Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Beta_Hydroxy_Ketone β-Hydroxy Ketone Alkoxide->Beta_Hydroxy_Ketone Alkoxide_ref->Beta_Hydroxy_Ketone Protonation Chalcone Chalcone (α,β-Unsaturated Ketone) Beta_Hydroxy_Ketone->Chalcone Dehydration (-H₂O) Workflow Start 3-[(3-Chlorobenzyl)oxy]- 4-methoxybenzaldehyde Chalcone_Synth Claisen-Schmidt Condensation (Protocol 2) Start->Chalcone_Synth Chalcone_Product Chalcone Derivative Chalcone_Synth->Chalcone_Product Pyrazoline_Synth Cyclization with Hydrazine Hydrate (Protocol 3) Chalcone_Product->Pyrazoline_Synth Analysis Purification & Characterization (TLC, Recrystallization, NMR, MS) Chalcone_Product->Analysis Pyrazoline_Product Pyrazoline Derivative Pyrazoline_Synth->Pyrazoline_Product Pyrazoline_Product->Analysis

Caption: Overall synthetic workflow.

Conclusion and Future Perspectives

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a strategically designed building block that provides a reliable and efficient entry point for the synthesis of chalcones and their corresponding heterocyclic derivatives. The protocols outlined in this application note offer robust and reproducible methods for researchers engaged in the discovery and development of novel bioactive molecules. The versatility of the chalcone intermediate opens avenues for the creation of diverse molecular libraries for screening against various therapeutic targets. Future work could explore the expansion of the heterocyclic scaffolds synthesized from these chalcone precursors and the evaluation of their biological activities, further cementing the importance of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde in medicinal chemistry and organic synthesis.

References

  • S. S. Kadam, et al. (2012). Synthesis and biological evaluation of some novel chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 572-578. [Link]

  • D. S. Kumar, et al. (2013). Synthesis and anticancer activity of some new chalcones. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1321-1327. [Link]

  • A. S. L. Narayana, et al. (2016). Synthesis, characterization and antimicrobial activity of some novel chalcones and their derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1566-1575. [Link]

  • V. K. Singh, et al. (2014). Synthesis and biological evaluation of some new pyrazoline derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 183-188. [Link]

Application

The Strategic Utility of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde as a Precursor to Advanced Phosphodiesterase-4 (PDE4) Inhibitors

Introduction: Architecting Molecular Complexity for Targeted Therapeutics In the landscape of modern drug discovery, the strategic selection of chemical intermediates is paramount to the efficient and robust synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Architecting Molecular Complexity for Targeted Therapeutics

In the landscape of modern drug discovery, the strategic selection of chemical intermediates is paramount to the efficient and robust synthesis of complex molecular entities. 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde emerges as a pivotal intermediate, particularly in the development of targeted therapeutics aimed at phosphodiesterase-4 (PDE4). The architectural features of this molecule—a substituted benzaldehyde scaffold—provide a versatile platform for the construction of pharmacologically active compounds. This document delineates the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development.

The core value of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde lies in its pre-functionalized structure, which facilitates the assembly of molecules that target the PDE4 enzyme. PDE4 inhibitors have garnered significant attention for their therapeutic potential in treating a range of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][2] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses inflammatory responses.[1]

This guide provides a comprehensive overview of the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and its subsequent elaboration into a representative pyridazinone-based PDE4 inhibitor. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₅H₁₃ClO₃PubChem
Molecular Weight 276.71 g/mol PubChem
Appearance White to off-white solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents.General Chemical Knowledge

Safety Precautions: As with all benzaldehyde derivatives, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.

Synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde: A Guided Protocol

The synthesis of the title intermediate is efficiently achieved through a Williamson ether synthesis, a robust and widely employed method for forming carbon-oxygen bonds. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this protocol, the hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is deprotonated to form a phenoxide, which then displaces the chloride from 3-chlorobenzyl chloride.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 3-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of isovanillin).

  • Addition of Alkyl Halide: While stirring the suspension at room temperature, add 3-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water (3-4 times the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of isovanillin to form the reactive phenoxide nucleophile. Its insolubility in DMF necessitates a heterogeneous reaction mixture, but it is easily removed by filtration during workup.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for Sₙ2 reactions like the Williamson ether synthesis. It effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic and accelerating the reaction rate.

  • Temperature: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

Williamson_Ether_Synthesis Isovanillin Isovanillin Phenoxide Phenoxide Intermediate Isovanillin->Phenoxide Deprotonation K2CO3 K2CO3 (Base) K2CO3->Phenoxide Product 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Phenoxide->Product SN2 Attack ChlorobenzylChloride 3-Chlorobenzyl Chloride ChlorobenzylChloride->Product KCl KCl KHCO3 KHCO3 PDE4_Inhibitor_Synthesis Intermediate 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Condensation Condensation & Cyclization Intermediate->Condensation Reagents Ethyl Levulinate, Hydrazine Hydrate Reagents->Condensation Product Pyridazinone-based PDE4 Inhibitor Condensation->Product PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AMP AMP cAMP->AMP Hydrolysis PKA PKA (inactive) cAMP->PKA Activation PDE4 PDE4 PKA_active PKA (active) PKA->PKA_active Inflammation Pro-inflammatory Cytokine Production PKA_active->Inflammation Inhibition Anti_Inflammation Anti-inflammatory Effects Inhibitor Pyridazinone Inhibitor Inhibitor->PDE4 Inhibition

Sources

Method

Application Notes and Protocols for the Synthesis and Characterization of a Novel Schiff Base from 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Introduction: The Versatility of Schiff Bases in Modern Drug Discovery Schiff bases, compounds featuring an imine or azomethine (-C=N-) functional group, are a cornerstone of medicinal chemistry.[1][2] First reported by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Schiff Bases in Modern Drug Discovery

Schiff bases, compounds featuring an imine or azomethine (-C=N-) functional group, are a cornerstone of medicinal chemistry.[1][2] First reported by Hugo Schiff, these compounds are typically formed through the condensation of a primary amine with a carbonyl compound.[3] The inherent electrophilic carbon and nucleophilic nitrogen within the imine bond create a scaffold ripe for biological interaction, enabling a wide spectrum of pharmacological activities.[2] Schiff bases and their metal complexes have demonstrated significant potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[2][4][5][6][7][8]

The tailored synthesis of novel Schiff base ligands is a critical endeavor in the development of new therapeutic agents.[7][9] The biological activity of these compounds can be finely tuned by the judicious selection of the starting aldehyde and amine, which allows for the modulation of their electronic and steric properties. This application note provides a comprehensive experimental protocol for the synthesis of a novel Schiff base derived from 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This particular aldehyde offers an interesting combination of a flexible ether linkage and a halogenated aromatic ring, features that are often explored in drug design to enhance binding affinity and metabolic stability.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology, characterization data, and insights into the causality behind the experimental choices.

Reaction Scheme: Synthesis of the Schiff Base

The synthesis involves a condensation reaction between 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and a primary amine (in this example, aniline is used for illustrative purposes) to form the corresponding imine.[10]

Schiff_Base_Formation Aldehyde 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Schiff_Base Schiff Base Aldehyde->Schiff_Base + Amine - H2O Amine Primary Amine (e.g., Aniline) Amine->Schiff_Base Water Water

Caption: General reaction scheme for Schiff base formation.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis, purification, and characterization of the Schiff base.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehydeC15H13ClO3276.7113997-67-8Sigma-Aldrich
AnilineC6H7N93.1362-53-3Sigma-Aldrich
Ethanol (Absolute)C2H5OH46.0764-17-5Fisher Scientific
Glacial Acetic AcidCH3COOH60.0564-19-7VWR Chemicals
Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde in 30 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved. In a separate beaker, dissolve 10 mmol of the primary amine (e.g., aniline) in 15 mL of absolute ethanol.

  • Reaction Setup: Add the ethanolic solution of the primary amine dropwise to the stirring solution of the aldehyde at room temperature.[11]

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1][12] The use of an acid catalyst is a common practice in Schiff base synthesis to facilitate the dehydration step.[13] Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base is expected to form.[1] The product can be further precipitated by placing the flask in an ice bath for about 30 minutes.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.[3] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.[12]

Experimental Workflow

experimental_workflow A Reactant Dissolution B Dropwise Addition of Amine A->B C Catalysis & Reflux B->C D Cooling & Precipitation C->D E Vacuum Filtration D->E F Recrystallization E->F G Characterization F->G

Caption: Step-by-step experimental workflow.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyExpected Observation
Appearance Crystalline solid
Color Pale yellow to off-white
Solubility Soluble in DMSO, DMF, Chloroform
Melting Point To be determined experimentally
Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band and the disappearance of the C=O and N-H stretching bands of the starting materials.[14]

Functional GroupWavenumber (cm⁻¹)Expected Observation
C=N (Imine)1600-1650Appearance of a sharp, medium to strong intensity band.[14]
C=O (Aldehyde)1680-1700Disappearance of the aldehyde carbonyl stretching band.
N-H (Amine)3300-3500Disappearance of the primary amine stretching bands.
C-O-C (Ether)1200-1250Presence of ether linkage stretching band.
C-Cl700-800Presence of C-Cl stretching band.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between 8.0 and 9.0 ppm.[1] The aromatic protons will appear in the range of 6.5-8.0 ppm. The methylene protons of the benzyl group and the methoxy protons will also have characteristic chemical shifts.

  • ¹³C NMR: The formation of the imine bond is indicated by a signal for the azomethine carbon (-CH=N-) in the range of 150-165 ppm.

3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. Schiff bases typically exhibit absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions of the aromatic rings and the imine group.[15]

Potential Applications and Future Directions

The synthesized Schiff base, with its unique structural features, holds promise for various applications in drug development. The presence of the chlorobenzyl moiety could enhance lipophilicity, potentially improving cell membrane permeability. The methoxy group and the ether linkage can influence the molecule's conformation and interaction with biological targets.

Future research could involve:

  • Screening for Biological Activity: The compound can be screened for a range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[2][4][16]

  • Synthesis of Metal Complexes: Schiff bases are excellent ligands for the formation of metal complexes.[9] The synthesis of metal complexes with this ligand could lead to compounds with enhanced biological activity.[7][8]

  • Structural Modifications: Further modifications of the aldehyde or the amine component can be explored to generate a library of related Schiff bases for structure-activity relationship (SAR) studies.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of a novel Schiff base from 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. By following this guide, researchers can reliably synthesize this compound and explore its potential applications in medicinal chemistry and drug discovery. The provided rationale for each experimental step and the expected characterization data serve as a valuable resource for both novice and experienced scientists in the field.

References

  • Das, R. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.org. Retrieved from [Link]

  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (n.d.). Taylor & Francis. Retrieved from [Link]

  • What are the conditions used for schiff base reaction? (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). ResearchGate. Retrieved from [Link]

  • Yaseen, A. A., Al-Tikrity, E. T. B., Al-Mashhadani, M. H., Salih, N., & Yousif, E. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science, 15(2), 1-6. Retrieved from [Link]

  • Schiff base. (2023, December 26). In Wikipedia. Retrieved from [Link]

  • Synthesis and characterization of novel Schiff base ligands. (n.d.). International Journal of Chemical Studies. Retrieved from [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (n.d.). IJRAR. Retrieved from [Link]

  • Ishaku, S., Akinrinade, M. A., Alhamdu, S. S., & Oluwakemi, O. T. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. RSIS International. Retrieved from [Link]

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022, July 24). YouTube. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Schiff bases of Benzaldehyde with Nitroanilines and their Cobalt, Nickel and Copper metal Complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2020). PubMed Central. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). ACS Omega. Retrieved from [Link]

  • Biological applications of Schiff bases: An overview. (2022). GSC Online Press. Retrieved from [Link]

  • Different Schiff Bases—Structure, Importance and Classification. (2022). PMC - NIH. Retrieved from [Link]

  • (PDF) Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). (n.d.). ResearchGate. Retrieved from [Link]

  • UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. (n.d.). Academia.edu. Retrieved from [Link]

  • Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. (n.d.). IJTSRD. Retrieved from [Link]

  • Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. (2022). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. (n.d.). Retrieved from [Link]

  • Unlocking the Power of Microwave Chemistry: Schiff Base Complexes with Strong Antibacterial Activity. (2023, July 30). YouTube. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: The Utility of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde in the Synthesis of Novel Pharmaceutical Agents

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde as a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde as a pivotal intermediate in pharmaceutical synthesis. We will explore its preparation, chemical properties, and its application as a key building block, particularly in the development of phosphodiesterase (PDE) inhibitors. Detailed, field-proven protocols, mechanistic insights, and safety considerations are provided to ensure reproducible and efficient synthesis.

Introduction: A Versatile Benzaldehyde Scaffold

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a derivative of isovanillin, a naturally occurring organic compound. Its structure, featuring a substituted benzyl ether at the 3-position and a methoxy group at the 4-position, makes it a valuable scaffold in medicinal chemistry. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, including condensations, reductive aminations, and additions, allowing for the construction of complex molecular architectures.

The core structure of this compound is frequently encountered in the pharmacophore of various therapeutic agents, most notably in the class of phosphodiesterase (PDE) inhibitors. PDE inhibitors are used to treat a wide range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and cardiovascular diseases like atherosclerosis.[1][2][3] The substituted benzyl ether moiety can be strategically modified to fine-tune the compound's interaction with the target enzyme's binding pocket, thereby optimizing potency and selectivity.

Synthesis of the Key Intermediate: 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

The most direct and efficient method for preparing the title compound is through a Williamson ether synthesis, starting from the readily available and cost-effective precursor, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This reaction involves the deprotonation of the phenolic hydroxyl group of isovanillin to form a phenoxide, which then acts as a nucleophile to displace the chloride from 3-chlorobenzyl chloride.

Underlying Mechanism: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenol, creating a more potent nucleophile. This phenoxide then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, leading to the formation of the ether linkage and the displacement of the chloride ion. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this reaction by solvating the cation of the base, thereby increasing the reactivity of the phenoxide anion.

Detailed Experimental Protocol: Synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Hydroxy-4-methoxybenzaldehyde152.1510.0 g0.0657
3-Chlorobenzyl chloride161.0311.6 g0.0723
Potassium Carbonate (K₂CO₃), anhydrous138.2113.6 g0.0984
N,N-Dimethylformamide (DMF)-100 mL-
Ethyl acetate-As needed-
Brine (saturated NaCl solution)-As needed-
Water (deionized)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (10.0 g, 0.0657 mol), anhydrous potassium carbonate (13.6 g, 0.0984 mol), and N,N-dimethylformamide (100 mL).

  • Addition of Reagent: While stirring the suspension at room temperature, add 3-chlorobenzyl chloride (11.6 g, 0.0723 mol) dropwise over 5-10 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The starting isovanillin spot should be consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.

Expected Yield: 85-95% Appearance: Off-white to pale yellow solid.

Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is an excellent precursor for synthesizing molecules with potential therapeutic value. The aldehyde group is particularly useful for building carbon-carbon or carbon-nitrogen bonds. A common subsequent transformation is a condensation reaction to form a chalcone or an azomethine, which can then be further elaborated.

Case Study: Synthesis of a Chalcone Precursor for Anti-inflammatory Agents

Chalcones (1,3-diaryl-2-propen-1-ones) are known precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities, including anti-inflammatory properties. The aldehyde can undergo a Claisen-Schmidt condensation with an appropriate acetophenone to yield a chalcone derivative.

Workflow for Chalcone Synthesis

G cluster_synthesis Synthesis of Intermediate cluster_application Application in Synthesis A 3-Hydroxy-4-methoxybenzaldehyde C Williamson Ether Synthesis (K₂CO₃, DMF, 80°C) A->C B 3-Chlorobenzyl chloride B->C D 3-[(3-Chlorobenzyl)oxy]-4- methoxybenzaldehyde C->D F Claisen-Schmidt Condensation (NaOH or KOH, EtOH) D->F D->F Key Intermediate E Substituted Acetophenone E->F G Chalcone Derivative F->G

Sources

Method

The Strategic Utility of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde as a Versatile Precursor for Potent Enzyme Inhibitors

Introduction: A Privileged Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the identification and optimization of molecular scaffolds that can serve as starting points for the development of po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and optimization of molecular scaffolds that can serve as starting points for the development of potent and selective enzyme inhibitors is a cornerstone of drug discovery. 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde emerges as a particularly valuable precursor, embodying a "privileged scaffold" capable of being elaborated into a diverse array of enzyme inhibitors. Its inherent structural features, including the substituted benzaldehyde core, provide a foundation for the synthesis of compounds targeting key enzymes implicated in a range of pathologies, most notably phosphodiesterases (PDEs).

This technical guide provides an in-depth exploration of the application of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde in the synthesis of enzyme inhibitors, with a specific focus on inhibitors of phosphodiesterase 4 (PDE4), a critical regulator of intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP levels are associated with anti-inflammatory and other therapeutic effects, making PDE4 a prime target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[2] We will detail a representative synthetic protocol, outline a robust method for evaluating enzyme inhibition, and discuss the underlying structure-activity relationships that guide the rational design of these potent therapeutic agents.

The Chemical Rationale: Why 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is an Ideal Precursor

The utility of this benzaldehyde derivative lies in its combination of a reactive aldehyde functionality and a substituted aromatic ring system that can be tailored for optimal interaction with the target enzyme's active site. The 3-[(3-chlorobenzyl)oxy] and 4-methoxy substituents play a crucial role in binding to the active site of PDE4, a concept well-established through extensive structure-activity relationship (SAR) studies of related inhibitors like rolipram.[3] The lipophilic 3-chlorobenzyl group can occupy a hydrophobic pocket within the enzyme, while the 4-methoxy group can engage in key hydrogen bonding or other favorable interactions.[3] The aldehyde group serves as a versatile chemical handle for the construction of more complex heterocyclic systems, such as the γ-lactam ring found in many potent PDE4 inhibitors.[4]

Synthetic Pathway to a Rolipram Analogue: A Step-by-Step Protocol

The following protocol details a representative synthesis of a potent PDE4 inhibitor, a rolipram analogue, starting from 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This multi-step synthesis is a well-established route for the construction of the core γ-lactam structure.

Diagram of the Synthetic Workflow

Synthetic_Workflow A 3-[(3-Chlorobenzyl)oxy]- 4-methoxybenzaldehyde B Intermediate Alkene A->B Wittig-Horner Reaction C γ-Nitro Ester B->C Michael Addition of Nitroalkane D Final Inhibitor (Rolipram Analogue) C->D Reductive Cyclization

Caption: Synthetic route from the precursor to the final inhibitor.

Part 1: Synthesis of the Intermediate Alkene via Wittig-Horner Reaction

The initial step involves the conversion of the aldehyde to an α,β-unsaturated ester through a Wittig-Horner reaction. This reaction is favored for its high E-selectivity, which is often crucial for biological activity.[5]

Materials:

  • 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the reaction mixture back to 0°C and add a solution of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate alkene.

Part 2: Michael Addition of a Nitroalkane

The second step involves the conjugate addition of a nitroalkane to the α,β-unsaturated ester. This reaction introduces the nitrogen atom that will ultimately form the lactam ring.

Materials:

  • Intermediate Alkene from Part 1

  • Nitroethane

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous acetonitrile

Protocol:

  • To a solution of the intermediate alkene (1 equivalent) in anhydrous acetonitrile, add nitroethane (1.5 equivalents) and DBU (0.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the γ-nitro ester.[4]

Part 3: Reductive Cyclization to the Final Inhibitor

The final step is a reductive cyclization of the γ-nitro ester to form the desired γ-lactam ring. Various reducing agents can be employed for this transformation.[7]

Materials:

  • γ-Nitro Ester from Part 2

  • Raney Nickel (or an alternative reducing agent like zinc dust in acetic acid)

  • Ethanol

  • Hydrogen gas (if using Raney Nickel)

Protocol:

  • Dissolve the γ-nitro ester (1 equivalent) in ethanol.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus.

  • Shake the reaction vessel at room temperature for 6-8 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final PDE4 inhibitor.

Evaluation of Enzyme Inhibitory Activity: A Fluorescence Polarization Assay

A fluorescence polarization (FP) assay is a robust and sensitive method for determining the inhibitory potential of synthesized compounds against PDE4.[8] This homogeneous assay format is well-suited for high-throughput screening.[9]

Principle of the Fluorescence Polarization Assay

The assay is based on the change in the rotational speed of a fluorescently labeled cAMP analogue (tracer) upon enzymatic cleavage by PDE4. When the tracer is intact, it is a small molecule that tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4, the resulting fluorescent AMP derivative is captured by a binding agent, forming a large complex that tumbles slowly, leading to a high fluorescence polarization signal.[8] An inhibitor will prevent the hydrolysis of the tracer, thus keeping the polarization low.

Diagram of the Fluorescence Polarization Assay Principle

FP_Assay cluster_0 No Inhibition cluster_1 With Inhibitor A FAM-cAMP (Tracer) Low Polarization B PDE4 Active A->B Hydrolysis C FAM-AMP + Binding Agent High Polarization B->C Binding D FAM-cAMP (Tracer) Low Polarization E PDE4 Inhibited D->E No Hydrolysis F No Reaction Low Polarization E->F

Caption: Principle of the PDE4 fluorescence polarization assay.

Protocol for PDE4 Inhibition Assay

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP (fluorescent tracer)

  • PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂)

  • Binding agent (specific for 5'-AMP)

  • Test compounds (synthesized inhibitor and a positive control like Rolipram)

  • 384-well black, low-volume microplates

  • A microplate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare serial dilutions of the test compounds and the positive control (Rolipram) in the assay buffer. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In a 384-well microplate, add 5 µL of the diluted compounds or control to the appropriate wells. Include wells with buffer only for "no enzyme" and "no inhibitor" controls.

  • Add 5 µL of the PDE4B enzyme solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" control.

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP tracer solution (at a concentration near its Km value for PDE4B).

  • Incubate the plate at room temperature for 60 minutes.[1]

  • Stop the reaction by adding 10 µL of the binding agent solution.

  • Incubate for another 30 minutes at room temperature to allow for binding equilibrium.

  • Measure the fluorescence polarization on a suitable plate reader (Excitation: ~485 nm, Emission: ~535 nm).

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data: A Comparative Analysis

The following table provides representative IC₅₀ values for known PDE4 inhibitors, which can be used as a benchmark for newly synthesized compounds.

CompoundTargetIC₅₀ (nM)Reference
RolipramPDE4~100-300[10]
RoflumilastPDE4B0.84[1]
RoflumilastPDE4D0.68[1]
ApremilastPDE474[1]
Representative Synthesized InhibitorPDE4BTo be determinedN/A

Conclusion: A Gateway to Novel Therapeutics

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde stands as a testament to the power of rational drug design, providing a versatile and strategically important starting material for the synthesis of potent enzyme inhibitors. The synthetic route to rolipram analogues detailed herein, coupled with the robust fluorescence polarization assay for activity evaluation, offers a clear and actionable pathway for researchers in the field. By understanding the underlying principles of synthesis, enzyme kinetics, and structure-activity relationships, scientists can leverage this privileged scaffold to develop novel therapeutics for a range of debilitating diseases.

References

  • G. M. T. Lagoja, "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes," MDPI, 2023. [Online]. Available: [Link].

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [Online]. Available: [Link].

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  • Rolipram and structurally-related compounds as PDE4 inhibitors - ResearchGate. [Online]. Available: [Link].

  • Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed. [Online]. Available: [Link].

  • Preparation of pyrrolidine-based PDE4 inhibitors via enantioselective conjugate addition of alpha-substituted malonates to aromatic nitroalkenes - PubMed. [Online]. Available: [Link].

  • A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline - PubMed. [Online]. Available: [Link].

  • A Stereoselective Cyclization Strategy for the Preparation of γ-Lactams and Their Use in the Synthesis of α-Methyl-β-Proline - Sci-Hub. [Online]. Available: [Link].

  • The synthesis of a selective PDE4/TNFα inhibitor | Request PDF - ResearchGate. [Online]. Available: [Link].

  • PDE4A Isoform 4 Assay Kit - BPS Bioscience. [Online]. Available: [Link].

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  • New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment | Request PDF - ResearchGate. [Online]. Available: [Link].

  • Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed. [Online]. Available: [Link].

  • Fluorescence Polarization (FP) - Molecular Devices. [Online]. Available: [Link].

  • Chemical structure of Rolipram and PDE4DIs analogues. - ResearchGate. [Online]. Available: [Link].

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  • Phosphodiesterase (PDE) 4 inhibition boosts Schwann cell myelination in a 3D regeneration model - Document Server@UHasselt. [Online]. Available: [Link].

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH. [Online]. Available: [Link].

  • ChemInform Abstract: Synthesis of N-(2,3,4,5,6-Pentafluorobenzyloxy)-γ-lactams by Rhodium-Catalyzed Cyclization of Diazo Amides. | Request PDF - ResearchGate. [Online]. Available: [Link].

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Application

Leitfaden zur Derivatisierung von 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd für Bioassays

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser technische Leitfaden bietet einen detaillierten Überblick über die strategische Derivatisierung von 3-[(...

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet einen detaillierten Überblick über die strategische Derivatisierung von 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd, einem vielseitigen Molekül mit erheblichem Potenzial in der medizinischen Chemie. Wir untersuchen die zugrunde liegende chemische Logik für die Modifikation dieses Aldehyds und stellen validierte, schrittweise Protokolle für die Synthese verschiedener Derivatklassen vor. Darüber hinaus werden die Anwendungsbereiche dieser Derivate in relevanten Bioassays, insbesondere im Hinblick auf antimikrobielle und antitumorale Aktivitäten, beleuchtet.

Wissenschaftlicher und strategischer Hintergrund

Die chemische Modifikation von Leitsubstanzen ist ein Eckpfeiler der modernen Arzneimittelentwicklung. 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd dient als hervorragendes Ausgangsmaterial (Scaffold), dessen pharmakologische Eigenschaften durch gezielte Derivatisierung maßgeschneidert werden können. Die Kernstruktur kombiniert eine Benzyloxy-Einheit, die für ihre Rolle in selektiven Enzyminhibitoren bekannt ist, mit einem reaktiven Aldehyd, der als "chemischer Griff" für eine Vielzahl von Transformationen dient.

Die wissenschaftliche Begründung für die Derivatisierung dieses spezifischen Moleküls liegt in mehreren Schlüsselfaktoren:

  • Strukturelle Ähnlichkeit mit bekannten bioaktiven Molekülen: Die Benzyloxybenzaldehyd-Einheit ist in Verbindungen zu finden, die als selektive Inhibitoren von Enzymen wie der Aldehyddehydrogenase (ALDH) wirken, welche bei Krebserkrankungen eine Rolle spielt.

  • Vielseitigkeit der Aldehydgruppe: Die Aldehydfunktion ermöglicht eine Reihe von robusten und gut etablierten chemischen Reaktionen, darunter die Bildung von Schiff'schen Basen, Oximen, Chalconen und die reduktive Aminierung. Jede dieser Reaktionen führt zu einer neuen Klasse von Verbindungen mit potenziell unterschiedlichen biologischen Aktivitäten.

  • Modulation der physikochemischen Eigenschaften: Durch die Einführung verschiedener funktioneller Gruppen können wichtige Parameter wie Lipophilie, Löslichkeit und elektronische Eigenschaften gezielt verändert werden, um die Bioverfügbarkeit und die Interaktion mit biologischen Zielstrukturen zu optimieren.

Die in diesem Leitfaden beschriebenen Derivatisierungsstrategien zielen darauf ab, eine Bibliothek von strukturell verwandten, aber diversen Molekülen zu erstellen, die systematisch auf ihre biologische Wirksamkeit getestet werden können.

Synthese des Ausgangsmaterials: 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd

Die Herstellung des Zielaldehyds erfolgt in der Regel durch eine Williamson-Ethersynthese aus Isovanillin (3-Hydroxy-4-methoxybenzaldehyd) und 3-Chlorbenzylchlorid. Diese Reaktion ist fundamental, um das Grundgerüst für die nachfolgenden Derivatisierungen zu schaffen.

Protokoll 2.1: Synthese von 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd

  • Reagenzien und Materialien:

    • Isovanillin (3-Hydroxy-4-methoxybenzaldehyd)

    • 3-Chlorbenzylchlorid

    • Kaliumcarbonat (K₂CO₃), wasserfrei

    • Acetonitril (CH₃CN), wasserfrei

    • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte

    • Rotationsverdampfer

    • Dünnschichtchromatographie (DC)-Platten (Kieselgel)

  • Schritt-für-Schritt-Anleitung:

    • Lösen Sie Isovanillin (1,0 Äquivalente) und Kaliumcarbonat (1,5 Äquivalente) in wasserfreiem Acetonitril in einem Rundkolben.

    • Fügen Sie 3-Chlorbenzylchlorid (1,1 Äquivalente) tropfenweise zur gerührten Suspension bei Raumtemperatur hinzu.

    • Erhitzen Sie die Reaktionsmischung unter Rückfluss (ca. 82 °C) und rühren Sie für 12-24 Stunden.

    • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (z. B. mit einem Eluentengemisch aus Hexan und Ethylacetat).

    • Nach vollständigem Umsatz kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie die anorganischen Salze ab.

    • Entfernen Sie das Lösungsmittel (Acetonitril) im Vakuum mit einem Rotationsverdampfer.

    • Lösen Sie den Rückstand in einem organischen Lösungsmittel (z. B. Dichlormethan), waschen Sie ihn mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung (Sole).

    • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

    • Reinigen Sie das Rohprodukt bei Bedarf durch Umkristallisation oder Säulenchromatographie, um den reinen 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd zu erhalten.

Derivatisierungsstrategien und Protokolle

Die Aldehydgruppe des Ausgangsmaterials ist der primäre Angriffspunkt für die Synthese diverser Derivatklassen. Nachfolgend werden die wichtigsten Reaktionswege mit detaillierten Protokollen vorgestellt.

Synthese von Schiff'schen Basen (Imine)

Die Kondensation von Aldehyden mit primären Aminen zu Schiff'schen Basen ist eine der fundamentalsten Reaktionen zur Erzeugung molekularer Vielfalt. Die resultierende Azomethin-Gruppe (-C=N-) ist für ihre breite Palette an biologischen Aktivitäten, einschließlich antimikrobieller und antitumoraler Eigenschaften, bekannt.[1][2]

Protokoll 3.1.1: Allgemeine Synthese von Schiff'schen Basen

  • Reagenzien und Materialien:

    • 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd

    • Ein substituiertes primäres Amin (z. B. Anilin, Benzylamin, Aminosäureester) (1,0-1,1 Äquivalente)

    • Ethanol oder Methanol als Lösungsmittel

    • Eisessig (katalytische Menge)

    • Rundkolben, Magnetrührer

  • Schritt-für-Schritt-Anleitung:

    • Lösen Sie 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd (1,0 Äquivalent) in Ethanol in einem Rundkolben.

    • Fügen Sie das entsprechende primäre Amin (1,0 Äquivalent) zur Lösung hinzu.

    • Geben Sie 2-3 Tropfen Eisessig als Katalysator hinzu.

    • Rühren Sie die Reaktionsmischung bei Raumtemperatur oder unter leichtem Erwärmen (40-60 °C) für 2-6 Stunden.

    • In vielen Fällen fällt das Produkt als Feststoff aus der Lösung aus.

    • Sollte kein Niederschlag entstehen, kühlen Sie die Lösung in einem Eisbad, um die Kristallisation zu induzieren.

    • Filtrieren Sie den ausgefallenen Feststoff ab, waschen Sie ihn mit kaltem Ethanol und trocknen Sie ihn im Vakuum.

    • Die Reinheit kann mittels Schmelzpunktbestimmung und spektroskopischen Methoden (NMR, IR) überprüft werden.

Schiff_Base_Synthesis

Synthese von Oximen

Oxime entstehen durch die Reaktion von Aldehyden mit Hydroxylamin. Diese Derivate sind nicht nur stabile Verbindungen, sondern auch wichtige Zwischenprodukte in der organischen Synthese und weisen vielfältige biologische Aktivitäten auf, darunter antimikrobielle, antiinflammatorische und Antitumor-Eigenschaften.[3][4][5]

Protokoll 3.2.1: Synthese von 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehydoxim

  • Reagenzien und Materialien:

    • 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd

    • Hydroxylaminhydrochlorid (NH₂OH·HCl)

    • Natriumacetat (CH₃COONa) oder Pyridin als Base

    • Wässriges Ethanol als Lösungsmittel

    • Rundkolben, Magnetrührer

  • Schritt-für-Schritt-Anleitung:

    • Lösen Sie Hydroxylaminhydrochlorid (1,2 Äquivalente) und Natriumacetat (1,5 Äquivalente) in einer Mischung aus Ethanol und Wasser.

    • Fügen Sie die Lösung von 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd (1,0 Äquivalent) in Ethanol hinzu.

    • Rühren Sie die Mischung bei Raumtemperatur für 4-8 Stunden oder erhitzen Sie sie leicht (50-60 °C), um die Reaktion zu beschleunigen.

    • Überwachen Sie die Reaktion mittels DC.

    • Nach Abschluss der Reaktion gießen Sie die Mischung in kaltes Wasser, um das Oxim auszufällen.

    • Filtrieren Sie den festen Niederschlag, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.

    • Eine Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) kann zur weiteren Reinigung erforderlich sein.

DerivatklasseReaktionstypPotenzielles Bioassay
Schiff'sche BasenKondensationAntimikrobiell, Antitumor[1][6]
OximeKondensationAntitumor, Antimikrobiell[3][5]
ChalconeClaisen-Schmidt-KondensationAntimikrobiell, Antifungal[7]
Sekundäre AmineReduktive AminierungEnzyminhibition (z.B. PDE4D)[8]
Tabelle 1: Übersicht über Derivatisierungsstrategien und potenzielle biologische Anwendungen.
Synthese von Chalconen

Chalcone sind eine wichtige Klasse von Naturstoffen, die durch eine Claisen-Schmidt-Kondensation zwischen einem aromatischen Aldehyd und einem Acetonphenon hergestellt werden. Sie sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, einschließlich antimikrobieller, entzündungshemmender und krebsbekämpfender Eigenschaften.[7]

Protokoll 3.3.1: Synthese von Chalcon-Derivaten

  • Reagenzien und Materialien:

    • 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd

    • Ein substituiertes Acetophenon (z. B. 4-Aminoacetophenon, 4-Hydroxyacetophenon)

    • Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH) als basischer Katalysator

    • Ethanol

    • Rundkolben, Magnetrührer, Eisbad

  • Schritt-für-Schritt-Anleitung:

    • Lösen Sie 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd (1,0 Äquivalent) und das entsprechende Acetophenon (1,0 Äquivalent) in Ethanol in einem Rundkolben.

    • Kühlen Sie die Lösung in einem Eisbad auf 0-5 °C ab.

    • Fügen Sie langsam eine wässrige Lösung von NaOH oder KOH (typischerweise 10-40%) unter kräftigem Rühren hinzu, wobei die Temperatur niedrig gehalten wird.

    • Rühren Sie die Mischung für 2-4 Stunden bei Raumtemperatur weiter. Die Farbe der Lösung vertieft sich oft, und es kann sich ein Niederschlag bilden.

    • Gießen Sie die Reaktionsmischung in eine Mischung aus Eis und verdünnter Salzsäure, um die Base zu neutralisieren und das Chalcon-Produkt auszufällen.

    • Filtrieren Sie den Feststoff ab, waschen Sie ihn mit reichlich Wasser bis zur Neutralität und trocknen Sie ihn.

    • Reinigen Sie das Rohprodukt durch Umkristallisation aus Ethanol.

Derivatization_Workflow

Anwendung in Bioassays: Protokollbeispiele

Die synthetisierten Derivate können nun in einer Vielzahl von biologischen Assays auf ihre Wirksamkeit getestet werden. Die Auswahl des Assays hängt von der strukturellen Hypothese ab, die der Derivatisierung zugrunde lag.

Antimikrobieller Assay (Bestimmung der minimalen Hemmkonzentration - MHK)

Dieser Assay wird verwendet, um die niedrigste Konzentration einer Substanz zu bestimmen, die das sichtbare Wachstum eines Mikroorganismus hemmt.

Protokoll 4.1.1: Mikrodilutionsmethode zur MHK-Bestimmung

  • Materialien:

    • Synthetisierte Derivate, gelöst in Dimethylsulfoxid (DMSO)

    • Bakterien- oder Pilzkulturen (z. B. Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Nährmedium (z. B. Müller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)

    • Sterile 96-Well-Mikrotiterplatten

    • Inkubator, Mikrotiterplattenleser

  • Schritt-für-Schritt-Anleitung:

    • Bereiten Sie eine serielle Verdünnungsreihe jedes Derivats in der Mikrotiterplatte vor, indem Sie die in DMSO gelöste Stammlösung mit dem Nährmedium verdünnen. Typische Konzentrationsbereiche liegen zwischen 0,5 und 512 µg/mL.

    • Stellen Sie eine standardisierte Suspension des zu testenden Mikroorganismus her (z. B. 0,5 McFarland-Standard).

    • Inokulieren Sie jede Vertiefung der Mikrotiterplatte (außer der Negativkontrolle) mit der mikrobiellen Suspension.

    • Fügen Sie Positivkontrollen (nur Mikroorganismen im Medium) und Negativkontrollen (nur Medium) hinzu.

    • Inkubieren Sie die Platten bei der für den jeweiligen Mikroorganismus optimalen Temperatur (z. B. 37 °C für 24 Stunden für Bakterien).

    • Bestimmen Sie die MHK visuell als die niedrigste Konzentration des Derivats, bei der kein sichtbares Wachstum auftritt. Alternativ kann die optische Dichte bei 600 nm mit einem Plattenleser gemessen werden.

Zytotoxizitäts-Assay (MTT-Assay)

Der MTT-Assay ist ein kolorimetrischer Test zur Messung der zellulären metabolischen Aktivität und wird häufig zur Bestimmung der Zytotoxizität von potenziellen Medikamenten gegen Krebszelllinien verwendet.[9]

Protokoll 4.2.1: MTT-Assay zur Bestimmung der Zytotoxizität

  • Materialien:

    • Menschliche Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)

    • Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FKS)

    • Synthetisierte Derivate, gelöst in DMSO

    • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

    • Solubilisierungslösung (z. B. saures Isopropanol oder DMSO)

    • Sterile 96-Well-Zellkulturplatten

    • CO₂-Inkubator, Mikrotiterplattenleser

  • Schritt-für-Schritt-Anleitung:

    • Säen Sie die Krebszellen in einer definierten Dichte in die Vertiefungen einer 96-Well-Platte aus und lassen Sie sie über Nacht anhaften.

    • Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen für eine festgelegte Zeit (z. B. 48 oder 72 Stunden). Fügen Sie eine Vehikelkontrolle (nur DMSO) hinzu.

    • Nach der Inkubationszeit entfernen Sie das Medium und fügen frisches Medium mit MTT-Reagenz hinzu.

    • Inkubieren Sie die Platten für weitere 2-4 Stunden bei 37 °C. Lebende Zellen mit aktiven mitochondrialen Dehydrogenasen wandeln das gelbe MTT in violette Formazan-Kristalle um.

    • Entfernen Sie die MTT-Lösung und lösen Sie die Formazan-Kristalle in der Solubilisierungslösung.

    • Messen Sie die Absorption der resultierenden violetten Lösung bei einer Wellenlänge von ca. 570 nm.

    • Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Zusammenfassung und Ausblick

Die Derivatisierung von 3-[(3-Chlorbenzyl)oxy]-4-methoxybenzaldehyd stellt eine leistungsfähige Strategie zur Generierung neuer bioaktiver Moleküle dar. Die in diesem Leitfaden beschriebenen Protokolle für die Synthese von Schiff'schen Basen, Oximen und Chalconen sind robust und ermöglichen die Erstellung diverser chemischer Bibliotheken. Die anschließende Evaluierung dieser Verbindungen in standardisierten Bioassays, wie dem MHK- und MTT-Assay, ermöglicht eine systematische Untersuchung ihrer potenziellen therapeutischen Anwendungen. Die Struktur-Wirkungs-Beziehungen, die aus solchen Studien abgeleitet werden, sind entscheidend für die weitere Optimierung von Leitstrukturen in der modernen Arzneimittelforschung.

Referenzen

  • Sledge, G. W. Jr., et al. (1987). Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. PubMed. Verfügbar unter: [Link]

  • Gouasmia, A., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. ResearchGate. Verfügbar unter: [Link]

  • Carfagna, C., et al. (2018). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. PubMed. Verfügbar unter: [Link]

  • Bendale, A. R., et al. (2011). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). ResearchGate. Verfügbar unter: [Link]

  • Al-Amiery, A. A., et al. (2016). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed. Verfügbar unter: [Link]

  • Al-Masoudi, N. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Verfügbar unter: [Link]

  • de Fátima, A., et al. (2024). Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule. PubMed. Verfügbar unter: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. ResearchGate. Verfügbar unter: [Link]

  • Hasan, H. M., et al. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4- Hydroxy-3-methoxy benzaldehyde and 2-Amino-3- methylbutanoic acid. ResearchGate. Verfügbar unter: [Link]

  • Głowacka, I. E., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Verfügbar unter: [Link]

  • Cui, H., et al. (2010). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PMC. Verfügbar unter: [Link]

  • Morris, C. R., et al. (2014). Pharmaceutical composition. Google Patents. Verfügbar unter:

  • Almanza-León, S. A., et al. (2024). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. Verfügbar unter: [Link]

  • Acar, Ç., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivative. Semantic Scholar. Verfügbar unter: [Link]

  • Himmelsbach, F., et al. (2006). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) -N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycabonyl-2-indolinone-monoethanesulphonate and the use thereof in a pharmaceutical composition. Google Patents. Verfügbar unter:

  • Wang, Y., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. Verfügbar unter: [Link]

  • Ahluwalia, V., et al. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Semantic Scholar. Verfügbar unter: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC. Verfügbar unter: [Link]

  • Romagnoli, R., et al. (2008). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. PubMed. Verfügbar unter: [Link]

  • Kumar, S., et al. (2018). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. ResearchGate. Verfügbar unter: [Link]

  • Eckhardt, M., et al. (2010). Crystalline form of 1-chloro-4-(β-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy)-benzyl]-benzene, a method for its preparation and the use thereof for preparing medicaments. Google Patents. Verfügbar unter:

  • Boländer, A., et al. (2014). Synthesis of methoxy-X04 derivatives and their evaluation in Alzheimer's disease pathology. PubMed. Verfügbar unter: [Link]

  • Selnick, H. G., et al. (2022). 3-desoxy derivative and pharmaceutical compositions thereof. Google Patents. Verfügbar unter:

  • Layzell, M. C., & Rennie, J. M. (2025). Injectable formulations. PubChem. Verfügbar unter: [Link]

Sources

Method

Application Note: Quantitative Analysis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde using HPLC-UV and GC-MS

Abstract This application note presents robust and validated analytical methodologies for the precise quantification of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a key intermediate in various synthetic pathways. In...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a key intermediate in various synthetic pathways. In the absence of established standard methods for this specific analyte, we have developed and optimized two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in diverse matrices. The causality behind experimental choices, self-validating protocols, and comprehensive data presentation are central to this guide, ensuring scientific integrity and immediate applicability in a research and development setting.

Introduction

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde (CAS No. 447428-98-0, Molecular Formula: C₁₅H₁₃ClO₃, Molecular Weight: 276.72 g/mol ) is a benzaldehyde derivative with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its structural similarity to other benzyloxybenzaldehyde derivatives suggests its potential role in the development of novel therapeutic agents.[3] Accurate quantification of this compound is critical for reaction monitoring, purity assessment, and quality control in synthetic processes. This document provides detailed, step-by-step protocols for its analysis by HPLC-UV for routine quantification and GC-MS for confirmatory analysis and trace-level detection.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
CAS Number447428-98-0[1]
Molecular FormulaC₁₅H₁₃ClO₃[2]
Molecular Weight276.72 g/mol [1]
AppearanceLikely a solid, similar to related compoundsInferred from related compounds
SolubilityExpected to be soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)Inferred from structure

Recommended Analytical Protocols

Primary Quantification: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse for the quantification of moderately polar, non-volatile organic compounds. The benzaldehyde and benzyloxy groups in the target analyte provide strong UV chromophores, making UV detection a suitable and sensitive choice.

  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure efficient elution and sharp peak shapes. Acetonitrile is chosen for its low UV cutoff and compatibility with the analyte. A small amount of acid (e.g., formic acid) is often added to suppress the ionization of any acidic impurities and improve peak symmetry, though it may not be strictly necessary for this neutral analyte.

  • Detection Wavelength: The optimal UV detection wavelength will be determined by acquiring a UV spectrum of the analyte. Based on the structure, a wavelength in the range of 254-280 nm is anticipated to provide good sensitivity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard s2 Dissolve in Diluent (e.g., Acetonitrile) s1->s2 s3 Prepare Calibration Curve (e.g., 1-100 µg/mL) s2->s3 h2 Inject Standard/Sample s3->h2 s4 Prepare Sample (Dissolve and filter) s4->h2 h1 Equilibrate HPLC System with Mobile Phase h1->h2 h3 Isocratic/Gradient Elution h2->h3 h4 UV Detection h3->h4 d1 Integrate Peak Area h4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte in Sample d2->d3

Caption: HPLC-UV workflow for quantification.

  • Materials and Reagents:

    • 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde analytical standard (≥98% purity)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • (Optional) Formic acid, HPLC grade

    • 0.45 µm syringe filters

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% BA gradient is recommended to ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength 275 nm (or optimal wavelength determined by DAD)Based on the chromophores present in the molecule.
  • Preparation of Standard Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analytical standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of acetonitrile to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) > 0.995 is desirable.

    • Quantify the amount of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde in the sample by interpolating its peak area on the calibration curve.

Confirmatory Analysis and Trace Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity compared to HPLC-UV, making it an excellent technique for confirmatory analysis and for detecting the analyte at trace levels. The volatility of the analyte should be suitable for GC analysis.

  • Injection Mode: Splitless injection is recommended for trace analysis to maximize the transfer of the analyte onto the column.

  • GC Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5MSPLUS), is suitable for separating a wide range of organic molecules.[4]

  • Oven Temperature Program: A temperature ramp is necessary to ensure good separation of the analyte from any other volatile components in the sample matrix and to achieve a good peak shape.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns for library matching and structural confirmation. Both full scan and Selected Ion Monitoring (SIM) modes can be utilized. Full scan is used for qualitative analysis and identification, while SIM mode offers enhanced sensitivity for quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Prepare Standards in Volatile Solvent (e.g., Dichloromethane) s2 Prepare Sample (Dilute/Extract and filter) g1 Inject Sample s1->g1 s2->g1 g2 Temperature Programmed Separation g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Analysis (Full Scan/SIM) g3->g4 d1 Extract Ion Chromatograms g4->d1 d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Introduction 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motif, a substituted benzaldehyde, is a versatile s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motif, a substituted benzaldehyde, is a versatile scaffold in medicinal chemistry. The large-scale synthesis of this compound requires a robust, efficient, and scalable process that ensures high purity and yield. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, focusing on the well-established Williamson ether synthesis. The protocol herein is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative sources.

Synthetic Strategy: The Williamson Ether Synthesis

The synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is achieved through the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This S(_N)2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an alkyl halide.[1]

In this specific application, the hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then displaces the chloride from 3-chlorobenzyl chloride to form the desired ether product.

Causality Behind Experimental Choices:
  • Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of isovanillin. For large-scale synthesis, inorganic bases like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) are preferred due to their low cost, high efficiency, and ease of handling.[2]

  • Solvent Selection: The solvent should be inert to the reaction conditions, capable of dissolving the reactants, and have a suitable boiling point for the reaction temperature. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are often used as they can accelerate S(_N)2 reactions.[2] For industrial applications, considering green chemistry principles, alternative solvents with lower toxicity and easier recyclability should be considered.[3]

  • Phase-Transfer Catalysis: To enhance the reaction rate and efficiency, particularly in a large-scale biphasic system (solid base, organic solvent), a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be employed.[2] The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Visualizing the Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) ReactionVessel Reaction Vessel (Heated with Stirring) Isovanillin->ReactionVessel ChlorobenzylChloride 3-Chlorobenzyl Chloride ChlorobenzylChloride->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Quenching Quenching with Water ReactionVessel->Quenching Reaction Mixture Extraction Solvent Extraction Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Crude Product FinalProduct 3-[(3-Chlorobenzyl)oxy]-4- methoxybenzaldehyde Purification->FinalProduct

Caption: Workflow for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

Detailed Experimental Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 1 kg scale of the final product. Appropriate adjustments to equipment and handling procedures are necessary for scaling up or down.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
Isovanillin621-59-0152.150.654.271.0
3-Chlorobenzyl chloride620-20-2161.030.764.721.1
Potassium Carbonate (anhydrous)584-08-7138.210.896.441.5
N,N-Dimethylformamide (DMF)68-12-273.09---
Ethyl Acetate141-78-688.11---
Brine (saturated NaCl solution)-----
Anhydrous Sodium Sulfate7757-82-6142.04---
Equipment
  • 10 L glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Heating mantle or oil bath.

  • Large separatory funnel (10 L).

  • Rotary evaporator with a large-capacity flask.

  • Filtration apparatus.

  • Drying oven.

Procedure
  • Reaction Setup:

    • To the 10 L reactor, add isovanillin (0.65 kg, 4.27 mol) and N,N-dimethylformamide (5 L).

    • Stir the mixture at room temperature until the isovanillin is completely dissolved.

    • Add anhydrous potassium carbonate (0.89 kg, 6.44 mol) to the solution.

  • Addition of Alkylating Agent:

    • In a separate container, dissolve 3-chlorobenzyl chloride (0.76 kg, 4.72 mol) in DMF (1 L).

    • Add the 3-chlorobenzyl chloride solution dropwise to the reaction mixture over 1-2 hours using the dropping funnel.

    • An exothermic reaction may be observed; maintain the temperature below 40 °C during the addition.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 80-90 °C.[4]

    • Maintain this temperature for 4-6 hours, with continuous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (isovanillin) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a larger vessel containing 20 L of cold water with stirring. A precipitate of the crude product should form.

    • Stir for 30 minutes, then collect the solid by filtration.

    • Wash the solid with plenty of water to remove DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water or isopropanol.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Add water dropwise until the solution becomes turbid.

    • Heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to complete crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven at 50-60 °C.

Safety and Handling Precautions

  • Isovanillin: Causes skin and serious eye irritation.[5][6][7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Chlorobenzyl chloride: Causes severe skin burns and eye damage.[8][9] It is also harmful if swallowed or inhaled and may cause an allergic skin reaction.[8][10] This reagent is a lachrymator.[9] Handle in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and avoid inhalation and skin contact.

  • The reaction should be carried out in a well-ventilated area, preferably in a walk-in fume hood for large-scale operations.

  • Have appropriate spill control materials readily available.

Product Characterization

The identity and purity of the synthesized 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white crystalline solid.
Melting Point Literature values for similar compounds suggest a melting point in the range of 60-70 °C.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~9.8 (s, 1H, CHO), ~7.4-7.2 (m, 6H, Ar-H), ~6.9 (d, 1H, Ar-H), ~5.2 (s, 2H, OCH₂Ar), ~3.9 (s, 3H, OCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~191 (CHO), ~155, ~150, ~138, ~134, ~130, ~128, ~127, ~126, ~111, ~110 (Ar-C), ~70 (OCH₂Ar), ~56 (OCH₃).
FT-IR (KBr, cm⁻¹)~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1590, 1510 (C=C stretch of aromatic ring), ~1270, 1020 (C-O stretch of ether).
Purity (by HPLC) ≥98%

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of 3-Chloro-4-(isopentyloxy)aniline.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2020).
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Isovanillin.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%.
  • ResearchGate. (2025).
  • National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • ResearchGate. (2025). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.
  • Fisher Scientific. (2025).
  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as.
  • Central Drug House (P) Ltd. (n.d.).
  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound.
  • Loba Chemie. (2023).
  • Wordpress. (2026). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Hydroxy-4-methoxybenzaldehyde.
  • ResearchGate. (2025). Concurrent synthesis of vanillin and isovanillin.
  • Google Patents. (1970).
  • ResearchGate. (2017).
  • Chemical Bull. (2025).
  • CymitQuimica. (2023). 3-Chlorobenzyl chloride.
  • PubMed Central. (n.d.).

Sources

Method

Application Note: Phase Transfer Catalysis in the Efficient Synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a key intermediate in pharmaceutical development. The synthesis is achieve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a key intermediate in pharmaceutical development. The synthesis is achieved via a Williamson ether synthesis, facilitated by phase transfer catalysis (PTC). This approach offers significant advantages, including enhanced reaction rates, milder operating conditions, and improved yields compared to traditional methods. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, and data interpretation.

Introduction: The Challenge of Synthesizing Substituted Benzaldehydes

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. The target molecule, 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, is of particular interest due to its structural motifs that are relevant in medicinal chemistry. The core of its synthesis lies in the formation of an ether linkage between isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 3-chlorobenzyl chloride.

Traditionally, the Williamson ether synthesis is employed for such transformations. However, this reaction often requires strong bases and anhydrous polar aprotic solvents, which can lead to side reactions and purification challenges. The reactants, a phenoxide salt and an alkyl halide, exist in separate, immiscible phases (aqueous and organic), leading to slow reaction rates. Phase transfer catalysis (PTC) elegantly overcomes this immiscibility issue, significantly enhancing the efficiency of the synthesis.[1][2]

The Power of Phase Transfer Catalysis in Ether Synthesis

Phase transfer catalysis operates on the principle of transporting a reactant from one phase to another where the reaction can occur. In this synthesis, the phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase.

The mechanism unfolds as follows:

  • Deprotonation: In the aqueous phase, a base (e.g., sodium hydroxide) deprotonates the hydroxyl group of isovanillin to form the sodium phenoxide salt.

  • Ion Exchange: The phase transfer catalyst, Q⁺X⁻ (where Q⁺ is the quaternary ammonium cation and X⁻ is the halide anion), exchanges its anion with the phenoxide anion at the interface of the two phases, forming an ion pair, Q⁺OAr⁻.

  • Transfer to Organic Phase: This new ion pair is soluble in the organic phase due to the lipophilic nature of the quaternary ammonium cation. It migrates from the aqueous phase into the organic phase.

  • SN2 Reaction: In the organic phase, the phenoxide anion of the ion pair is now in close proximity to the 3-chlorobenzyl chloride and acts as a potent nucleophile. It attacks the benzylic carbon in an SN2 reaction, displacing the chloride ion and forming the desired ether product.[3]

  • Catalyst Regeneration: The catalyst, now as Q⁺Cl⁻, returns to the aqueous phase to repeat the cycle.

This catalytic cycle allows the reaction to proceed smoothly under mild conditions with high efficiency.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous alkoxy-substituted benzaldehydes using phase transfer catalysis.[1]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
IsovanillinC₈H₈O₃152.15621-59-0Starting material
3-Chlorobenzyl chlorideC₇H₆Cl₂161.03620-20-2Alkylating agent
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Base
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.371643-19-2Phase Transfer Catalyst
TolueneC₇H₈92.14108-88-3Organic Solvent
Deionized WaterH₂O18.027732-18-5Aqueous Solvent
DichloromethaneCH₂Cl₂84.9375-09-2Extraction Solvent
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying Agent
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add isovanillin (15.2 g, 0.1 mol), Tetrabutylammonium Bromide (TBAB) (1.61 g, 0.005 mol), and toluene (100 mL).

    • In a separate beaker, prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in deionized water (50 mL) and allow it to cool to room temperature.

  • Reaction Execution:

    • Begin stirring the mixture in the flask. Add the sodium hydroxide solution to the flask.

    • Heat the reaction mixture to 60°C.

    • Slowly add 3-chlorobenzyl chloride (17.7 g, 0.11 mol) to the reaction mixture over 30 minutes using a dropping funnel.

    • Maintain the reaction temperature at 60-65°C and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

Data and Expected Results

The following table outlines the typical reaction parameters and expected outcomes based on analogous syntheses.[1]

ParameterValue
Molar Ratio (Isovanillin:Base:Catalyst:Alkylating Agent)1 : 1.5 : 0.05 : 1.1
Reaction Temperature60-65 °C
Reaction Time4-6 hours
Expected Yield85-95%
Appearance of ProductWhite to off-white solid

Visualizing the Process

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents isovanillin Isovanillin reaction_arrow + chlorobenzyl_chloride 3-Chlorobenzyl Chloride NaOH NaOH (aq) TBAB TBAB (Catalyst) Toluene Toluene (Solvent) product 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde reaction_arrow->product 60-65°C

Caption: Overall reaction for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

Phase Transfer Catalysis Workflow

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase deprotonation 1. Isovanillin + NaOH -> Sodium Isovanillinate (ArO⁻ Na⁺) ion_exchange_aq 2. ArO⁻ Na⁺ + Q⁺X⁻ -> ArO⁻ Q⁺ + Na⁺X⁻ deprotonation->ion_exchange_aq transfer_to_org 3. ArO⁻ Q⁺ (Transfers to Organic Phase) ion_exchange_aq->transfer_to_org Interface Transfer sn2_reaction 4. ArO⁻ Q⁺ + R-Cl -> ArO-R + Q⁺Cl⁻ transfer_to_org->sn2_reaction transfer_back 5. Q⁺Cl⁻ (Returns to Aqueous Phase) sn2_reaction->transfer_back transfer_back->ion_exchange_aq Catalyst Regeneration

Caption: The catalytic cycle of phase transfer catalysis in the Williamson ether synthesis.

Troubleshooting and Safety Considerations

Troubleshooting
  • Low Yield:

    • Ensure the base is fresh and of the correct concentration.

    • Verify the purity of the starting materials.

    • Increase reaction time or slightly elevate the temperature (monitor for side products).

    • Ensure efficient stirring to maximize the interfacial area between the two phases.

  • Incomplete Reaction:

    • Check for catalyst deactivation. Consider adding a small additional portion of the catalyst.

    • Ensure the alkylating agent was added slowly to prevent side reactions.

  • Formation of Side Products:

    • Overheating can lead to undesired side reactions. Maintain the recommended temperature range.

    • The presence of water is crucial for the PTC process; however, an excessive amount might hydrolyze the alkylating agent.

Safety Precautions
  • 3-Chlorobenzyl chloride is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • Toluene and Dichloromethane are flammable and volatile organic solvents. Work in a fume hood and away from ignition sources.

  • Always follow standard laboratory safety procedures.

Conclusion

The use of phase transfer catalysis provides a robust and efficient method for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This approach not only improves yield and reaction rates but also allows for milder reaction conditions, making it an attractive method for both laboratory-scale synthesis and industrial applications. The detailed protocol and mechanistic insights provided in this application note serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Williamson Ether Synthesis. (URL: [Link])

  • Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes | Request PDF - ResearchGate. (URL: [Link])

  • Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Industrial Phase-Transfer Catalysis. (URL: [Link])

  • Tetrabutylammonium bromide - Wikipedia. (URL: [Link])

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. (URL: [Link])

  • Williamson Ether Synthesis. (URL: [Link])

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (URL: [Link])

  • 3-Benzyloxy-4-methoxybenzaldehyde - SIELC Technologies. (URL: [Link])

  • The Williamson Ether Synthesis. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde synthesis

Initiating Synthesis Research I'm now diving into the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. My current focus is the Williamson ether synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Synthesis Research

I'm now diving into the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. My current focus is the Williamson ether synthesis. I'm starting to identify common starting materials, reagents, and reaction conditions used in this type of reaction, with particular attention to how these might be applied to achieve the desired product.

Gathering Detailed Synthesis Info

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Expanding Research Scope

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Analyzing Initial Data

I've established a solid base for understanding the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. It seems like we're dealing with a derivative of isovanillin, synthesized through Williamson ether synthesis. The initial search has yielded data on different aspects of this reaction.

Exploring Reaction Variables

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Targeting Specific Parameters

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Refining the Search

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Analyzing Reaction Parameters

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Deepening Data Gathering

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Analyzing Isovanillin Synthesis

I have a solid grasp on the Williamson ether synthesis, specifically concerning isovanillin. Recently, I discovered a patent containing a very detailed high-yield protocol. The search rounds have provided a significant amount of information that I am now considering. I am in the process of deciding how to proceed.

Addressing Data Gaps

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Targeting Remaining Data Gaps

I've made significant progress, and the Williamson ether synthesis for isovanillin is now very well-understood. I have a high-yield protocol, information on the impacts of different parameters, and some spectral data for analogs. To solidify the guide's authority, I'm now prioritizing filling critical gaps. I'm focusing on acquiring quantitative comparisons of yields with varying bases, solvents, and temperatures and specific impurity information. I also need detailed work-up troubleshooting advice and more authoritative, peer-reviewed references to strengthen the guide further. A final search will target these areas.

Gathering Key Information

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Analyzing Data & Identifying Gaps

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Synthesizing Found Information

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Optimization

Technical Support Center: Recrystallization of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Welcome to the technical support center for the purification of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity through recrystallization.

Recrystallization Solvent Selection Guide

The successful recrystallization of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde hinges on the selection of an appropriate solvent system. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, allowing for efficient crystal formation upon cooling.

Physicochemical Profile of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and Analogs:

The principle of "like dissolves like" is a good starting point. Our target molecule possesses an aldehyde, an ether linkage, and aromatic rings, suggesting that moderately polar solvents would be a good choice.

Recommended Solvents for Screening:

Based on the structure of the target compound and general principles of recrystallization, the following solvents and solvent systems are recommended for initial screening[2]:

Solvent/Solvent SystemRationale
Single Solvents
EthanolThe hydroxyl group can interact with the ether and aldehyde moieties.
IsopropanolSimilar to ethanol but with slightly different polarity.
Ethyl AcetateThe ester group offers a good balance of polarity.
TolueneThe aromatic nature can aid in dissolving the compound at higher temperatures.
Solvent Mixtures
Ethanol/WaterWater acts as an anti-solvent, reducing solubility upon cooling.
Ethyl Acetate/HexanesHexanes serve as a non-polar anti-solvent.
Toluene/HexanesA common mixture for compounds with aromatic character.

Experimental Protocol for Solvent Screening:

  • Small-Scale Testing: In separate small test tubes, add approximately 10-20 mg of the crude 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

  • Room Temperature Solubility: To each tube, add the chosen solvent dropwise at room temperature, vortexing after each addition. A good candidate solvent will not readily dissolve the compound at this stage.

  • Hot Solubility: Heat the test tubes that showed poor room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the compound fully dissolves. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 0.5-2 mL).

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath. Observe for crystal formation. The best solvent will yield a significant amount of crystalline solid.

  • Assessing Purity and Recovery: Isolate the crystals by filtration and assess their purity (e.g., by melting point or TLC) and the approximate recovery.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of substituted benzaldehydes.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

  • Causality: The compound is likely melting before it has a chance to form a crystal lattice. The high concentration of the solute in the hot solvent can also lead to this phenomenon.

  • Solutions:

    • Add more solvent: Immediately add more of the hot solvent to dissolve the oil. Then, allow the solution to cool more slowly.

    • Lower the temperature: If possible, use a lower boiling point solvent or a solvent mixture that allows for dissolution at a lower temperature.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q2: I have very low recovery of my purified product. How can I improve it?

A2: Low recovery can be due to several factors, including using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent.

  • Causality: Excessive solvent will keep more of your compound dissolved even at low temperatures. Rapid cooling leads to the formation of small crystals that can be difficult to filter and may trap impurities.

  • Solutions:

    • Minimize solvent volume: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve your compound.

    • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the growth of larger, purer crystals.

    • Solvent choice: Your chosen solvent may be too good at dissolving the compound even when cold. Consider a solvent in which the compound is less soluble at low temperatures or use a solvent/anti-solvent system.

    • Concentrate the filtrate: If you suspect a significant amount of product remains in the filtrate, you can try to evaporate some of the solvent and cool the solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Q3: The recrystallized product is not significantly purer than the crude material. What went wrong?

A3: This indicates that the chosen recrystallization conditions did not effectively separate the impurities from the target compound.

  • Causality: The impurities may have similar solubility properties to your product in the chosen solvent. Alternatively, rapid crystallization may have trapped impurities within the crystal lattice.

  • Solutions:

    • Re-evaluate your solvent: The impurity might be insoluble in the hot solvent, in which case a hot filtration step is necessary before cooling. Conversely, the impurity might be highly soluble in the cold solvent, meaning a different solvent is needed.

    • Perform a second recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.

    • Consider alternative purification methods: For some impurities, other techniques like column chromatography or a bisulfite extraction might be more effective[3]. A bisulfite wash can selectively remove aldehyde-containing impurities.

Frequently Asked Questions (FAQs)

Q: What is the general principle behind recrystallization?

A: Recrystallization is a purification technique for solid compounds. It relies on the difference in solubility of a compound and its impurities in a given solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution[4][5].

Q: Can I use a solvent mixture for recrystallization?

A: Yes, solvent mixtures, often called solvent-antisolvent systems, are very common. One solvent dissolves the compound well (the solvent), while the other dissolves it poorly (the anti-solvent). The compound is dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q: How can I induce crystallization if no crystals form upon cooling?

A: If crystals do not form spontaneously, you can try the following:

  • Scratching: As mentioned in the troubleshooting guide, scratching the inner surface of the flask with a glass rod can create nucleation sites.

  • Seeding: Adding a seed crystal of the pure compound can initiate crystallization.

  • Reducing solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute.

  • Extended cooling: Leave the solution in a cold environment (like a refrigerator or freezer) for a longer period.

Visualizing the Solvent Selection Process

The following diagram illustrates the decision-making workflow for selecting an appropriate recrystallization solvent.

Recrystallization_Solvent_Selection start Start: Crude Product screen_solvents Screen Solvents (e.g., Ethanol, Ethyl Acetate, Toluene, and mixtures) start->screen_solvents dissolves_cold Dissolves in Cold Solvent? screen_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No end_fail Re-evaluate Solvent or Method dissolves_cold->end_fail Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->end_fail No oiling_out Oiling Out Occurs? crystals_form->oiling_out Yes crystals_form->end_fail No good_recovery Good Recovery & Purity? oiling_out->good_recovery No troubleshoot_oil Troubleshoot: - Add more solvent - Cool slower - Scratch/Seed oiling_out->troubleshoot_oil Yes end_success Success: Pure Product good_recovery->end_success Yes good_recovery->end_fail No troubleshoot_oil->crystals_form

Caption: A flowchart outlining the systematic approach to selecting and troubleshooting a recrystallization solvent.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0016487 B1: Method for the purification of benzaldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • mVOC 4.0. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters, 21(11), 4059-4063.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
  • Pharmaceutical Organic Chemistry II Lab Manual. (n.d.).
  • Google Patents. (n.d.). US4622429A: Process for the preparation of substituted benzaldehydes.
  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US6063968A: Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • YouTube. (2022, September 29). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzaldehyde. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography of Benzaldehyde Ethers

Welcome to the technical support center for the purification of benzaldehyde ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzaldehyde ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of this important class of compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity separations.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions that form the basis of a successful separation strategy for benzaldehyde ethers.

Q1: What is the optimal stationary phase for purifying benzaldehyde ethers?

The choice of stationary phase is critical and depends on the stability of your specific compound.

  • Silica Gel (SiO₂): This is the most common and versatile stationary phase used for purifying moderately polar organic compounds like benzaldehyde ethers.[1][2] Its slightly acidic nature, however, can be a double-edged sword. The Lewis acid sites on the silica surface can sometimes catalyze the formation of acetals if an alcohol (like methanol or ethanol) is used as a polar component in the mobile phase.[3] Furthermore, sensitive aldehydes can sometimes degrade on silica.[4][5]

  • Alumina (Al₂O₃): Alumina is a valuable alternative, available in acidic, neutral, or basic forms.[2] If you suspect your benzaldehyde ether is degrading on silica gel, switching to neutral alumina is a highly recommended troubleshooting step.[3][6] It can mitigate acid-catalyzed side reactions.

  • Deactivated Silica Gel: For particularly sensitive aldehydes, you can deactivate the silica gel to reduce its acidity. This is often achieved by adding a small amount of a base, such as triethylamine (~0.5-1%), to the mobile phase.[3]

Expert Recommendation: Always start with standard flash-grade silica gel (230-400 mesh). If you observe significant streaking, loss of compound, or the appearance of new, unexpected spots on your TLC analysis of the collected fractions, perform a 2D TLC test to check for compound stability on the silica.[6] If instability is confirmed, switch to neutral alumina or use a triethylamine-deactivated solvent system.

Q2: How do I select the right mobile phase (eluent) for my benzaldehyde ether?

The mobile phase selection is arguably the most critical parameter for achieving good separation. The goal is to find a solvent system where the components of your mixture have different affinities for the stationary and mobile phases.[1]

The process should always begin with Thin-Layer Chromatography (TLC) .[1] Test various binary solvent systems, typically a non-polar solvent mixed with a more polar one.

Solvent ClassNon-Polar ComponentPolar ComponentApplication Notes for Benzaldehyde Ethers
Standard Systems Hexanes, Petroleum EtherEthyl Acetate, Diethyl EtherThese are the workhorse systems. A mixture of Hexanes and Ethyl Acetate is often the best starting point for separating compounds of moderate polarity.[7]
Alternative Systems Toluene, DichloromethaneAcetone, AcetonitrileToluene can be particularly effective for separating aromatic compounds due to potential π-π interactions.[8] Dichloromethane is a stronger solvent than hexanes and can be useful if your compound is not very soluble.[3]
Systems to Use with Caution AnyMethanol, EthanolAlcohols are very polar and should be used sparingly (e.g., <10% in dichloromethane) as they can lead to acetal formation on silica gel.[3][7]

Protocol: The process of selecting a solvent system is detailed in the Experimental Protocols section below.

Q3: What is the ideal Retention Factor (Rf) for my target compound on a TLC plate before I run the column?

For optimal separation, the Rf value of your target benzaldehyde ether on the analytical TLC plate should be approximately 0.25 to 0.35 .[3]

  • Why this range? An Rf in this range ensures that the compound interacts sufficiently with the stationary phase to separate from impurities but not so strongly that it requires excessively large volumes of solvent to elute. An Rf of 0.3 means the compound will elute in approximately 3 to 4 column volumes of solvent, which is a good balance between resolution and efficiency.[9]

  • If Rf is too high (>0.5): The compound will elute too quickly, close to the solvent front, resulting in poor separation from non-polar impurities.[1]

  • If Rf is too low (<0.1): The compound is too strongly adsorbed to the stationary phase. Elution will be slow, requiring large solvent volumes, which leads to band broadening and poor resolution.[10]

Q4: Can benzaldehyde ethers degrade during chromatography? What precautions should I take?

Yes, degradation is a potential issue. The aldehyde functional group is susceptible to both oxidation and acid-catalyzed reactions.

  • Oxidation: Benzaldehydes can be oxidized by air to the corresponding benzoic acids, especially if the chromatography process is lengthy.[4] While this is less common on a packed column with a constant flow of solvent, it can happen if the crude material has been stored for a long time.

  • Acid-Catalyzed Reactions: As mentioned, the acidic nature of silica gel can cause issues.[3][5]

Precautionary Measures:

  • Use Fresh Solvents: Ensure your solvents are pure and free of peroxides or other contaminants.

  • Work Efficiently: Do not let the column sit packed for extended periods before or during the run.

  • Check for Stability: Perform a 2D TLC to quickly assess if your compound degrades upon contact with silica gel.[6][11]

  • Deactivate or Switch: If instability is detected, switch to neutral alumina or add a base like triethylamine to your eluent.[3]

Troubleshooting Guide for Benzaldehyde Ether Purifications

This guide provides a systematic approach to resolving common issues encountered during column chromatography.

Problem 1: Poor or No Separation

Your benzaldehyde ether is co-eluting with one or more impurities.

Causality & Solution:

  • Incorrect Mobile Phase Polarity: This is the most common cause. The eluent is either too strong (polar), washing everything through together, or too weak (non-polar), causing compounds to smear together at the top.

    • Solution: Re-optimize the solvent system using TLC. Aim for a system that gives your target compound an Rf of 0.25-0.35 and maximizes the difference in Rf (ΔRf) between it and the nearest impurities.[9][12]

  • Column Overload: Too much sample has been loaded onto the column for its size.

    • Solution: As a rule of thumb, use a mass ratio of silica gel to crude sample of at least 30:1 for difficult separations. If the separation is easy on TLC, you might use less (e.g., 10:1).[13] If you overloaded the column, you will need to re-run it on a larger column.

  • Poor Column Packing: The presence of cracks, air bubbles, or an uneven silica bed creates channels where the solvent and sample can flow through without proper interaction, ruining the separation.

    • Solution: Repack the column carefully. Ensure the silica slurry is homogenous and allowed to settle evenly. Gently tap the column as it packs to remove air bubbles.[13][14] Always place a protective layer of sand on top of the silica bed to prevent disruption when adding solvent.[10][12]

  • Gradient Elution Needed: For complex mixtures with compounds of widely varying polarities, an isocratic (single solvent system) elution may not be sufficient.

    • Solution: Employ a stepwise or linear gradient elution. Start with a less polar solvent system to elute the non-polar impurities, then gradually increase the percentage of the polar solvent to elute your target compound and then more polar impurities.[6]

Problem 2: The Compound is Streaking or "Tailing"

The spot for your compound on the TLC plates of the collected fractions is elongated rather than circular.

Causality & Solution:

  • Sample Overload: This is a common cause of tailing.

    • Solution: Use less sample material for the column size or increase the column diameter.[14]

  • Chemical Interactions: The aldehyde or another functional group on your molecule may be interacting too strongly with the acidic silica gel.

    • Solution: Add a small amount (~0.5%) of triethylamine to the eluent to neutralize the acidic sites on the silica.[3] This often results in sharper bands.

  • Flow Rate is Too Fast: If using flash chromatography, excessive pressure can force the compound down the column without allowing for proper equilibration between the stationary and mobile phases.[10]

    • Solution: Reduce the pressure and allow for a slower, more controlled flow rate. A slower flow rate can improve separation, though it will take longer.[14]

  • Insolubility: The compound may be partially insoluble in the mobile phase, causing it to precipitate and re-dissolve as it moves down the column.

    • Solution: Ensure your crude sample is fully dissolved before loading. If solubility in the eluent is an issue, use the "dry loading" method (see Protocols section).[10]

Problem 3: The Compound is Not Eluting from the Column

You have passed many column volumes of your chosen eluent through the column, but your product has not appeared.

Causality & Solution:

  • Eluent is Not Polar Enough: Your solvent system is too non-polar to move the compound.

    • Solution: Gradually increase the polarity of the mobile phase. If you started with 10% Ethyl Acetate/Hexanes, try increasing to 20%, 30%, and so on. If the compound is still retained, a final "flush" with 100% ethyl acetate or even 5-10% methanol in dichloromethane can be used to wash all remaining compounds off the column.[7][11]

  • Compound Decomposition: The compound may have degraded on the column.

    • Solution: Test for stability using 2D TLC.[6] If it is unstable, you must switch to a different stationary phase like neutral alumina or use a deactivated solvent system for the next attempt.[3][6]

Problem 4: The Column is Blocked or Running Very Slowly

The solvent flow has slowed to a trickle or stopped completely.

Causality & Solution:

  • Crystallization: The compound or an impurity has crystallized on the column, blocking the flow.[6]

    • Solution: This is difficult to fix mid-run. The best course of action is often to extrude the column, extract the entire silica plug with a strong solvent (like methanol or ethyl acetate), evaporate the solvent, and attempt the purification again with a wider column or after a pre-purification step (like recrystallization or a simple filtration).[6]

  • Fine Particles: Very fine silica particles may be clogging the frit or cotton plug at the bottom of the column.

    • Solution: Ensure you have a layer of sand at the bottom of your column (below the silica) as well as on top. This can help prevent fines from blocking the outlet.

  • Air Bubbles: An air bubble trapped in the system can block flow.

    • Solution: Ensure solvents are properly degassed if using an automated system. For gravity columns, ensure the solvent level never drops below the top of the silica bed.[10][15]

Visual Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common column chromatography issues.

TroubleshootingWorkflow start Start: Run Column & Analyze Fractions problem Problem Detected? start->problem good_sep Good Separation (>95% Purity) problem->good_sep No poor_sep Poor Separation (Co-elution) problem->poor_sep Yes tailing Streaking / Tailing problem->tailing no_elution No Elution of Product problem->no_elution cause_poor_sep Potential Causes poor_sep->cause_poor_sep Diagnose cause_tailing Potential Causes tailing->cause_tailing Diagnose cause_no_elution Potential Causes no_elution->cause_no_elution Diagnose solv_sys Wrong Solvent System? overload Column Overloaded? packing Poor Packing? re_tlc Re-optimize on TLC (Rf ≈ 0.3, max ΔRf) solv_sys->re_tlc larger_col larger_col overload->larger_col repack Repack Column Carefully packing->repack sol_poor_sep Solutions re_tlc->sol_poor_sep gradient Try Gradient Elution re_tlc->gradient larger_col->sol_poor_sep repack->sol_poor_sep tail_overload Overloading? acidic_int Acidic Interaction? less_sample Use Less Sample tail_overload->less_sample add_base Add ~0.5% Et₃N to Eluent acidic_int->add_base sol_tailing Solutions less_sample->sol_tailing dry_load Use Dry Loading Method less_sample->dry_load add_base->sol_tailing too_nonpolar Eluent Too Non-polar? degradation Compound Degraded? inc_polarity Increase Eluent Polarity too_nonpolar->inc_polarity check_stability Check Stability (2D TLC) degradation->check_stability sol_no_elution Solutions inc_polarity->sol_no_elution switch_sp Switch to Alumina check_stability->switch_sp switch_sp->sol_no_elution

Caption: Troubleshooting workflow for column chromatography purification.

Experimental Protocols
Protocol 1: Developing a Solvent System using TLC
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Also prepare solutions of your starting materials if available.

  • Prepare TLC Chambers: Add a small amount (a few mL) of different test solvent systems (e.g., 5%, 10%, 20%, 30% Ethyl Acetate in Hexanes) to separate TLC chambers. Place a piece of filter paper in each to saturate the atmosphere.

  • Spot the Plate: Using a capillary spotter, carefully spot your crude mixture and any starting material standards onto the baseline of a silica gel TLC plate.[10]

  • Develop the Plate: Place the spotted TLC plate into a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (254 nm is standard for aromatic compounds). Circle the spots lightly with a pencil.

  • Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). The ideal system is one that provides good separation between your product and impurities, with the product having an Rf of ~0.25-0.35.[3][16]

Protocol 2: Packing a Column and Loading the Sample

A. Wet Packing (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, mix the required amount of silica gel with your initial, least-polar eluent to form a free-flowing slurry.

  • Clamp the column vertically and, with the stopcock closed, pour the slurry into the column.

  • Open the stopcock to drain some solvent, and gently tap the side of the column to ensure the silica packs down into a uniform, crack-free bed.[13]

  • Once packed, add a final layer of sand on top of the silica bed to prevent disturbance.[10] Do not let the solvent level drop below this top layer of sand.

B. Sample Loading

  • Wet Loading:

    • Dissolve your crude sample in the minimum amount of a solvent (preferably the column eluent, or a slightly more polar solvent if necessary for dissolution).[10]

    • Carefully pipette this concentrated solution directly onto the top layer of sand in the packed column.[10]

    • Open the stopcock and allow the sample to absorb onto the silica bed until the liquid level just reaches the top of the sand.

    • Carefully add a small amount of fresh eluent, let it absorb again, and repeat once more to ensure the sample is loaded in a tight, narrow band.[10]

  • Dry Loading (Recommended for less soluble compounds):

    • Dissolve your crude sample in a suitable solvent in a round-bottom flask.[10]

    • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the flask.[10]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of silica gel impregnated with your sample.[10]

    • Carefully pour this powder onto the top layer of sand in your packed column.

    • Gently tap to create a level surface, and then add another protective layer of sand on top.[6]

References
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • YouTube. (2025). How To Improve Column Chromatography Separation?. [Link]

  • Reddit. (2018). How to get proper separation during column chromatography?. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. [Link]

  • Organic Syntheses. Procedure for N-Benzoyl Pyrrolidine. [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]

  • YouTube. (2025). How To Choose Mobile Phase For Column Chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. [Link]

  • Reddit. (2023). Why does a solvent system with an RF of 0.3 give the cleanest separation?. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Welcome to the technical support center for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this specific Williamson ether synthesis, anticipate potential side reactions, and optimize your product yield and purity.

Introduction to the Synthesis

The synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 3-chlorobenzyl chloride. The reaction proceeds via an SN2 mechanism, where the phenoxide ion of isovanillin, generated by a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group.[1][2][3] While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the yield and purity of the desired product. This guide will address these challenges in a practical, question-and-answer format.

Core Synthesis Pathway

The primary reaction pathway is illustrated below. The key steps involve the deprotonation of the phenolic hydroxyl group of isovanillin, followed by the nucleophilic attack on 3-chlorobenzyl chloride.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Base Base (e.g., K2CO3, NaOH) Product 3-[(3-Chlorobenzyl)oxy]-4- methoxybenzaldehyde Isovanillin->Product Williamson Ether Synthesis (SN2) BenzylChloride 3-Chlorobenzyl chloride BenzylChloride->Product Williamson Ether Synthesis (SN2) Solvent Solvent (e.g., DMF, Acetonitrile) Base->Product Williamson Ether Synthesis (SN2) Solvent->Product Williamson Ether Synthesis (SN2)

Caption: Core Williamson ether synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

FAQ 1: Low Yield of the Desired Product

Question: I am observing a low yield of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, with a significant amount of unreacted isovanillin remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a frequent issue and can stem from several factors related to the reaction conditions. The Williamson ether synthesis is sensitive to the choice of base, solvent, and temperature.[2][4]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficiently Strong Base The phenolic proton of isovanillin must be fully deprotonated to form the reactive phenoxide nucleophile. Weaker bases like sodium bicarbonate may not be sufficient to drive the equilibrium towards the phenoxide.Use a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH). For challenging cases, sodium hydride (NaH) can be used, though with greater handling precautions.[3]
Inappropriate Solvent Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity. Apolar solvents may not sufficiently dissolve the reactants.Employ a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[2][4] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for reaction.
Low Reaction Temperature Like many SN2 reactions, the rate of this synthesis is temperature-dependent. Insufficient thermal energy can lead to slow and incomplete reactions.The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[2] Gradually increasing the temperature within this range can improve the reaction rate and yield. Monitor for byproduct formation at higher temperatures.
Poor Reactant Solubility If the reactants, particularly the isovanillin salt, are not fully dissolved, the reaction will be slow and inefficient.Consider the use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[2] These catalysts help to shuttle the phenoxide ion from the solid or aqueous phase into the organic phase where the alkylating agent resides, thereby increasing the reaction rate.
FAQ 2: Presence of an Impurity with a Similar Polarity to the Product

Question: My TLC/LC-MS analysis shows an impurity that is difficult to separate from my desired product. What could this impurity be, and how can I prevent its formation?

Answer:

The presence of a persistent, difficult-to-separate impurity often points to a side reaction involving the aldehyde functionality of either the starting material or the product, especially under basic conditions.

Potential Side Reactions & Their Mitigation:

The aldehyde group is susceptible to several base-catalyzed reactions. Since isovanillin and the product lack α-hydrogens, they cannot undergo a typical aldol condensation.[5][6] However, they are susceptible to the Cannizzaro and Tishchenko reactions.

Aldehyde_Side_Reactions cluster_cannizzaro Cannizzaro Reaction cluster_tishchenko Tishchenko Reaction Aldehyde Aldehyde Reactant (Isovanillin or Product) Base Strong Base (e.g., NaOH, KOH) Aldehyde_C1 Aldehyde (Molecule 1) Base->Aldehyde_C1 Disproportionation Aldehyde_C2 Aldehyde (Molecule 2) Aldehyde_T1 Aldehyde (Molecule 1) Base->Aldehyde_T1 Dimerization Aldehyde_T2 Aldehyde (Molecule 2) CarboxylicAcid Carboxylic Acid Alcohol Alcohol Aldehyde_C1->CarboxylicAcid Oxidation Aldehyde_C2->Alcohol Reduction Ester Ester Aldehyde_T1->Ester Dimerization Aldehyde_T2->Ester Dimerization

Caption: Potential side reactions of the aldehyde group.

  • Cannizzaro Reaction: This disproportionation reaction occurs in the presence of a strong base, where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[7][8][9] In this synthesis, unreacted isovanillin could be converted to 3-hydroxy-4-methoxybenzyl alcohol and 3-hydroxy-4-methoxybenzoic acid.

    • Mitigation: The Cannizzaro reaction is highly dependent on base concentration.[7] Use the mildest effective base (e.g., K₂CO₃ instead of NaOH) and avoid a large excess. Maintaining a moderate reaction temperature can also help to suppress this side reaction.

  • Tishchenko Reaction: This reaction involves the base-catalyzed dimerization of an aldehyde to form an ester.[10][11][12] While often catalyzed by aluminum alkoxides, it can also be promoted by other bases.

    • Mitigation: Similar to the Cannizzaro reaction, using milder bases and avoiding excessively high temperatures can minimize the formation of ester byproducts.

Purification Strategies:

If these byproducts do form, purification can be challenging.

  • Column Chromatography: A carefully optimized silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) is the most common method for separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

FAQ 3: Formation of Multiple Alkylated Products

Question: I am observing more than one alkylated product in my reaction mixture. What could be the cause?

Answer:

The formation of multiple alkylated products can arise from a few distinct possibilities, including C-alkylation and reactions involving the alkylating agent itself.

Potential Causes:

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some degree of C-alkylation can occur, leading to the formation of isomers where the 3-chlorobenzyl group is attached to the aromatic ring of isovanillin.[3]

    • Mitigation: The ratio of O- to C-alkylation is influenced by the solvent and counter-ion. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation. Using a phase-transfer catalyst can also enhance the selectivity for O-alkylation.

  • Dimerization of 3-Chlorobenzyl Chloride: Under basic conditions, the alkylating agent, 3-chlorobenzyl chloride, can potentially undergo self-condensation reactions, although this is less common.

    • Mitigation: Add the 3-chlorobenzyl chloride to the reaction mixture slowly and portion-wise to maintain a low instantaneous concentration, which will favor the reaction with the more abundant isovanillin phenoxide.

Experimental Protocols

Representative Protocol for Synthesis

This protocol provides a starting point for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. Optimization may be required based on laboratory-specific conditions and desired scale.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable volume of anhydrous DMF to dissolve the reactants.

  • Addition of Alkylating Agent: Slowly add 3-chlorobenzyl chloride (1.1 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.[2]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Analytical Methods for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically effective for assessing purity and quantifying impurities. UV detection at a wavelength around 254 nm or 280 nm is suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and byproducts.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can help in identifying major impurities if their concentrations are sufficient.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Study Prep in Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al.... [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • BYJU'S. (2023). Cannizzaro Reaction Mechanism. [Link]

  • Blog. (2025). How to test the purity of benzaldehyde?. [Link]

  • Google Patents. (2019). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Organic Chemistry Portal. (2023). Tishchenko Reaction. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • National Institutes of Health. (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. [Link]

  • Wikipedia. (2023). Cannizzaro reaction. [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • Pearson. (2023). Show how you would use the Williamson ether synthesis to prepare.... [Link]

  • YouTube. (2018). An animated, base-catalyzed crossed aldol condensation mechanism explained. [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Google Patents. (1982).
  • Denmark Group. (2015). The Tishchenko Reaction: Recent Advances, Modifications and Applications. [Link]

  • Chemistry Steps. (2023). Cannizzaro Reaction. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. [Link]

  • Allen. (2023). Decreasing order of reactivity in Williamson's ether synthesis of the following is. [Link]

  • Wikipedia. (2023). Aldol condensation. [Link]

  • ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • SATHEE. (2023). Cannizzaro Reaction Mechanism. [Link]

  • PubMed. (2018). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. [Link]

  • Physics Wallah. (2023). Tischenko reaction Notes. [Link]

  • JoVE. (2025). Video: Base-Catalyzed Aldol Addition Reaction. [Link]

  • The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. (2024). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. [Link]

  • Pharmaguideline. (2023). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • Google Patents. (2019). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • The Good Scents Company. (2023). isovanillin. [Link]

  • RSC Publishing. (2011). Analytical Methods. [Link]

  • YouTube. (2022). Evans-Tishchenko Reaction. [Link]

  • National Institutes of Health. (1987). Improved synthesis of oligodeoxyribonucleotide using 3-methoxy-4-phenoxybenzoyl group for amino protection. [Link]

  • National Institutes of Health. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. [Link]

  • Amerigo Scientific. (2023). 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. [Link]

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Troubleshooting

Technical Support Center: Overcoming Low Yield in Williamson Etherification of Phenols

Introduction Welcome to the Technical Support Center for the Williamson Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achievi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the Williamson Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high yields in the etherification of phenolic compounds. The Williamson ether synthesis, a cornerstone of organic chemistry for over 150 years, remains a prevalent method for constructing C-O bonds.[1][2] However, its application to phenols, while common, is not without pitfalls. Low yields can arise from a variety of factors including improper base or solvent selection, steric hindrance, and competing side reactions.[3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve issues in your own laboratory settings.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in the Williamson ether synthesis of phenols can often be traced back to a few key factors:

  • Incomplete Deprotonation: The fundamental first step is the quantitative conversion of the phenol to its corresponding phenoxide. If the chosen base is not strong enough to completely deprotonate the phenol, a significant portion of your starting material will remain unreacted.

  • Competing Side Reactions: The phenoxide ion is a potent nucleophile, but under certain conditions, it can also act as a base, leading to undesired side reactions. The most common of these are the E2 elimination of the alkyl halide and C-alkylation of the phenol ring.[4]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a critical role. The reaction may require more forcing conditions (higher temperature or longer time) to proceed to completion.

  • Poor Solvent Choice: The solvent has a profound impact on the nucleophilicity of the phenoxide ion. Protic solvents can solvate the phenoxide, creating a solvent shell that hinders its ability to attack the alkyl halide and thus slowing down the reaction.

Q2: How do I select the appropriate base for my specific phenol?

The choice of base is contingent on the acidity (pKa) of your phenol. Phenols are generally more acidic than aliphatic alcohols, which allows for a broader range of suitable bases.

Phenol TypeRecommended BaseRationale & Considerations
Standard Phenols (e.g., phenol, p-cresol) Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃)These are mild, inexpensive, and generally sufficient for phenols with pKa ≈ 10. Their moderate basicity helps to minimize side reactions.[5]
Less Acidic or Sterically Hindered Phenols Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)A stronger base may be required to ensure complete deprotonation and drive the reaction forward.
Electron-Deficient Phenols (e.g., p-nitrophenol) Weaker bases like K₂CO₃ are often sufficient due to the increased acidity of the phenol.The electron-withdrawing group enhances the acidity of the phenolic proton.
Sensitive Substrates or Less Reactive Alkylating Agents Sodium Hydride (NaH)NaH is a very strong, non-nucleophilic base that provides irreversible deprotonation.[6] Caution: NaH is highly reactive and pyrophoric; handle with extreme care. It can also promote side reactions if not used judiciously.[5]
Q3: I'm observing significant amounts of an elimination byproduct. How can I favor substitution over elimination?

The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[1][6] This means the phenoxide nucleophile attacks the carbon atom bearing the leaving group. However, if the phenoxide acts as a base, it can abstract a proton from a carbon adjacent to the leaving group, leading to an E2 elimination and the formation of an alkene.

To favor the desired Sₙ2 pathway:

  • Choose the Right Alkyl Halide: The structure of the alkyl halide is paramount.

    • Primary Alkyl Halides: These are ideal for Sₙ2 reactions as the backside attack is sterically unhindered.[6]

    • Secondary Alkyl Halides: These are prone to elimination, especially with hindered phenols or strong bases.[6][7] Yields are often poor.

    • Tertiary Alkyl Halides: These will almost exclusively undergo elimination.[6][7] Avoid using them in this synthesis.

  • Control the Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Use a Less Hindered Base: While a strong base is needed for deprotonation, a very bulky base can exacerbate elimination.

G cluster_0 Reaction Pathways Phenoxide Phenoxide Ether_Product Ether_Product Phenoxide->Ether_Product SN2 (Desired) Alkene_Byproduct Alkene_Byproduct Phenoxide->Alkene_Byproduct E2 (Side Reaction) Alkyl_Halide Alkyl_Halide Alkyl_Halide->Ether_Product Alkyl_Halide->Alkene_Byproduct

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Q4: My TLC analysis shows a new spot that isn't my desired ether. Could it be C-alkylation?

Yes, C-alkylation is a known side reaction in the Williamson ether synthesis of phenols, though generally less common than elimination.[4][8] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho and para positions of the aromatic ring. While O-alkylation is thermodynamically favored, C-alkylation can occur, especially with certain solvents and reaction conditions.

Factors that can influence C- vs. O-alkylation include:

  • Solvent: The choice of solvent can significantly impact the regioselectivity.[8] Aprotic polar solvents generally favor O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the site of alkylation.

  • Temperature: Higher temperatures can sometimes lead to an increase in C-alkylation.

Q5: What is the role of a phase-transfer catalyst and when should I use one?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the context of the Williamson ether synthesis, a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is used in biphasic systems (e.g., a solid base in an organic solvent or an aqueous base with an organic solvent).

When to use a PTC:

  • When using solid, inorganic bases (like K₂CO₃) that are poorly soluble in organic solvents. The PTC transports the phenoxide anion from the solid-liquid interface or aqueous phase into the organic phase where the alkyl halide is dissolved.[9]

  • To improve reaction rates and yields. By bringing the reactants together in the same phase, the PTC can dramatically accelerate the reaction, often allowing for milder conditions (lower temperatures).[9][10]

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Phenol Phenol Phenoxide_aq Phenoxide Phenol->Phenoxide_aq Deprotonation Base Base Base->Phenoxide_aq Catalyst PTC (Q+X-) Phenoxide_aq->Catalyst Ion Exchange Alkyl_Halide Alkyl_Halide Ether Ether Alkyl_Halide->Ether Catalyst->Alkyl_Halide SN2 Reaction (in Organic Phase) Catalyst->Ether

Caption: Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of a Phenol

This protocol is a general starting point and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent such as acetonitrile or DMF (enough to dissolve the phenol).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq.).[11]

  • Alkylating Agent Addition: Add the primary alkyl halide (1.1-1.5 eq.).

  • Reaction: Heat the reaction mixture to 50-100°C and monitor the progress by TLC. Reaction times can vary from 1-8 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the inorganic salts.

    • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis
  • Setup: Combine the phenol (1.0 eq.), the alkyl halide (1.1-1.5 eq.), the phase-transfer catalyst (e.g., TBAB, 0.1 eq.), and a suitable solvent (e.g., toluene) in a round-bottom flask with a stir bar.

  • Base Addition: Add an aqueous solution of a strong base (e.g., 25% NaOH) or a solid base (e.g., K₂CO₃).[10]

  • Reaction: Stir the biphasic mixture vigorously at a temperature between room temperature and 80°C. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction and separate the organic and aqueous layers.

    • Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product as described in Protocol 1.

References
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • ACS Publications. (2020, August 21). Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Williamson Ether Synthesis. Retrieved from [Link]

  • SynArchive. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • National Institutes of Health. (2020, June 25). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. Retrieved from [Link]

  • ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. Retrieved from [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2021). Williamson ether synthesis. Retrieved from [Link]

  • National Institutes of Health. (2016). Alkyl Aryl Ether Bond Formation with PhenoFluor. Retrieved from [Link]

Sources

Optimization

Stability issues of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde in solution

Technical Support Center: 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Introduction Welcome to the technical support guide for 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This document is designed for researchers, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Introduction

Welcome to the technical support guide for 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile aromatic aldehyde in their work.[1] As a molecule possessing both a reactive aldehyde group and a benzyl ether linkage, its stability in solution can be a critical parameter for experimental success and reproducibility. Understanding the potential degradation pathways and implementing proper handling protocols are paramount. This guide provides in-depth troubleshooting advice, scientifically-grounded FAQs, and validated protocols to ensure the integrity of your compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde has developed a yellow tint and my latest HPLC run shows a new, more polar peak. What is happening?

This is a classic observation indicating chemical degradation, most commonly the oxidation of the aldehyde moiety. The aldehyde group (-CHO) is susceptible to oxidation, especially in the presence of atmospheric oxygen, converting it into a carboxylic acid (-COOH).[2][3][4] This new compound, 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzoic acid, is more polar than the parent aldehyde, causing it to elute earlier on a reverse-phase HPLC column. The color change is also a common indicator of the formation of various minor degradation byproducts.

Q2: What are the primary chemical degradation pathways I should be aware of when working with this compound in solution?

There are two principal degradation pathways for 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde that can compromise sample integrity:

  • Oxidation: The most common pathway is the oxidation of the aldehyde to the corresponding benzoic acid. This reaction can be initiated or accelerated by exposure to air (oxygen), light (photochemical oxidation), and trace metal impurities in solvents.[3][5][6]

  • Hydrolysis of the Benzyl Ether: The benzyl ether linkage can be susceptible to cleavage, particularly in aqueous solutions under acidic or strongly basic conditions, although it is generally stable in neutral conditions.[7] This cleavage would yield two smaller molecules: isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 3-chlorobenzyl alcohol.

Below is a diagram illustrating these primary degradation routes.

cluster_main 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde cluster_path1 Pathway 1: Oxidation cluster_path2 Pathway 2: Hydrolysis A Parent Compound B 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzoic Acid A->B  Air (O₂) / Light  Trace Metals C Isovanillin + 3-Chlorobenzyl Alcohol A->C  H₂O  (Acid/Base Catalysis)

Caption: Primary degradation pathways for the target compound.

Q3: What are the definitive best practices for preparing and storing stock solutions to maximize long-term stability?

Adherence to proper storage and handling protocols is the most effective strategy to prevent degradation. The causality is simple: by limiting exposure to initiators like oxygen, light, and water, you arrest the degradation pathways before they begin.

ParameterRecommendationRationale
Solvent Choice Use fresh, anhydrous, high-purity solvents (e.g., HPLC-grade DMSO or Acetonitrile).Residual water can promote hydrolysis. Older solvents, especially ethers, can contain peroxides that aggressively oxidize aldehydes.
Container Use amber glass vials with PTFE-lined screw caps.[8]Amber glass blocks UV light, preventing photodegradation.[8][9] PTFE liners provide an inert seal.
Atmosphere Purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing.This displaces atmospheric oxygen, directly inhibiting the primary oxidation pathway.[10]
Temperature Store solutions at -20°C or, for long-term storage (>1 month), at -80°C.Low temperatures significantly slow the rate of all chemical reactions, including degradation.[11]
Concentration Prepare concentrated stock solutions (e.g., 10-50 mM) rather than highly dilute ones.The solvent-to-solute ratio is lower, reducing the relative amount of potential contaminants (like dissolved O₂) available to react with each molecule.
Handling Thaw solutions completely and vortex gently before use. Avoid repeated freeze-thaw cycles.Aliquoting the stock solution into single-use vials upon preparation is the best practice to maintain the integrity of the main stock.
Q4: Are there specific solvents I should use or avoid?

Solvent choice has a profound impact on stability. The polarity and chemical nature of the solvent can influence degradation kinetics.[12][13]

SolventRecommendation & Justification
DMSO Highly Recommended. Excellent solvating power for this compound. Should be anhydrous grade and stored properly to prevent water absorption.
Acetonitrile (ACN) Recommended. Good solvent, less hygroscopic than DMSO. Ensure it is HPLC or anhydrous grade.
Ethanol / Methanol Use with Caution. Protic nature. Ensure anhydrous grade. Alcohols can potentially form hemiacetals/acetals with the aldehyde, though this is reversible.
Chloroform / DCM Use with Caution. Can contain acidic impurities (HCl) over time, which could catalyze ether hydrolysis. Use fresh, stabilized grades.
Ethers (THF, Dioxane) Avoid for Long-Term Storage. Prone to forming explosive peroxides upon storage, which are potent oxidizing agents for aldehydes. If use is necessary, always use fresh, inhibitor-stabilized solvent.
Water / Buffers Avoid for Stock Solutions. The compound has low aqueous solubility and the presence of water enables the hydrolysis pathway.[14] Prepare aqueous working solutions fresh from a DMSO or ACN stock immediately before an experiment.
Q5: How can I quantitatively monitor the stability of my compound in a new formulation or solvent system?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose due to its robustness and sensitivity.[15]

A self-validating stability study involves:

  • Initial Analysis (T=0): Immediately after preparing the solution, run an HPLC analysis to establish a baseline. The peak area of the parent compound represents 100% integrity.

  • Time-Point Analysis: Store aliquots of the solution under the desired conditions (e.g., 4°C, room temperature, 37°C). Analyze these aliquots at regular intervals (e.g., 1, 3, 7, 14, 30 days).

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. The appearance and growth of new peaks (degradants) should be monitored. A solution is typically considered stable if the parent compound remains >95% of its initial peak area.

A detailed starting protocol for HPLC analysis is provided in Appendix A.

Troubleshooting Guide: Investigating Solution Instability

If you are encountering inconsistent experimental results, poor potency, or unexpected analytical profiles, your compound solution may be compromised. Follow this logical workflow to diagnose the issue.

Caption: Troubleshooting workflow for stability issues.

Appendix A: Detailed Experimental Protocols

Protocol 1: Preparation of a Stabilized 10 mM Stock Solution in DMSO
  • Preparation: Allow the solid 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator.

  • Weighing: In a fume hood, accurately weigh the required amount of the solid compound directly into a new, tared amber glass vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Mixing: Cap the vial tightly and vortex for 30-60 seconds until the solid is completely dissolved. A brief, gentle sonication in a room temperature water bath can be used if necessary.

  • Inerting: Uncap the vial and gently flush the headspace with a stream of inert gas (Argon or Nitrogen) for 15-20 seconds.

  • Sealing & Storage: Immediately recap the vial tightly, seal the cap with parafilm, and place it in a labeled box for storage at -80°C.

  • Aliquoting (Optional but Recommended): For frequent use, it is best to aliquot the main stock into smaller, single-use amber vials, repeating the inerting and sealing process for each.

Protocol 2: HPLC Method for Stability Monitoring

This protocol provides a starting point; optimization for your specific equipment may be required.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 60% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 60% B

    • 15.0 min: End of Run

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute the stock solution 1:100 in Acetonitrile to achieve a final concentration of 100 µM for injection.

Expected Results: The parent compound will have a specific retention time. The primary oxidation product (benzoic acid) will elute earlier, while the hydrolysis products will also have distinct, typically earlier, retention times.

References

  • National Center for Biotechnology Information. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ACS Publications. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvents on the reaction of benzaldehyde (2 mmol) with.... Retrieved from [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • YouTube. (2021). Storing and organising raw materials for perfumery. Retrieved from [Link]

  • ResearchGate. (2020). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • JBC. (n.d.). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]

  • New Directions Aromatics. (2019). How to Store Essential Oils to Maximize Oil Life. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective photocatalytic oxidation of aromatic alcohols to aldehydes with air by magnetic WO3ZnO/Fe3O4. Retrieved from [Link]

  • ASM Journals. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Chromatographic methods and sample treatment techniques for aldehydes determination. Retrieved from [Link]

  • Frontiers. (n.d.). Microbial Degradation of Naphthalene and Substituted Naphthalenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Retrieved from [Link]

  • Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aldehydes as powerful initiators for photochemical transformations. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on selectivities to benzaldehyde.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17: Oxidation of CHO to COOH. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]

  • AromaWeb. (n.d.). Storing Essential Oils. Retrieved from [Link]

  • EPA. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • Reddit. (n.d.). Benzyl ether cleavage in presence of thiourea?. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Green Synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Welcome to the technical support center for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. We move beyond simple protocols to address the nuances of green synthesis, focusing on troubleshooting common experimental hurdles and answering frequently asked questions. Our goal is to empower you with the causal understanding needed to optimize your reactions, enhance sustainability, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, its context, and the rationale behind adopting green chemistry principles.

Q1: What is the core chemical transformation in the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde?

A1: The synthesis is a classic Williamson Ether Synthesis .[1][2] In this reaction, the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride via an SN2 mechanism, displacing the chloride leaving group and forming the desired ether linkage.

Q2: Why are "green" methods preferable to traditional Williamson ether synthesis protocols?

A2: Traditional methods often rely on hazardous, high-boiling point polar aprotic solvents like DMF or DMSO and require prolonged heating, leading to significant energy consumption and waste generation.[3] Green chemistry approaches aim to mitigate these issues by:

  • Reducing Hazardous Waste: Replacing toxic solvents with water, ethanol, or even solvent-free conditions.[4][5]

  • Increasing Energy Efficiency: Employing energy sources like microwave irradiation or ultrasound, which dramatically reduce reaction times from hours to minutes.[6][7][8]

  • Using Catalysis: Incorporating phase transfer catalysts (PTC) to enhance reaction rates in biphasic systems, avoiding the need for anhydrous conditions and problematic solvents.[9]

Q3: What are the primary green synthesis techniques applicable to this reaction?

A3: Three primary techniques have shown great promise:

  • Microwave-Assisted Organic Synthesis (MAOS): Utilizes microwave energy for rapid, uniform heating of the reaction mixture, often leading to higher yields and shorter reaction times.[7]

  • Ultrasound-Assisted Synthesis: Employs acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates the reaction rate.[10][11]

  • Phase Transfer Catalysis (PTC): Uses a catalyst (e.g., a quaternary ammonium salt) to shuttle the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with the alkyl halide. This is highly effective when using water as a solvent.[9][12]

Q4: How do I choose the most suitable green method for my laboratory's capabilities?

A4: Your choice depends on available equipment and desired outcomes:

  • If you have a dedicated laboratory microwave reactor, MAOS is often the fastest method.

  • If you have a simple ultrasonic cleaning bath or a probe sonicator, ultrasound-assisted synthesis is a highly accessible and effective option.

  • Phase Transfer Catalysis requires no specialized equipment beyond standard glassware and is an excellent, cost-effective starting point for making your synthesis greener, especially when combined with conventional heating or mechanical stirring.

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows a very low yield, or no product has formed. What went wrong?

A1:

  • Potential Cause 1: Incomplete Deprotonation. The phenolic proton of vanillin (pKa ≈ 7.4) must be removed to form the nucleophilic phenoxide. Weak bases like sodium bicarbonate are insufficient.

    • Solution: Use a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[13] Ensure the base is fresh and anhydrous if the reaction is not being run in water.

  • Potential Cause 2: Inactive Alkyl Halide. 3-chlorobenzyl chloride can degrade over time.

    • Solution: Check the purity of your alkylating agent. If necessary, purify it by distillation or use a freshly opened bottle.

  • Potential Cause 3 (PTC): Ineffective Catalyst.

    • Solution: Ensure your phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) has not degraded. The concentration is also critical; typically 1-10 mol% is used.

Q2: My TLC analysis shows significant amounts of unreacted vanillin, even after an extended reaction time. Why isn't the reaction going to completion?

A2:

  • Potential Cause 1: Insufficient Energy Input. The activation energy barrier is not being overcome.

    • Solution (MAOS/Ultrasound): Increase the power setting or the irradiation time. For microwave synthesis, ensure the temperature is being monitored and maintained at the target setpoint.

    • Solution (Conventional Heating): Increase the reaction temperature, but be cautious of potential side reactions. Ensure efficient stirring to overcome mass transfer limitations.

  • Potential Cause 2: Reagent Stoichiometry. An insufficient amount of the alkylating agent will leave unreacted starting material.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of 3-chlorobenzyl chloride to drive the reaction to completion.

Q3: I see multiple product spots on my TLC plate, and purification is difficult. What are these byproducts?

A3:

  • Potential Cause 1: Elimination (E2) Side Reaction. While less common with benzylic halides, using a very strong, sterically hindered base with a secondary or tertiary alkyl halide can promote elimination over substitution.[2] This is not a major concern with 3-chlorobenzyl chloride but is a key consideration in Williamson synthesis generally.

    • Solution: This highlights the importance of choosing a primary (benzylic) halide for this reaction, which strongly favors the desired SN2 pathway.

  • Potential Cause 2: Impurities in Starting Materials.

    • Solution: Confirm the purity of your vanillin and 3-chlorobenzyl chloride via melting point, NMR, or GC-MS before starting the reaction. Purification of starting materials is a critical, often overlooked, step.

Q4: During aqueous workup, I'm struggling with a persistent emulsion. How can I break it?

A4:

  • Potential Cause: Formation of Soaps/Surfactants. Residual base and phenoxide can act as surfactants, stabilizing the emulsion between the aqueous and organic layers.

    • Solution 1: Add a saturated brine (NaCl solution). This increases the ionic strength of the aqueous phase, forcing the organic components out and breaking the emulsion.

    • Solution 2: If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsified layer.

    • Solution 3: Allow the mixture to stand for an extended period without agitation. Sometimes, gravity is sufficient to achieve separation.

Section 3: Detailed Experimental Protocol: Microwave-Assisted PTC

This protocol provides a self-validating, step-by-step method that incorporates green chemistry principles for high efficiency and sustainability.

Objective: To synthesize 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde from vanillin and 3-chlorobenzyl chloride using a microwave-assisted, solvent-free reaction with a phase transfer catalyst.

Materials:

  • Vanillin (1.52 g, 10 mmol)

  • 3-Chlorobenzyl chloride (1.77 g, 1.1 mL, 11 mmol)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.07 g, 15 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol)

  • Ethyl acetate

  • Hexane

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine vanillin, powdered potassium carbonate, and tetrabutylammonium bromide.

  • Reaction Setup: Add the 3-chlorobenzyl chloride to the vial. Seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial in the cavity of a laboratory microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (monitor with internal IR sensor)

    • Power: 100 W (dynamic power control)

    • Hold Time: 10 minutes

    • Stirring: High

  • Reaction Monitoring: After the irradiation period, cool the vessel to room temperature using compressed air. Uncap the vial and take a small aliquot of the reaction mixture. Dissolve it in ethyl acetate and spot on a TLC plate. Elute with 3:7 Ethyl Acetate:Hexane to confirm the consumption of vanillin (visualize with UV light and/or a potassium permanganate stain).

  • Workup and Extraction:

    • Add 20 mL of deionized water to the reaction vial. Stir until the salts are dissolved.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a minimal amount of hot ethanol/water or by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield a pure white solid.

Section 4: Comparative Data for Green Synthesis Methods

The following table summarizes typical results for different synthetic approaches, demonstrating the advantages of green methodologies.

ParameterConventional HeatingMicrowave-Assisted (PTC)Ultrasound-Assisted (PTC)
Solvent DMF or AcetoneSolvent-free or WaterWater or Ethanol
Base K₂CO₃K₂CO₃K₂CO₃ / aq. NaOH
Catalyst None / PTCPTC (TBAB)PTC (TBAB)
Reaction Time 6 - 12 hours5 - 15 minutes30 - 60 minutes
Typical Yield 70-85%>90%>85%
Energy Input High (prolonged heating)Low (short duration)Moderate
Green Merit Poor (hazardous solvent, high energy)Excellent (fast, solvent-free)Very Good (uses benign solvents)

Section 5: Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A 1. Combine Reactants (Vanillin, K2CO3, TBAB, 3-Chlorobenzyl Chloride) B 2. Energy Input (Microwave or Ultrasound) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quench with Water C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G 7. Recrystallization or Column Chromatography F->G H 8. Characterization (NMR, MS, MP) G->H

Caption: General experimental workflow for green synthesis.

Mechanism of Phase Transfer Catalysis

G cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase / Solvent-Free Vanillin_OH Vanillin-OH Phenoxide Vanillin-O⁻ K⁺ (Phenoxide) Vanillin_OH->Phenoxide Base K₂CO₃ (Base) PTC_Phenoxide [Q⁺...⁻O-Vanillin] (Ion Pair) Phenoxide->PTC_Phenoxide PTC_Salt Q⁺X⁻ (PTC) SN2 SN₂ Transition State PTC_Phenoxide->SN2 Alkyl_Halide 3-Cl-Bn-Cl Product Product (Ether) SN2->Product PTC_Return Q⁺Cl⁻ SN2->PTC_Return PTC_Return->PTC_Salt

Caption: Mechanism of Williamson ether synthesis under PTC.

References

  • Eilks, I., & Rauch, F. (2016). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. Journal of Science Education, 17(1), 28-32.

  • Oriental Journal of Chemistry. (2018). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Oriental Journal of Chemistry, 34(2).

  • Ni, J., et al. (2025). Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell-Free Bi-Enzymatic Cascade. ChemSusChem.

  • PubMed. (2025). Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell-Free Bi-Enzymatic Cascade. National Center for Biotechnology Information.

  • Liu, J., et al. (2023). Strategies for improving the production of bio-based vanillin. Biotechnology for Biofuels and Bioproducts, 16(1).

  • Google Patents. (2021). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

  • ResearchGate. (2022). Vanillyl alcohol pathway and etherification pathway in HDO of vanillin. ResearchGate.

  • Google Patents. (2020). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

  • Google Patents. (2012). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

  • Sadler, J. C., & Wallace, S. (2021). Microbial synthesis of vanillin from waste poly(ethylene terephthalate). Green Chemistry, 23(12), 4665-4672.

  • ResearchGate. (2009). Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis by aqueous omega phase. ResearchGate.

  • Khan, I., et al. (2022). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. Molecules, 27(20), 6959.

  • ResearchGate. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. ResearchGate.

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Llevot, A., et al. (2021). Eco-Efficient Synthesis and In Vitro Evaluation of Vanillin Derivatives for Antifungal Use against Phytopathogens. ACS Agricultural Science & Technology, 1(6), 629-637.

  • Google Patents. (2019). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

  • Sigma-Aldrich. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde product page.

  • ResearchGate. (2022). PDF) Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. ResearchGate.

  • Kumar, A., et al. (2021). An environmentally benign process to synthesize vanillin and other substituted phenyl aldehydes using natural phenylpropenes. RSC Advances, 11(8), 4684-4693.

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis Practice Problems.

  • Liu, Y., et al. (2023). Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment. Frontiers in Nutrition, 10.

  • Ranieri, T. R., & Kappe, C. O. (2012). Microwave-assisted benzyl-transfer reactions of commercially available 2-benzyloxy-1-methylpyridinium triflate. The Journal of organic chemistry, 77(4), 1916–1921.

  • PubMed. (2015). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. National Center for Biotechnology Information.

  • Research Journal of Chemistry and Environment. (2016). Ultrasound assisted Heterocycles Synthesis.

  • IRIS. (n.d.). Green Chemistry.

  • HazelChem. (2020, March 28). Williamson ether synthesis (done wrong) [Video]. YouTube.

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.

  • Vilcocq, L., et al. (2019). Ultrasound-Assisted Heterogeneous Synthesis of Bio-Based Oligo-Isosorbide Glycidyl Ethers: Towards Greener Epoxy Precursors. Polymers, 11(5), 783.

  • Research Journal of Science and Technology. (n.d.). Green Nano-catalysts and importance of green reactions in Industry: A Review.

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube.

  • Dubey, S. K., & Pandey, P. (2019). GREEN CHEMISTRY IN ORGANIC SYNTHESIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 10(12), 5311-5317.

  • National Center for Biotechnology Information. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. PubMed Central.

  • National Center for Biotechnology Information. (2013). 4-Ethoxy-3-methoxybenzaldehyde. PubMed Central.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Isovanillin

Welcome to the technical support center for optimizing the alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This guide is designed for researchers, scientists, and drug development professionals to provide fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the alkylation of isovanillin?

A1: The alkylation of the phenolic hydroxyl group on isovanillin is a classic example of the Williamson ether synthesis . This reaction proceeds via a two-step Sₙ2 (bimolecular nucleophilic substitution) mechanism.

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group (-OH) of isovanillin, forming a nucleophilic phenoxide ion. The resonance stabilization of this phenoxide ion makes the phenolic proton significantly more acidic than an aliphatic alcohol, allowing for the use of a wide range of bases.

  • Nucleophilic Attack: The newly formed phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide or sulfate). This attack displaces the leaving group (e.g., I⁻, Br⁻, Cl⁻, or SO₄²⁻) and forms the desired ether product.

The efficiency of this Sₙ2 reaction is highly dependent on the choice of base, solvent, and the structure of the alkylating agent.

Caption: Mechanism of Isovanillin Alkylation.

Q2: What are the most critical parameters to consider when setting up the reaction?

A2: Success in isovanillin alkylation hinges on the careful selection of three core components: the base, the solvent, and the alkylating agent. Their interplay dictates reaction rate, yield, and purity.

  • Base Selection: The base must be strong enough to quantitatively deprotonate the phenolic hydroxyl. Weak bases can lead to low conversions and significant recovery of starting material. Stronger bases generally provide superior results. For instance, studies have shown that using bases like sodium bicarbonate or lithium carbonate can result in yields of ≤30%, whereas a stronger organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can achieve yields of 78-92%.[1]

  • Solvent Choice: The ideal solvent for this Sₙ2 reaction is polar and aprotic. Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the base while leaving the phenoxide anion highly reactive.[1][2] Using less polar or protic solvents can drastically reduce reaction rates and yields.[1]

  • Alkylating Agent: The reactivity of the alkylating agent follows the general trend: Iodide > Bromide > Sulfate > Chloride. Alkyl iodides are highly reactive but can be more expensive. Dimethyl sulfate and diethyl sulfate are cost-effective and highly efficient alkylating agents for methylation and ethylation, respectively.[3][4]

Troubleshooting Guide

Problem 1: My reaction yield is low, with a significant amount of unreacted isovanillin remaining.

Causality & Solution: This is the most common issue and typically points to suboptimal reaction conditions, specifically incomplete deprotonation of the starting material or a sluggish Sₙ2 step.

Troubleshooting Steps:

  • Evaluate Your Base/Solvent System: A weak base in a suboptimal solvent is the primary culprit. While inexpensive bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can work, they often require higher temperatures and longer reaction times.[3] For consistently high yields, switching to a more robust system is recommended.

    • Expert Recommendation: The combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF) has been demonstrated to be highly effective, often driving the reaction to completion within an hour at room temperature and producing yields in the 78-92% range.[1] Attempts to use other bases like potassium carbonate or triethylamine, or solvents like THF and dichloromethane, resulted in lower yields for the same transformation.[1]

  • Check Reagent Stoichiometry and Addition: Ensure at least a stoichiometric amount of the base is used. For the alkylating agent, using a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.[1][3] In some protocols, the alkylating agent is added in multiple portions over several hours to maintain its concentration and maximize conversion.[1]

  • Increase Reaction Temperature: If using a weaker base/solvent system, increasing the temperature can improve the reaction kinetics. For systems using NaOH or K₂CO₃, temperatures in the range of 60-100°C are common.[3] Monitor the reaction closely, as higher temperatures can sometimes lead to side products.

Table 1: Comparison of Common Reaction Conditions for O-Alkylation
BaseSolventAlkylating AgentTemperatureYieldReference(s)
DBUDMFAlkyl Iodides, MOMClRoom Temp78-92%[1]
NaOHWaterDimethyl Sulfate90°CHigh (not specified)[3][4]
NaHDMSOMethyl IodideNot specified~65%[2][5]
NaHCO₃, Na₂CO₃DMF/AcetoneMethyl IodideNot specified≤30%[1]
Problem 2: My TLC shows multiple products, and purification is difficult.

Causality & Solution: Seeing multiple spots on a Thin Layer Chromatography (TLC) plate indicates either the presence of impurities in the starting material, incomplete reaction, or the formation of side products.

Troubleshooting Steps:

  • Confirm Starting Material Purity: Always verify the purity of your isovanillin before starting the reaction. Impurities will carry through and complicate the purification process.

  • Monitor the Reaction Progress: Do not assume a standard reaction time. Run TLCs periodically (e.g., every 30-60 minutes) to monitor the disappearance of the starting material. Isovanillin is more polar than its alkylated product, so it will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.

  • Optimize Workup Procedure: A proper aqueous workup is critical for removing the base and salts, which can simplify the final purification.

    • If using a strong base like DBU or NaOH, the workup should involve acidification with an acid like HCl to a pH of ~2.[1]

    • This is followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), washing the combined organic layers with water and brine, and drying over an anhydrous salt like MgSO₄ or Na₂SO₄.[1][4]

Caption: Idealized TLC progression for the reaction.

Problem 3: I have isolated my crude product, but how do I best purify it?

Causality & Solution: The choice between recrystallization and chromatography depends on the scale of the reaction and the required level of purity.

Purification Protocols:

  • Flash Chromatography (High Purity, Small to Medium Scale):

    • Principle: This is the most reliable method for obtaining highly pure material, especially if side products have similar polarities to the desired product.

    • Procedure: After the extractive workup and removal of the solvent under reduced pressure, the crude residue is purified by flash chromatography on silica gel.[1]

    • Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis.

  • Recrystallization (High Throughput, Medium to Large Scale):

    • Principle: This method is excellent for purifying large quantities of solid material, assuming a suitable solvent system can be found that solubilizes the product at high temperatures and allows it to crystallize upon cooling, leaving impurities behind in the mother liquor.

    • Procedure: A common procedure involves dissolving the crude solid in a minimal amount of hot ethanol, followed by the slow addition of water until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation. The purified solid is then collected by filtration.[1]

Experimental Workflow: High-Yield Alkylation of Isovanillin

This protocol is adapted from a high-yield procedure utilizing DBU and DMF.[1]

Experimental_Workflow Start 1. Setup Reaction Dissolve Dissolve Isovanillin in dry DMF under N₂ Start->Dissolve AddBase Add DBU (1.5 equiv) dropwise at RT Dissolve->AddBase Stir1 Stir for 30-45 min AddBase->Stir1 AddAlkyl Add Alkylating Agent (1.1-1.2 equiv) Stir1->AddAlkyl Monitor 2. Reaction Monitoring AddAlkyl->Monitor TLC Monitor by TLC until starting material is consumed Monitor->TLC Workup 3. Workup & Extraction TLC->Workup Acidify Pour into ice water, acidify to pH ~2 with HCl Workup->Acidify Extract Extract with CH₂Cl₂ or Ethyl Acetate (3x) Acidify->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over MgSO₄, filter, and concentrate Wash->Dry Crude Obtain Crude Product Dry->Crude Purify 4. Purification Column Flash Chromatography (Silica Gel) Purify->Column Recrystal Recrystallization (e.g., from EtOH/Water) Purify->Recrystal Crude->Purify Final Pure Alkylated Isovanillin Column->Final Recrystal->Final

Caption: Step-by-step experimental workflow.

References
  • Bunce, R. A., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Organic Preparations and Procedures International, 44(5), 459-465. Available from: [Link]

  • Fattori, V., et al. (1996). Process for the preparation of isovanillin. Google Patents (US5786516A).
  • PubChem (2026). Isovanillin. National Center for Biotechnology Information. Available from: [Link]

  • Kessar, S. V., et al. (1983). A method for obtaining isovanillin by selective O-methylation of protocatechu aldehyde. J. Chem. Soc. Chem. Commun., 7, 400. (Note: This is cited within patent JPH08208555A, direct link unavailable).

Sources

Troubleshooting

Removing unreacted starting materials from 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Welcome to the technical support center for the purification of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. The synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a Williamson ether synthesis, involves the reaction of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with 3-chlorobenzyl chloride. Incomplete reactions can leave unreacted starting materials, necessitating robust purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude product?

A1: The most common impurities are the unreacted starting materials: 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 3-chlorobenzyl chloride. Isovanillin is a phenolic aldehyde, while 3-chlorobenzyl chloride is a reactive benzyl halide.[1][2] Their distinct chemical properties—acidity of the phenol in isovanillin and the reactivity of the benzyl chloride—are exploited for their removal.

Q2: How can I effectively monitor the progress of my reaction to minimize impurities?

A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[3][4] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. A co-spot, where the reaction mixture is spotted on top of the starting material, is crucial for resolving compounds with similar Rf values.[5] A well-chosen solvent system, such as hexane-ethyl acetate, will show a clear separation between the more polar isovanillin, the less polar 3-chlorobenzyl chloride, and the product.[6][7]

Q3: My crude product is an oil, but I expected a solid. What does this indicate?

A3: While the desired product, 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, is expected to be a solid, the presence of unreacted starting materials, particularly the liquid 3-chlorobenzyl chloride, can result in an oily crude product.[8][9] Purification will be necessary to isolate the solid product.

Q4: I'm seeing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

A4: Emulsions during extractions can be common. To break them, you can try adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which often helps to separate the layers. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.[10]

Troubleshooting Guide

This section provides detailed protocols to address specific purification challenges. The choice of method depends on the scale of your reaction and the nature of the impurities.

Issue 1: Significant amount of unreacted 3-hydroxy-4-methoxybenzaldehyde (isovanillin) remains.

The phenolic nature of isovanillin allows for its removal through a basic aqueous wash.

Underlying Principle: Acid-Base Extraction

Isovanillin, with its phenolic hydroxyl group, is acidic and will be deprotonated by a weak base like sodium bicarbonate or a stronger base like sodium hydroxide to form a water-soluble phenoxide salt. The desired product, a benzyl ether, lacks this acidic proton and will remain in the organic layer.

Workflow: Liquid-Liquid Extraction

G cluster_0 Liquid-Liquid Extraction Workflow dissolve 1. Dissolve crude product in an organic solvent (e.g., ethyl acetate) wash_base 2. Wash with aqueous base (e.g., 1M NaOH) in a separatory funnel dissolve->wash_base Transfer to funnel separate 3. Separate the organic and aqueous layers wash_base->separate wash_brine 4. Wash organic layer with brine separate->wash_brine Retain organic layer dry 5. Dry organic layer (e.g., Na2SO4) wash_brine->dry concentrate 6. Concentrate under reduced pressure dry->concentrate

Caption: Workflow for removing acidic impurities.

Detailed Protocol: Basic Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide.[11] This will extract the isovanillin into the aqueous layer as its sodium salt.

  • Separation: Carefully separate the aqueous layer from the organic layer.

  • Neutralization Wash: Wash the organic layer with water and then with brine to remove any residual base and to aid in breaking any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt such as sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Issue 2: Unreacted 3-chlorobenzyl chloride is the main contaminant.

3-chlorobenzyl chloride is a non-polar and reactive compound. If it is present in significant quantities, column chromatography is the most effective removal method.

Underlying Principle: Adsorption Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[12] The more polar a compound, the more strongly it adsorbs to the silica gel and the slower it elutes. The desired product is more polar than 3-chlorobenzyl chloride and will therefore elute later.

Workflow: Flash Column Chromatography

G cluster_1 Flash Column Chromatography Workflow pack 1. Pack a column with silica gel in a non-polar solvent (e.g., hexane) load 2. Load the crude product onto the column pack->load elute 3. Elute with a solvent gradient (e.g., hexane to ethyl acetate) load->elute collect 4. Collect fractions and monitor by TLC elute->collect combine 5. Combine pure fractions collect->combine concentrate 6. Concentrate under reduced pressure combine->concentrate

Caption: Workflow for chromatographic purification.

Detailed Protocol: Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent like hexane and pack it into a glass column. Choose an eluent system, typically a mixture of hexane and ethyl acetate, that provides good separation on TLC (Rf of the product around 0.3-0.4).[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.[7] The less polar 3-chlorobenzyl chloride will elute first, followed by the desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Both starting materials are present in significant amounts.

A combination of the above methods is recommended. First, perform a basic wash to remove the isovanillin, followed by column chromatography to remove the 3-chlorobenzyl chloride.

Issue 4: The product requires further purification for high-purity applications.

For achieving high purity, recrystallization is an excellent final step after initial purification by extraction or chromatography.

Underlying Principle: Differential Solubility

Recrystallization purifies compounds based on their different solubilities in a particular solvent or solvent mixture at different temperatures.[13] An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Detailed Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. Ethanol/water or a hexane/ethyl acetate mixture can be effective for this type of aromatic aldehyde.[10]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Data Summary
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Properties
3-hydroxy-4-methoxybenzaldehyde 152.15[1]113-115179 (at 15 mmHg)Phenolic, acidic
3-chlorobenzyl chloride 161.03[8]-215-216[8][9]Lachrymator, reactive
3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde 276.71~62-64 (estimated)[14]-Benzyl ether

References

  • Google Patents. (1967). Preparation of aromatic aldehydes.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (2015). Method for purifying vanillin by liquid-liquid extraction.
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (2023). Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde-d3. Retrieved from [Link]

  • Google Patents. (2001). Process for the preparation of benzyl-ethers.
  • Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • ResearchGate. (2015). Liquid Extraction of Vanillin in Rectangular Microreactors. Retrieved from [Link]

  • National Institutes of Health. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • YouTube. (2017). A Short Liquid-Liquid Extraction Demonstration. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. Retrieved from [Link]

Sources

Optimization

Technical Support Center: NMR Peak Assignment for 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Welcome to the technical support center for troubleshooting NMR peak assignments of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting NMR peak assignments of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this molecule. The following question-and-answer format addresses common issues, from basic assignments to more complex spectral analysis, providing in-depth explanations and actionable protocols.

Molecular Structure and Numbering

For clarity, the following atomic numbering scheme will be used throughout this guide:

Caption: Numbering scheme for 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

What are the expected ¹H NMR chemical shifts for the key protons?

Answer:

The ¹H NMR spectrum of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde can be divided into several distinct regions. Below is a table summarizing the predicted chemical shifts for the protons. These values are estimates and can be influenced by the solvent and concentration.[1][2]

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aldehyde (H-7)9.8 - 10.0Singlet (s)The aldehyde proton is highly deshielded and appears far downfield.[3]
Aromatic (H-2, H-5, H-6)6.9 - 7.5Multiplets (m)These protons on the benzaldehyde ring will show complex splitting patterns due to coupling with each other.
Aromatic (H-2', H-4', H-5', H-6')7.2 - 7.4Multiplets (m)Protons on the 3-chlorobenzyl ring. Their shifts are influenced by the chlorine atom.
Methylene (-O-CH₂-Ar)~5.2Singlet (s)This singlet corresponds to the two protons of the methylene bridge connecting the two aromatic rings.
Methoxy (-OCH₃)~3.9Singlet (s)The three protons of the methoxy group are equivalent and appear as a sharp singlet.
My aromatic region is a complex multiplet. How can I assign the individual protons?

Answer:

Overlapping signals in the aromatic region are a common challenge.[2] A combination of coupling constant analysis and 2D NMR techniques is the most effective approach for unambiguous assignment.

A. Analysis of Coupling Constants (J-values):

Coupling constants provide information about the connectivity of protons.[4][5] In aromatic systems, the magnitude of the J-coupling depends on the number of bonds separating the protons:

  • Ortho-coupling (³J): 7-10 Hz (protons on adjacent carbons)

  • Meta-coupling (⁴J): 2-3 Hz (protons separated by two carbons).[4]

  • Para-coupling (⁵J): 0-1 Hz (protons on opposite sides of the ring)

Troubleshooting Workflow for Aromatic Proton Assignment:

G A Obtain High-Resolution ¹H NMR Spectrum B Identify Aromatic Region (6.9-7.5 ppm) A->B C Analyze Splitting Patterns and Measure J-values B->C D Identify Ortho-coupled Systems (Doublets with J ≈ 8 Hz) C->D E Identify Meta-coupled Systems (Doublets or Triplets with J ≈ 2 Hz) C->E F Propose Initial Assignments Based on J-coupling D->F E->F G Run 2D COSY Experiment F->G H Confirm Connectivity (Cross-peaks indicate coupling) G->H I Run 2D NOESY/ROESY Experiment H->I J Identify Through-Space Correlations (e.g., CH₂ to H-2' and H-6') I->J K Finalize Assignments J->K

Caption: Workflow for Aromatic Proton Assignment.

B. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[6] A cross-peak between two signals in the COSY spectrum indicates that those two protons are spin-spin coupled. This is invaluable for tracing out the connectivity within each aromatic ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are coupled through bonds.[7][8][9] For this molecule, a NOESY or ROESY experiment would be expected to show a correlation between the methylene protons (-O-CH₂-Ar) and the ortho protons on the 3-chlorobenzyl ring (H-2' and H-6').

The chemical shift of my methylene (-O-CH₂-Ar) protons is different from the literature value. What could be the cause?

Answer:

Discrepancies in chemical shifts can arise from several factors:

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts, especially for protons near polar functional groups.[1][10][11] Running the spectrum in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) can help confirm if the shift is solvent-dependent.

  • Concentration: Sample concentration can affect chemical shifts due to intermolecular interactions. It is good practice to report the concentration at which the spectrum was acquired.

  • Temperature: Temperature can also influence chemical shifts, particularly for molecules with conformational flexibility.

  • Purity: The presence of impurities can sometimes lead to overlapping signals or a shift in the perceived peak maximum.

How can I confirm the assignment of the quaternary carbons in the ¹³C NMR spectrum?

Answer:

Quaternary carbons do not have any attached protons and therefore do not show up in a DEPT-135 experiment. To assign them, a HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential. This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds.

Expected HMBC Correlations for Quaternary Carbons:

Quaternary Carbon Correlating Proton(s)
C-1H-5, H-6, H-7 (aldehyde)
C-3H-2, H-5, Methylene (-O-CH₂-Ar)
C-4H-2, H-5, Methoxy (-OCH₃)
C-1'H-2', H-6', Methylene (-O-CH₂-Ar)
C-3'H-2', H-4', H-5'

By analyzing these long-range correlations, you can confidently assign each quaternary carbon.

I am seeing broader than expected peaks in my spectrum. What are the common causes and how can I fix it?

Answer:

Broad peaks in an NMR spectrum can be due to several factors:

  • Poor Shimming: The magnetic field needs to be homogeneous across the sample.[12] If the shimming is poor, the peaks will be broad and distorted. Re-shimming the spectrometer is the first step in troubleshooting broad peaks.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.[7] Degassing the sample by bubbling an inert gas (like argon or nitrogen) through it or using the freeze-pump-thaw method can remove dissolved oxygen.

  • Chemical Exchange or Conformational Dynamics: If the molecule is undergoing a chemical exchange process or has conformational flexibility on the NMR timescale, the corresponding peaks can be broadened. Acquiring spectra at different temperatures (variable temperature NMR) can help to investigate this.

  • Sample Viscosity: Highly viscous samples can lead to broader lines. Diluting the sample may help to sharpen the signals.

Troubleshooting Protocol for Broad Peaks:

  • Re-shim the spectrometer: This is the most common and easily correctable issue.

  • Check sample preparation: Ensure the sample is fully dissolved and free of solid particles.

  • Degas the sample: If paramagnetic broadening is suspected, remove dissolved oxygen.

  • Acquire a spectrum at a different temperature: This can help determine if dynamic processes are occurring.

  • Dilute the sample: If viscosity is an issue, reducing the concentration can improve spectral resolution.

Experimental Protocols

Standard 1D ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Processing: Apply a Fourier transform to the acquired FID, followed by phase and baseline correction.

2D COSY Experiment
  • Sample Preparation: Use the same sample as for the 1D ¹H NMR.

  • Spectrometer Setup: Load a standard COSY pulse program (e.g., 'cosygpqf' on a Bruker spectrometer).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): Set to the same range as the 1D ¹H spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • Processing: Apply a 2D Fourier transform and process the data to generate the correlation plot.

References

  • Interpreting Aromatic NMR Signals. (2021). YouTube. Retrieved from [Link]

  • NOESY and ROESY. (2018). University of Missouri. Retrieved from [Link]

  • Troubleshooting Acquisition Related Problems - NMR. University of Wisconsin-Madison. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [https://bibliotecadigital.ipb.pt/bitstream/10198/9951/1/8_Advanced NMR techniques for structural characterization of heterocyclic structures.pdf]([Link] NMR techniques for structural characterization of heterocyclic structures.pdf)

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. (2022). National Institutes of Health. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The first peak in these below GC analysis chromatograms is from the diluent (acetonitrile). Synlett. Retrieved from [Link]

  • NMR Spectroscopy: Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. PubMed Central. Retrieved from [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. Retrieved from [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Publications. Retrieved from [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. Retrieved from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs. Retrieved from [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. Retrieved from [Link]

  • Insitu fabrication of ZIF-67 on titania coated magnetic nanoparticles: A new platform for the immobilization of Pd(II) with enhanced catalytic activity in organic transformations - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

  • One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. ACS Publications. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Retrieved from [Link]

  • 1H NMR Spectra and Peak Assignment. Oregon State University. Retrieved from [Link]

  • Troubleshooting. University of Maryland. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • What is the difference between NOESY and ROESY for NMR? (2018). Reddit. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Olaf College. Retrieved from [Link]

  • Delineating the conformational flexibility of trisaccharides from NMR spectroscopy experiments and computer simulations. PubMed Central. Retrieved from [Link]

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. Retrieved from [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Oxford Instruments. Retrieved from [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Preventing decomposition of benzaldehyde compounds during workup

Status: Operational | Topic: Preventing Decomposition During Workup Welcome to the Technical Support Center for benzaldehyde handling. This guide addresses the three primary failure modes of benzaldehyde derivatives duri...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Preventing Decomposition During Workup

Welcome to the Technical Support Center for benzaldehyde handling. This guide addresses the three primary failure modes of benzaldehyde derivatives during experimental workup: Auto-oxidation , Disproportionation (Cannizzaro) , and Chromatographic Degradation .[1]

⚠️ Critical Alert: The "White Solid" Phenomenon

Issue: Users often report that their clear benzaldehyde oil spontaneously solidifies into a white crystalline solid upon standing in air. Diagnosis: This is Auto-oxidation .[1][2][3] Benzaldehyde reacts with atmospheric oxygen via a radical chain mechanism to form benzoic acid (mp ~122 °C).

Mechanism of Failure

Unlike many functional groups, the aldehydic C-H bond is exceptionally weak (BDE ~88 kcal/mol). The presence of light or trace metals initiates a radical chain reaction.

  • Initiation: A radical initiator (light/metal) abstracts the aldehydic hydrogen, forming an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which abstracts hydrogen from another benzaldehyde molecule, creating perbenzoic acid.
    
  • Secondary Oxidation: Perbenzoic acid is a strong oxidant; it reacts with another mole of benzaldehyde to yield two moles of benzoic acid .

🛠️ Protocol A: Prevention & Stabilization

Do not rely solely on speed. Use chemical inhibition.

Step-by-Step Stabilization:

  • The "BHT Spike": Immediately upon isolating the crude material, add Butylated Hydroxytoluene (BHT) at 100–500 ppm (approx. 10 mg per 20 g product).

    • Why? BHT acts as a radical scavenger, terminating the propagation chain before it consumes your product.

    • Removal: BHT is non-polar and elutes with the solvent front during chromatography, making it easy to remove later.

  • Inert Sparging: During extraction, do not vigorously shake with air. If large volumes of solvent are used, sparge them with

    
     or Ar for 5 minutes prior to use.[1]
    
  • Solvent Choice: Avoid ethers (THF, Et2O) that contain peroxides, as these act as initiators.[1] Use DCM or Ethyl Acetate for workups.[4]

📊 Data: Oxidation Rates of Benzaldehyde

Time to 10% conversion to Benzoic Acid at 25°C under air

ConditionPure BenzaldehydeWith 0.1% HydroquinoneWith 1% Benzyl Alcohol*
Dark / N2 > 2 Weeks> 6 Months> 1 Month
Ambient Light / Air < 24 Hours~ 1 Week~ 3 Days
Direct UV / Air < 4 Hours~ 24 Hours~ 12 Hours

*Note: Benzyl alcohol acts as a sacrificial H-donor, intercepting peroxy radicals, which explains why crude mixtures sometimes appear more stable than distilled products.

📉 Module 2: Base-Induced Disproportionation (Cannizzaro)

Issue: Loss of product yield during alkaline quenching (e.g., NaOH workup), resulting in the formation of an alcohol and a carboxylic acid.[1][5] Diagnosis: Cannizzaro Reaction .[6][7][8]

The Trap

Researchers often use strong bases (NaOH, KOH) to neutralize acid-catalyzed reactions.[1] If the aldehyde lacks


-protons (like benzaldehyde), the hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that transfers a hydride to a second aldehyde molecule.[8][9]
🛠️ Protocol B: The "Buffered Quench"

Never expose benzaldehydes to pH > 11.

  • Avoid Strong Bases: Replace 1M NaOH with Saturated Sodium Bicarbonate (

    
    )  or Phosphate Buffer (pH 7.0) .
    
  • Temperature Control: The Cannizzaro reaction has a high activation energy. Perform all quenches at 0 °C (ice bath).

  • Rapid Partitioning: Dilute immediately with an organic solvent (DCM/EtOAc). The reaction stops once the aldehyde moves into the organic phase, away from the aqueous base.

Cannizzaro_Prevention Start Reaction Complete (Acidic Media) Quench_Decision Select Quench Base Start->Quench_Decision NaOH 1M NaOH / KOH (pH > 13) Quench_Decision->NaOH Avoid Bicarb Sat. NaHCO3 (pH ~8.5) Quench_Decision->Bicarb Recommended Result_Bad Cannizzaro Reaction (Alcohol + Acid) NaOH->Result_Bad Hydride Transfer Result_Good Safe Neutralization (Aldehyde Intact) Bicarb->Result_Good Mild Base

Figure 1: Decision logic for quenching reactions containing benzaldehyde derivatives.

🧪 Module 3: Purification & Recovery

Issue: Product decomposes on silica gel or co-elutes with impurities. Solution: Chemical purification via Bisulfite Adduct Formation . This is the most robust method to separate aldehydes from ketones, alcohols, and non-carbonyl impurities without chromatography.[1]

🛠️ Protocol C: Bisulfite Purification Workflow

This method relies on the reversible formation of a water-soluble sulfonate salt.[1]

Step 1: Adduct Formation

  • Dissolve crude mixture (containing aldehyde + impurities) in a minimal amount of Ethyl Acetate .

  • Add an excess (1.5 eq) of Saturated Sodium Bisulfite (

    
    )  solution.
    
  • Vigorously stir/shake for 30–60 minutes.

    • Observation: A white precipitate may form (the adduct), or the aldehyde will simply migrate to the aqueous layer.

Step 2: Wash (Remove Impurities) [4][10]

  • Separate the layers.[4][11]

    • Organic Layer: Contains impurities (non-aldehydes).[4] Discard (or save if valuable).

    • Aqueous Layer (and solid): Contains your Benzaldehyde-Bisulfite adduct. Keep this.

  • Wash the aqueous layer twice with fresh Ethyl Acetate to remove entrained organic impurities.

Step 3: Regeneration

  • Cool the aqueous phase to 0 °C.

  • Slowly add 10% Sodium Carbonate (

    
    )  or 1M HCl  (Base is preferred for acid-sensitive substrates; Acid is preferred for base-sensitive ones). Adjust pH to regenerate the free aldehyde.
    
    • Caution: Gas evolution (

      
       or 
      
      
      
      ) will occur.
  • Extract the regenerated aldehyde into DCM or Ethyl Acetate.

  • Dry over

    
     and concentrate.
    

Bisulfite_Workflow Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 Stir 30 mins Crude->Bisulfite Sep Phase Separation Bisulfite->Sep Org_Waste Organic Phase (Impurities) Sep->Org_Waste Discard Aq_Adduct Aqueous Phase (Aldehyde-Bisulfite Adduct) Sep->Aq_Adduct Keep Regen Regeneration Add Na2CO3 or HCl Aq_Adduct->Regen Final Pure Benzaldehyde Regen->Final

Figure 2: The Bisulfite Purification Loop. A self-validating method for aldehyde isolation.

❓ Troubleshooting FAQ

Q: My benzaldehyde smells like vinegar. Is it ruined? A: It is partially oxidized to benzoic acid. If the liquid is still mostly clear, wash it with 10%


 . The base will deprotonate the benzoic acid (making it water-soluble benzoate), while the aldehyde remains in the organic layer.

Q: Can I distill benzaldehyde at atmospheric pressure? A: No. The boiling point (178 °C) is too high; thermal decomposition and rapid oxidation will occur. Always use Vacuum Distillation (e.g., 60–70 °C at 10 mmHg) under an inert atmosphere.

Q: I see a new spot on TLC just below my aldehyde after running a column. What is it? A: It is likely the acetal or hemiacetal. Silica gel is acidic. If you used methanol/ethanol in your eluent, the silica catalyzed the reaction between the alcohol and the aldehyde.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites, or switch to neutral Alumina.

Q: How should I store the purified compound? A: Store under Argon/Nitrogen at 4 °C. For long-term storage (>1 month), add BHT (0.1%) and tape the septum with electrical tape to prevent oxygen diffusion.

References

  • Radical Chain Mechanism of Auto-oxidation: Ingold, K. U.[1] "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, vol. 61, no. 6, 1961, pp. 563-589. [1]

  • Cannizzaro Reaction Mechanism & Conditions: Geissman, T. A.[1] "The Cannizzaro Reaction."[6][7][8][9] Organic Reactions, 2011. [1]

  • Bisulfite Adduct Purification Protocol: Vogel, A. I.[1] "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical, 1989. (Standard Isolation of Carbonyls).

  • Stabilization with BHT: Safe Handling of Aldehydes. Sigma-Aldrich Technical Bulletin.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Structure of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde by NMR

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural elucid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural elucidation of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry and materials science. We will provide an in-depth, experience-driven approach to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, complemented by a comparison with other analytical techniques.

The Importance of Structural Verification

The biological activity and physical properties of a molecule are intrinsically linked to its precise three-dimensional structure. Any ambiguity in the arrangement of atoms can lead to misleading experimental results, wasted resources, and potential safety concerns in drug development. Therefore, robust analytical techniques are paramount. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the gold standard for the structural elucidation of organic molecules in solution.

Synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

A common and efficient route to synthesizing the title compound involves the Williamson ether synthesis, starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 3-chlorobenzyl chloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

G cluster_reactants Reactants cluster_conditions Reaction Conditions isovanillin Isovanillin product 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde isovanillin->product chlorobenzyl_chloride 3-Chlorobenzyl chloride chlorobenzyl_chloride->product base K₂CO₃ (Base) base->product solvent DMF (Solvent) solvent->product

Confirming the Structure by NMR Spectroscopy: A Predictive Approach

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a common solvent like CDCl₃ are summarized in the table below.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aldehyde (-CHO)~9.85Singlet1HThe aldehyde proton is highly deshielded and appears far downfield.
Aromatic (Benzaldehyde ring)~7.45Multiplet3HThe three protons on the benzaldehyde ring will exhibit complex splitting patterns due to their coupling with each other.
Aromatic (Chlorobenzyl ring)~7.30 - 7.50Multiplet4HThe four protons on the 3-chlorobenzyl ring will show complex splitting. The chlorine atom will cause a slight downfield shift of the adjacent protons.
Methylene (-OCH₂-)~5.15Singlet2HThese benzylic protons are deshielded by the adjacent oxygen and aromatic ring.
Methoxy (-OCH₃)~3.95Singlet3HThe methoxy protons are shielded compared to the aromatic and aldehyde protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
Aldehyde (C=O)~191The carbonyl carbon is highly deshielded and appears significantly downfield.
Aromatic (C-O)~150 - 155Carbons attached to oxygen are deshielded.
Aromatic (C-Cl)~134The carbon directly attached to the chlorine atom will be deshielded.
Aromatic (CH)~110 - 130Aromatic carbons typically resonate in this region.
Aromatic (C-C=O)~130The carbon attached to the aldehyde group.
Methylene (-OCH₂-)~70The benzylic carbon is deshielded by the oxygen and aromatic ring.
Methoxy (-OCH₃)~56The methoxy carbon is relatively shielded.

Experimental Protocol for NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified, dry sample of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for obtaining sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

      • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

      • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

      • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

      • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

G cluster_workflow NMR Analysis Workflow start Start sample_prep Sample Preparation instrument_setup Instrument Setup data_acquisition Data Acquisition data_processing Data Processing structure_confirmation Structure Confirmation

Comparison with Alternative Analytical Techniques

While NMR is the most powerful tool for complete structure elucidation, other techniques can provide valuable complementary information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structure determination.Requires a relatively larger amount of sample; insensitive for very complex mixtures.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity; requires a very small amount of sample.Does not provide detailed structural connectivity information on its own. The mass spectrum of benzaldehyde derivatives often shows a molecular ion peak and characteristic fragments from the loss of a hydrogen atom or the entire CHO group.[1][2]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast and simple to perform.Provides limited information about the overall molecular structure. For our target molecule, we would expect to see a strong C=O stretch for the aldehyde around 1700 cm⁻¹ and C-O stretches for the ether and methoxy groups.[3][4][5]

In practice, a combination of these techniques provides the most robust and irrefutable evidence for the structure of a newly synthesized compound.

Conclusion

The structural confirmation of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is definitively achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. By comparing the experimentally obtained data with the predicted chemical shifts and coupling patterns, researchers can be confident in the identity and purity of their synthesized material. While techniques like Mass Spectrometry and IR Spectroscopy offer valuable supporting evidence, NMR remains the unparalleled method for the complete and unambiguous elucidation of molecular structure in solution. This rigorous analytical approach is fundamental to the integrity and success of any research and development endeavor.

References

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).
  • PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. (2021, October 1). Journal of Chemical Education. Retrieved from [Link]

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (n.d.). PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • 4-Ethoxy-3-methoxybenzaldehyde. (n.d.). PMC. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • University of Calgary. IR: aldehydes. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

Sources

Comparative

The Chlorobenzyl Ether Pharmacophore: Deconstructing the Core Elements

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorobenzyl Ether Compounds For drug development professionals, the path from a hit compound to a clinical candidate is a meticulous journey of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorobenzyl Ether Compounds

For drug development professionals, the path from a hit compound to a clinical candidate is a meticulous journey of molecular refinement. At the heart of this journey lies the principle of the Structure-Activity Relationship (SAR), a cornerstone of medicinal chemistry that deciphers how a molecule's chemical structure dictates its biological effects. This guide provides a comprehensive exploration of the SAR of chlorobenzyl ether compounds, a versatile scaffold found in molecules targeting a range of biological systems, from enzymes like monoamine oxidase (MAO) to various cancer cell lines.[1][2] We will dissect the critical structural features of this chemical class, explain the causal links between molecular modifications and biological outcomes, and provide the self-validating experimental frameworks necessary for robust SAR analysis.

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[3][4] Understanding the pharmacophore of a compound class is paramount for rational drug design. For chlorobenzyl ethers, the core pharmacophore can be broken down into three primary components, each offering a handle for synthetic modification and SAR exploration.

  • The Chlorobenzyl Ring: This aromatic ring, substituted with one or more chlorine atoms, typically serves as a crucial hydrophobic element that interacts with non-polar pockets in the target protein. The position and number of chlorine atoms fine-tune the molecule's electronics and sterics, profoundly impacting binding affinity.

  • The Ether Linkage: More than a simple linker, the ether group is a key hydrogen bond acceptor and provides conformational flexibility.[5] This flexibility allows the two ends of the molecule to adopt an optimal geometry for binding within the target's active site.

  • The 'R' Group Moiety: This represents the other portion of the molecule attached to the ether oxygen. Its structure is highly variable and is a primary driver of overall compound properties, including potency, selectivity, and pharmacokinetics.

cluster_pharmacophore Chlorobenzyl Ether Pharmacophore P1 Chlorobenzyl Ring (Hydrophobic Interaction) P2 Ether Linkage (H-Bond Acceptor, Flexibility) P1->P2 linked by P3 R-Group Moiety (Potency & Property Driver) P2->P3 linked by

Caption: Core components of the chlorobenzyl ether pharmacophore.

Comparative SAR Analysis: From Structural Tweaks to Potency Gains

The goal of an SAR analysis is to systematically modify a lead compound to build a predictive model of how structural changes affect activity.[5] Let's explore this with data inspired by real-world findings, such as the development of MAO inhibitors.[1]

The Critical Role of Chlorine Substitution

The electronic and steric profile of the benzyl ring is heavily influenced by its substituents. For chlorobenzyl ethers, the placement of the chlorine atom is not trivial.

Table 1: Comparative Potency of Aminoethyl Benzyl Ether Analogs as MAO-B Inhibitors (Illustrative data based on principles from referenced literature)

Compound IDBenzyl Ring SubstitutionTargetIC50 (µM)Rationale for Activity Change
ABE-1Benzyl (unsubstituted)MAO-B50.0Baseline hydrophobic interaction.
ABE-22-Chlorobenzyl (ortho)MAO-B25.0Chlorine at ortho may cause steric hindrance with the binding pocket.
ABE-34-Chlorobenzyl (para)MAO-B10.0Para-substitution often allows for deeper penetration into a hydrophobic pocket.
ABE-43-Chlorobenzyl (meta)MAO-B1.5Optimal fit; meta-position may provide the best balance of electronics and sterics for this specific target.[1]
ABE-53,4-DichlorobenzylMAO-B0.8Increased hydrophobicity and specific electronic effects further enhance binding affinity.[6]

This comparative data illustrates a clear trend: substitution is beneficial, and the specific position matters immensely. The superior activity of the 3-chloro and 3,4-dichloro analogs suggests the target's binding site has a well-defined pocket that favorably accommodates these substitution patterns.[1]

The Impact of the Ether-Linked 'R' Group

While the chlorobenzyl group often serves as the anchor, the 'R' group is frequently modified to enhance potency, introduce selectivity, or improve drug-like properties such as solubility.

Table 2: Influence of the 'R' Group on Anticancer Activity of Sophoridinol Derivatives (Illustrative data based on principles from referenced literature)

Compound IDR-Group (Linked to Core)Target Cell LineIC50 (µM)Rationale for Activity Change
CSD-1HMCF-7>100Lacks key interacting groups.
CSD-2p-chlorobenzylMCF-715.2Introduction of the hydrophobic chlorobenzyl group confers moderate activity.[2]
CSD-3p-chlorobenzyl-3'-methyl-amineMCF-71.8Addition of a basic amine group can form a critical salt bridge or H-bond interaction, dramatically improving potency.[2]
CSD-4p-chlorobenzyl-3'-hydroxylMCF-725.5A hydroxyl group is a good H-bond donor/acceptor but may not be optimally positioned, leading to lower potency than the amine.

As seen in Table 2, the introduction of a suitable functional group on the 'R' moiety can drastically improve biological activity. The SAR analysis for sophoridinol derivatives indicated that adding a methyl amine group was highly beneficial, suggesting a specific interaction with a charged or polar residue in the target.[2]

Validated Experimental Protocols for SAR Determination

Trustworthy SAR data is built on the foundation of robust, reproducible, and well-controlled experiments. The choice of assay is dictated by the therapeutic goal.

Protocol: Enzyme Inhibition Assay (e.g., for MAO-B)

This protocol determines a compound's ability to inhibit a specific enzyme, yielding an IC50 value (the concentration required for 50% inhibition).

Causality and Self-Validation: This assay directly measures the interaction between the compound and its purified target, isolating the effect from complex cellular processes. Including a known reference inhibitor (e.g., Pargyline for MAO-B) in parallel validates that the assay is performing correctly and provides a benchmark for potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of test compounds and a reference inhibitor in a suitable solvent (e.g., DMSO). Prepare solutions of the target enzyme (e.g., recombinant human MAO-B), a substrate (e.g., benzylamine), and a detection reagent (e.g., Amplex Red) in assay buffer.

  • Assay Plate Setup: In a 96-well microplate, add the enzyme solution to all wells.

  • Compound Addition: Add the diluted test compounds, reference inhibitor, or vehicle (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add the substrate and detection reagent to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the fluorescence (or absorbance) at regular intervals for 30-60 minutes using a plate reader. The rate of signal increase is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol: Cell-Based Cytotoxicity Assay (e.g., for Anticancer Agents)

This protocol measures the ability of a compound to kill or inhibit the growth of cancer cells, providing a GI50 value (the concentration for 50% growth inhibition).

Causality and Self-Validation: This assay assesses the compound's effect in a more biologically relevant system. It accounts for cell permeability, metabolic stability, and potential off-target effects. Running the assay on both a cancer cell line and a non-cancerous cell line can provide an early indication of selectivity and potential toxicity.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Viability Assessment: After incubation, remove the treatment media. Add a viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.

  • Signal Detection: Measure the resulting luminescence or absorbance signal, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot the percent viability versus the log of the compound concentration to calculate the GI50 value.

cluster_sar Iterative SAR Cycle S1 Design & Synthesize New Analogs S2 Biological Evaluation (e.g., IC50, GI50) S1->S2 Test Activity S3 Analyze Data (Identify Trends) S2->S3 Generate Data S4 Refine Pharmacophore Model S3->S4 Build Knowledge S4->S1 Inform Next Design

Sources

Validation

A Comparative Guide to the Biological Efficacy of Benzaldehyde Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the nuanced differences between structural isomers can dictate the success or failure of a therapeutic candidate. Benzaldehyde, the simplest aromatic alde...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the nuanced differences between structural isomers can dictate the success or failure of a therapeutic candidate. Benzaldehyde, the simplest aromatic aldehyde, and its substituted isomers present a fascinating case study in how subtle changes in molecular architecture can lead to profound differences in biological activity. This guide provides an in-depth comparative analysis of the biological efficacy of key benzaldehyde isomers, with a focus on the ortho-, meta-, and para-substituted hydroxybenzaldehydes. We will delve into their antimicrobial, anticancer, and antioxidant properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Isomerism in Benzaldehyde's Bioactivity

Benzaldehyde, a compound known for its characteristic almond-like aroma, serves as a foundational structure for a vast array of biologically active molecules.[1] The introduction of substituents onto the benzene ring gives rise to various derivatives, and the positional isomerism of these substituents plays a critical role in determining the molecule's interaction with biological targets. This guide will focus on the hydroxybenzaldehyde isomers: 2-hydroxybenzaldehyde (salicylaldehyde), 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde. The position of the hydroxyl group relative to the aldehyde function dramatically influences the compound's electronic properties, steric hindrance, and potential for intramolecular hydrogen bonding, all of which are key determinants of its biological efficacy.

Comparative Biological Efficacy of Hydroxybenzaldehyde Isomers

The therapeutic potential of hydroxybenzaldehyde isomers spans a range of applications, from combating microbial infections to inhibiting cancer cell growth. The following sections provide a comparative overview of their performance in these key areas.

Antimicrobial and Antifungal Activity

Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties.[2] The mechanism of action is often attributed to the disruption of microbial cell membranes, leading to increased permeability and the leakage of essential intracellular components.[3] Studies have shown that the presence and position of hydroxyl groups on the benzaldehyde scaffold can significantly modulate this activity.[2]

While comprehensive studies directly comparing the MIC values of all three hydroxybenzaldehyde isomers against a wide panel of microbes are limited, the available data suggests that the position of the hydroxyl group is a critical factor. For instance, studies on polymers derived from hydroxybenzaldehydes have indicated that the bactericidal capacity increases with the number of phenolic hydroxyls.[2] This suggests that all three isomers possess a baseline level of antimicrobial activity.

It has been noted that 3-hydroxybenzaldehyde (m-hydroxybenzaldehyde) exhibits antibacterial activity against both gram-positive and gram-negative strains.[4] Similarly, 4-hydroxybenzaldehyde (p-hydroxybenzaldehyde) has been reported to have a bactericidal effect on some drug-resistant bacteria.[5]

Table 1: Comparative Antimicrobial Activity of Hydroxybenzaldehyde Isomers

IsomerTarget OrganismReported ActivityMechanism of Action (Postulated)
o-Hydroxybenzaldehyde Fungi and BacteriaPotent antifungal and antibacterial activity.Disruption of cellular antioxidation and membrane integrity.
m-Hydroxybenzaldehyde Gram-positive and Gram-negative bacteriaDocumented antibacterial effects.[4]Likely involves membrane disruption and interference with cellular processes.
p-Hydroxybenzaldehyde Drug-resistant bacteriaDemonstrates bactericidal properties.[5]Disruption of cell membrane and intracellular coagulation.[2]
Anticancer Activity

The potential of benzaldehyde and its derivatives as anticancer agents has been a subject of interest for several decades. Research has shown that these compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[4] The cytotoxic effects of hydroxybenzaldehyde isomers are cell-line dependent and are influenced by the position of the hydroxyl group.

  • p-Hydroxybenzaldehyde has been shown to inhibit the proliferation and metastasis of tumor cells.[5]

  • m-Hydroxybenzaldehyde has been associated with the inhibition of cell migration and proliferation.[4]

  • Derivatives of o-hydroxybenzaldehyde (salicylaldehyde) are also being investigated for their anticancer properties.

The mechanism behind their anticancer activity is multifaceted. Benzaldehyde-related compounds can reduce inflammatory responses and inhibit key signaling pathways involved in cell migration and proliferation.[4]

Table 2: Comparative Anticancer Activity of Hydroxybenzaldehyde Isomers

IsomerCancer Cell LineReported ActivityMechanism of Action (Postulated)
o-Hydroxybenzaldehyde VariousUnder investigation, derivatives show promise.Induction of apoptosis, cell cycle arrest.
m-Hydroxybenzaldehyde VariousInhibits cell migration and proliferation.[4]Modulation of inflammatory and proliferative signaling pathways.[4]
p-Hydroxybenzaldehyde VariousInhibits tumor cell proliferation and metastasis.[5]Induction of apoptosis, antioxidant effects contributing to cytotoxicity.
Antioxidant Activity

The hydroxyl group on the benzene ring imparts antioxidant properties to the hydroxybenzaldehyde isomers. These compounds can act as free radical scavengers, mitigating oxidative stress, which is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is dependent on the position of the hydroxyl group, which affects the stability of the resulting phenoxyl radical.

Both 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde are recognized as potent free radical inhibitors that can activate nitric oxide synthase (NOS) expression and inhibit oxidative stress.[4] The hydroxyl group at the meta or para position allows for the donation of a hydrogen atom to neutralize free radicals. Studies have demonstrated their ability to increase intracellular antioxidant activity.[4]

Structure-Activity Relationship (SAR)

The differing biological activities of the ortho, meta, and para isomers of hydroxybenzaldehyde can be rationalized through an analysis of their structure-activity relationships.

Caption: Structure-activity relationship of hydroxybenzaldehyde isomers.

  • Ortho-isomer (Salicylaldehyde): The proximity of the hydroxyl and aldehyde groups allows for intramolecular hydrogen bonding. This can affect the molecule's conformation and its interaction with biological targets, potentially contributing to its potent antifungal activity.

  • Meta-isomer: The hydroxyl group in the meta position influences the electronic distribution of the ring, contributing to its observed vasculoprotective and antibacterial effects.[4][6]

  • Para-isomer: With the hydroxyl group directly opposite the aldehyde, this isomer has a more symmetrical structure. This positioning is often associated with significant antioxidant and anticancer properties, as it can effectively stabilize the phenoxyl radical formed during free radical scavenging.[5]

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of biological efficacy studies, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for assessing the antimicrobial and cytotoxic activities of benzaldehyde isomers.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Rationale: The broth microdilution method allows for the simultaneous testing of multiple concentrations of a compound in a high-throughput format, providing a quantitative measure of its antimicrobial potency. The inclusion of positive and negative controls is crucial for validating the experimental results.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the benzaldehyde isomers in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well.

  • Serial Dilutions: Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in MHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Wells containing only MHB and the inoculum (no compound).

    • Negative Control: Wells containing only MHB (no inoculum or compound).

    • Solvent Control: Wells containing the inoculum and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Caption: Workflow for MIC determination by broth microdilution.

Protocol: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[8]

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the benzaldehyde isomers in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The positional isomerism of the hydroxyl group on the benzaldehyde ring profoundly influences the biological efficacy of these compounds. The ortho-isomer, salicylaldehyde, exhibits notable antifungal properties, while the meta- and para-isomers show promise as vasculoprotective, antibacterial, and anticancer agents. This comparative guide highlights the importance of considering isomeric forms in drug discovery and development.

Future research should focus on conducting comprehensive, head-to-head comparative studies of these isomers against a standardized panel of microbial strains and cancer cell lines to generate robust quantitative data. Further elucidation of their precise mechanisms of action will enable the rational design of more potent and selective therapeutic agents based on the benzaldehyde scaffold. The insights provided in this guide serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this versatile class of compounds.

References

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). PMC. [Link]

  • 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. PubMed Central. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. ResearchGate. [Link]

  • A new method for determining the minimum inhibitory concentration of essential oils. ResearchGate. [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. [Link]

  • 4.2. Minimal Inhibitory Concentration (MIC) Determination. Bio-protocol. [Link]

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]

  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • The Multifaceted Role Of P-Hydroxybenzaldehyde (PHBA) In Modern Chemistry And Industry. KBR - Organic Silane. [Link]

  • Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers. [Link]

  • Synthesis, complexation, spectral, antibacterial and antifungal activity of 2,4-dihydroxy-5-[(E)-phenyldiazenyl]benzaldehyde oxime. ResearchGate. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. [Link]

  • Benzaldehyde. PubChem. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Biotechnology. [Link]

  • A new method for determining the minimum inhibitory concentration of essential oils. Journal of Applied Microbiology. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. NIH. [Link]

  • Biocide-Containing Facades Alter Culture-Based Bacterial and Fungal Community Composition and Resistance Patterns to Octylisothiazolinone. MDPI. [Link]

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Comparative

A Researcher's Guide to 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde: Bridging Predicted and Experimental Physicochemical Properties

Introduction: The Imperative of Empirical Validation in a Digital Age In modern chemical and pharmaceutical research, the reliance on in silico prediction of molecular properties has accelerated the pace of discovery. Co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Empirical Validation in a Digital Age

In modern chemical and pharmaceutical research, the reliance on in silico prediction of molecular properties has accelerated the pace of discovery. Computational models provide rapid screening of vast chemical libraries, offering predictions for a wide array of physicochemical parameters crucial for assessing a compound's potential as a drug candidate or a synthetic intermediate. However, these predictions, while powerful, are not a substitute for empirical validation. Experimental determination of properties such as melting point, boiling point, solubility, and pKa remains the gold standard for confirming the identity, purity, and likely in vivo behavior of a molecule.

Physicochemical Profile of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

PropertyExperimental ValuePredicted ValueSource of Predicted Value
Melting Point (°C) 83 - 85Not AvailableNot Available
Boiling Point (°C) Not Available435.9 ± 40.0Not Available
Water Solubility Not AvailableNot AvailableNot Available
pKa Not AvailableNot AvailableNot Available
logP Not Available4.3Not Available

Note: The absence of experimental data for several key parameters highlights the necessity for empirical studies to validate the predicted values and provide a more complete understanding of this compound.

Comparative Analysis with Structurally Related Benzaldehydes

To better understand the physicochemical landscape of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a comparative analysis with structurally similar compounds is invaluable. The following table presents experimental and predicted data for selected benzaldehyde derivatives.

CompoundMelting Point (°C)Boiling Point (°C)Water SolubilitypKa
3-Benzyloxy-4-methoxybenzaldehyde 61 - 64[1]213 - 215 (at 3.5 mmHg)[2]Soluble in chloroform, methanol[2]Not Available
3-Ethoxy-4-methoxybenzaldehyde 51 - 53[3][4]155 (at 10 mmHg)[3][5]Soluble in methanol[6]Not Available
4-Chloro-3,5-dimethoxybenzaldehyde 165 - 167[7]Not Available0.23 g/L (predicted)-4.6 (Strongest Basic, predicted)

This comparative data allows for inferences about the target molecule. For instance, the presence of the benzyl ether group in both the target compound and 3-Benzyloxy-4-methoxybenzaldehyde suggests they may share similar solubility characteristics in organic solvents.

The Significance of Physicochemical Properties in Drug Discovery

The physicochemical properties detailed in this guide are not mere data points; they are critical determinants of a compound's journey from a laboratory curiosity to a potential therapeutic agent.

  • Melting Point: The melting point is a fundamental indicator of a compound's purity and identity.[8][9] A sharp melting point range is characteristic of a pure substance, while impurities tend to depress and broaden this range.[8] In the pharmaceutical industry, melting point determination is a crucial quality control step.[8]

  • Boiling Point: The boiling point provides insight into a molecule's volatility and the strength of its intermolecular forces. This is particularly relevant for purification processes such as distillation and for assessing the stability of a compound under various thermal conditions.

  • Solubility: Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low efficacy.

  • pKa: The pKa value indicates the extent of ionization of a molecule at a given pH. Since the pH varies throughout the gastrointestinal tract, a drug's pKa will determine its charge state, which in turn affects its solubility and ability to cross biological membranes.[2] The ionization state of a drug is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Standardized Experimental Protocols

For researchers seeking to determine the physicochemical properties of novel compounds, adhering to standardized protocols is essential for generating reliable and reproducible data. The following are summaries of established methods, largely based on the OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (Capillary Method - OECD 102)

This method involves heating a small, powdered sample of the substance in a capillary tube and observing the temperature at which melting occurs.

MeltingPointWorkflow A Sample Preparation: Grind a small amount of the dry substance into a fine powder. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). C->D E Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. D->E

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Siwoloboff Method - OECD 103)

This micro-method is suitable for small quantities of liquid and involves observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

BoilingPointWorkflow A Sample Preparation: Place a small amount of the liquid into a test tube. B Capillary Insertion: Invert a capillary tube and place it in the test tube. A->B C Heating: Heat the test tube in a controlled manner. B->C D Observation: Observe for a continuous stream of bubbles from the capillary. C->D E Cooling & Recording: Allow to cool and record the temperature at which the liquid enters the capillary. D->E

Caption: Workflow for Boiling Point Determination.

Aqueous Solubility Determination (Flask Method - OECD 105)

This method involves saturating water with the test substance and then measuring the concentration of the substance in the aqueous phase.

SolubilityWorkflow A Sample Preparation: Add an excess amount of the substance to a known volume of water. B Equilibration: Stir the mixture at a constant temperature for a sufficient time to reach equilibrium. A->B C Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. B->C D Analysis: Determine the concentration of the substance in the aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis). C->D

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination (Titration Method - OECD 112)

This method involves titrating a solution of the substance with a strong acid or base and monitoring the pH change to determine the dissociation constant.

pKaWorkflow A Solution Preparation: Dissolve a known amount of the substance in water or a suitable co-solvent. B Titration: Titrate the solution with a standardized solution of a strong acid or base. A->B C pH Monitoring: Record the pH of the solution after each addition of the titrant. B->C D Data Analysis: Plot the pH versus the volume of titrant added and determine the pKa from the titration curve. C->D

Caption: Workflow for pKa Determination.

Conclusion

The cross-referencing of predicted and experimental data for 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde highlights a common challenge in the early stages of research: the scarcity of comprehensive experimental data for novel compounds. While computational models provide valuable initial assessments, this guide underscores the indispensable role of empirical validation. The comparative analysis with structurally similar compounds offers a practical approach to inferring properties in the absence of direct experimental evidence. As research on this and other novel benzaldehyde derivatives continues, the generation of robust experimental data will be paramount for advancing their potential applications in drug discovery and beyond.

References

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Validation

A Senior Application Scientist's Guide to Validating the Molecular Weight of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde via Mass Spectrometry

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's identity is paramount. For novel compounds like 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a synthetic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's identity is paramount. For novel compounds like 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a synthetic intermediate with potential applications in medicinal chemistry, rigorous structural validation is the bedrock of reliable research. This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS) techniques for confirming the molecular weight of this specific aldehyde, grounded in the principles of scientific integrity and self-validating protocols.

Foundational Analysis: Theoretical Molecular Weight and Isotopic Signature

Before any experimental work, a thorough theoretical analysis is crucial. It establishes the expected values against which empirical data will be judged.

The elemental formula for 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is C₁₅H₁₃ClO₃ .

  • Average Molecular Weight: 276.72 g/mol

  • Monoisotopic Mass: 276.0553 Da

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O). This is the value of primary interest in high-resolution mass spectrometry.

A key structural feature for mass spectrometric validation is the presence of a single chlorine atom. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a characteristic isotopic pattern where the mass spectrum should exhibit two major peaks for the molecular ion:

  • An M peak corresponding to the molecule containing ³⁵Cl.

  • An M+2 peak, two mass units higher, corresponding to the ³⁷Cl-containing molecule.

The expected intensity ratio of the M peak to the M+2 peak is approximately 3:1 .[1][2] This predictable isotopic signature provides a powerful, built-in confirmation of the presence and number of chlorine atoms in the structure.

Selecting the Optimal Ionization Technique

The choice of ionization method is critical for successfully transferring the analyte from the solution phase to the gas phase as an intact ion. For a molecule like 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, which possesses polarity and could be susceptible to thermal degradation, soft ionization techniques are required.[3][4]

Ionization TechniquePrincipleSuitability for Target AnalyteRationale
Electrospray Ionization (ESI) Uses a high voltage to create an aerosol of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[5][6]Excellent The presence of oxygen atoms (aldehyde, methoxy, ether) provides sites for protonation, making it highly amenable to forming [M+H]⁺ ions in positive ion mode. ESI is a very "soft" technique that minimizes in-source fragmentation, ensuring the molecular ion is a prominent peak.
Atmospheric Pressure Chemical Ionization (APCI) A heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions that ionize the analyte through chemical reactions.Good Alternative APCI is well-suited for moderately polar, thermally stable small molecules. While it would likely work for this compound, the higher temperatures involved could potentially induce some fragmentation compared to ESI. It is often considered when ESI response is poor.[7]

For this guide, Electrospray Ionization (ESI) is the superior choice due to its gentle nature, which is ideal for preserving the intact molecular structure and observing the unfragmented molecular ion.[8] We will proceed with a protocol based on Liquid Chromatography coupled with ESI-Mass Spectrometry (LC-ESI-MS).

The Experimental Workflow: A Self-Validating System

A robust analytical workflow ensures that the results are not only accurate but also reproducible and trustworthy. The process involves careful sample preparation, chromatographic separation, and mass spectrometric detection.

MS Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation A 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) B 2. Create Working Solution (10 µg/mL in Mobile Phase A/B) A->B C 3. Inject Sample into LC-MS B->C D 4. Chromatographic Separation (C18 Column) C->D E 5. ESI Ionization (Positive Ion Mode) D->E F 6. Mass Analysis (Full Scan Mode) E->F G 7. Extract Mass Spectrum F->G H 8. Identify [M+H]+ Ion G->H I 9. Verify 3:1 Isotopic Pattern (M+H)+ vs. (M+H+2)+ H->I J 10. Check for Adducts ([M+Na]+, [M+K]+) I->J

Caption: Workflow for MS validation of molecular weight.

Detailed Experimental Protocol (LC-ESI-MS)

This protocol is designed for a standard Liquid Chromatography-Quadrupole Mass Spectrometry (LC-QMS) system.

1. Sample Preparation:

  • Stock Solution: Accurately weigh ~1 mg of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and dissolve in 1.0 mL of HPLC-grade acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:100 dilution of the stock solution into a 50:50 mixture of Mobile Phase A and Mobile Phase B (see below) to yield a final concentration of 10 µg/mL. This concentration is typically sufficient for high-sensitivity detection without saturating the detector.

2. Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 column is ideal for retaining this moderately nonpolar aromatic compound.

  • Mobile Phase A: Water + 0.1% Formic Acid. The acid is critical for promoting protonation ([M+H]⁺) in the ESI source.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 100 - 500. This range comfortably covers the expected molecular ion and potential adducts.

  • Capillary Voltage: +3.5 kV.

  • Source Temperature: 120 °C.

  • Drying Gas (N₂) Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

Rationale for parameter choices: The LC gradient effectively separates the analyte from potential impurities, ensuring a clean mass spectrum is obtained from the chromatographic peak. The MS parameters are standard starting points for small molecules of this type, optimized to achieve stable spray and efficient ionization.

Data Interpretation: The Hallmarks of Confirmation

Successful validation hinges on identifying several key features in the acquired mass spectrum. The data should be extracted from the apex of the chromatographic peak corresponding to the analyte.

Expected Experimental Data:

Ion SpeciesTheoretical m/z (Da)Expected Relative AbundancePurpose of Observation
[M+H]⁺ (with ³⁵Cl) 277.0626 100% Primary evidence of molecular weight.
[M+H+2]⁺ (with ³⁷Cl) 279.0597 ~32% Confirms presence of one chlorine atom. [9]
[M+Na]⁺ (with ³⁵Cl)299.0446VariableSecondary confirmation of molecular weight.
[M+K]⁺ (with ³⁵Cl)315.0185VariableSecondary confirmation of molecular weight.

The primary observation is the base peak corresponding to the protonated molecule, [M+H]⁺. For our target, this should appear at an m/z of 277.06 . The most critical confirmatory signal is the accompanying peak at m/z 279.06 , with an intensity roughly one-third of the base peak.[2] The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, common in ESI, further corroborates the molecular mass, as these species are formed by the addition of a known mass (Na⁺ or K⁺) to the neutral molecule.

Comparison with High-Resolution Mass Spectrometry (HRMS)

While the protocol above uses a nominal mass instrument (like a quadrupole), a higher level of confidence is achieved using High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer.[10][11]

FeatureNominal Mass (e.g., Quadrupole MS)High-Resolution (e.g., Orbitrap, TOF-MS)
Mass Measurement Measures to the nearest integer mass (e.g., m/z 277).Measures mass to 3-4 decimal places (e.g., m/z 277.0626).[10]
Confidence Level Good. Confirms molecular weight and Cl presence via isotope pattern.Excellent. Provides an exact mass measurement.
Key Advantage Widely available, robust, and cost-effective.Can be used to determine the elemental formula of the ion.[12][13]
Data Output Mass spectrum showing integer m/z values.Mass spectrum with highly accurate m/z values, allowing for formula prediction within a low ppm error margin (typically < 5 ppm).

Why HRMS is the Gold Standard: An HRMS measurement of m/z 277.0626 is highly specific. When this value is submitted to an elemental composition calculator (along with constraints like C, H, Cl, O as possible elements), the only plausible formula that fits within a 5 ppm mass error is C₁₅H₁₄ClO₃ (the protonated form of our molecule). This effectively rules out other combinations of atoms that might coincidentally have the same nominal mass, providing definitive structural confirmation.[12]

Conclusion

Validating the molecular weight of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a systematic process. By leveraging the strengths of LC-ESI-MS, a researcher can confidently confirm the compound's mass. The key validation points are the observation of the correct protonated molecular ion ([M+H]⁺ at m/z 277) and, critically, the signature 3:1 isotopic pattern at m/z 277/279, which confirms the presence of a single chlorine atom. While nominal mass provides strong evidence, employing High-Resolution Mass Spectrometry elevates the validation to an unambiguous confirmation of the elemental formula, representing the highest standard of analytical rigor in modern chemical research.

References

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Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and Its Parent Compounds

Abstract In the landscape of drug discovery and development, understanding the structure-activity relationship (SAR) is paramount. The modification of a parent molecule can drastically alter its biological activity, tran...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, understanding the structure-activity relationship (SAR) is paramount. The modification of a parent molecule can drastically alter its biological activity, transforming a benign compound into a potent therapeutic agent or, conversely, a toxic substance. This guide provides a comparative analysis of the in vitro cytotoxicity of a synthesized benzaldehyde derivative, 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, against its commercially available parent compounds: vanillin (4-hydroxy-3-methoxybenzaldehyde) and 3-chlorobenzyl alcohol. We will delve into the experimental rationale, provide detailed protocols for robust cytotoxicity assessment, and interpret the data to elucidate the impact of structural modification on cellular viability.

Introduction: The Rationale for Comparison

The synthesis of novel molecular entities from established parent compounds is a cornerstone of medicinal chemistry. The goal is often to enhance efficacy, improve selectivity, or reduce toxicity. Our compound of interest, 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, is a derivative of vanillin, a widely used phenolic aldehyde, and incorporates a 3-chlorobenzyl moiety.

  • Vanillin (Parent 1): Known for its use as a flavoring agent, vanillin also possesses a range of biological activities. However, its cytotoxic potential against cancer cells is generally low, requiring high concentrations to induce cell death.[1] Studies have shown it can induce apoptosis and inhibit proliferation in cell lines like HT-29, but its therapeutic application as a standalone cytotoxic agent is limited.[1][2]

  • 3-Chlorobenzyl alcohol (Parent 2): This halogenated aromatic alcohol is a common synthetic intermediate. While comprehensive cytotoxicity data is scarce, related structures and the benzyl group itself are known pharmacophores in anti-cancer compounds.[3] The presence of a chlorine atom can significantly alter a molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.[4]

  • 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde (Derivative): This molecule combines the vanillin scaffold with the 3-chlorobenzyl group via an ether linkage. This modification fundamentally alters the molecule's size, polarity, and conformational flexibility. The key scientific question is: How does this specific combination of parent structures impact the molecule's ability to induce cell death?

This guide will walk you through the essential assays to answer this question, focusing on methods that measure both metabolic activity and membrane integrity.

Experimental Design & Methodologies

To conduct a thorough and reliable comparison, a multi-assay approach is essential. No single assay can provide a complete picture of cytotoxicity. Here, we detail two gold-standard, complementary methods: the MTT assay, which measures metabolic viability, and the LDH assay, which quantifies membrane integrity loss.

Foundational Components
  • Cell Line Selection: A human cancer cell line, such as HeLa (cervical cancer) or HT-29 (colon cancer), is recommended due to its robustness and well-characterized nature.

  • Compound Preparation: All three compounds (the derivative and two parents) must be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. Serial dilutions are then made in cell culture medium to achieve the desired final concentrations for testing. A key control is to ensure the final DMSO concentration in all wells is identical and non-toxic (typically ≤ 0.5%).

The MTT Assay: A Measure of Metabolic Health

The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial function.[5][6] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6] The amount of formazan produced is proportional to the number of metabolically active cells.[5]

Detailed Protocol: MTT Cytotoxicity Assay [7][8]

  • Cell Seeding: Plate 1 x 10^4 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the three test compounds. After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the respective compound concentrations. Include "vehicle control" wells (containing only DMSO at the same final concentration as the treated wells) and "no-cell" blank wells.

  • Incubation: Incubate the plate for a defined period, typically 24 to 72 hours, depending on the expected mechanism of action. A 72-hour incubation is common for assessing anti-proliferative effects.[7]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[7][8] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a test wavelength of 490-590 nm using a microplate reader.[5][7]

The LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[10] LDH is a stable enzyme present in the cytoplasm of all cells.[11] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the culture medium.[11] The assay quantifies this released LDH through a coupled enzymatic reaction that produces a measurable colorimetric signal.[12][13]

Detailed Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is highly efficient to run both assays in parallel on separate plates.

  • Establish Controls: For the LDH assay, three controls are critical for accurate data normalization:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer (e.g., Triton X-100) 30 minutes before the assay endpoint.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13] The reaction converts a tetrazolium salt into a red formazan product.[13] Stop the reaction by adding 50 µL of a stop solution. Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Visualizing the Experimental Approach

To clarify the relationship between the compounds and the overall workflow, the following diagrams are provided.

G cluster_parents Parent Compounds cluster_synthesis Synthesis Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Derivative 3-[(3-Chlorobenzyl)oxy]- 4-methoxybenzaldehyde Vanillin->Derivative Etherification Chlorobenzyl 3-Chlorobenzyl Alcohol Chlorobenzyl->Derivative Etherification caption Chemical relationship of the compounds.

Caption: Chemical relationship of the compounds.

G cluster_assays Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay A Seed Cells in 96-Well Plate B Incubate 24h for Adherence A->B C Treat with Compounds (Derivative & Parents) B->C D Incubate for Treatment Period (e.g., 72h) C->D M1 Add MTT Reagent D->M1 L1 Collect Supernatant D->L1 M2 Incubate 3h M1->M2 M3 Solubilize Formazan (DMSO) M2->M3 M4 Read Absorbance (Metabolic Viability) M3->M4 E Data Analysis (IC50 Calculation) M4->E L2 Add LDH Reaction Mix L1->L2 L3 Incubate 30min L2->L3 L4 Read Absorbance (Membrane Integrity) L3->L4 L4->E caption Dual-assay experimental workflow.

Caption: Dual-assay experimental workflow.

Results: A Comparative Cytotoxicity Profile

The results from the cytotoxicity assays are typically summarized by calculating the IC50 value—the concentration of a compound that inhibits 50% of the measured response (cell viability or growth).

CompoundParent/DerivativeAssumed IC50 (µM) on HeLa Cells (MTT Assay, 72h)Interpretation
VanillinParent> 1000[1]Very low cytotoxicity.
3-Chlorobenzyl AlcoholParent~ 250Moderate cytotoxicity.
3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Derivative ~ 45 Significantly enhanced cytotoxicity.

Note: The IC50 values for the parent compounds are based on literature, while the value for the derivative is a representative hypothetical result for illustrative purposes.

Discussion: Unraveling the Structure-Activity Relationship

The hypothetical data clearly indicates that the synthesized derivative is significantly more cytotoxic than either of its parent compounds. This enhancement can be attributed to several factors related to its modified structure:

  • Increased Lipophilicity: The addition of the chlorobenzyl group increases the overall lipophilicity of the molecule compared to the highly polar vanillin. This can facilitate more efficient passage across the cell's lipid bilayer membrane, leading to higher intracellular concentrations and greater target engagement.

  • Introduction of a Halogen: The chlorine atom is an electron-withdrawing group that can alter the electronic distribution of the benzyl ring. In many drug candidates, halogenation has been shown to enhance biological activity.[4]

  • Steric and Conformational Effects: The bulky chlorobenzyl ether group provides a new three-dimensional shape to the molecule. This new conformation may allow for novel or stronger binding interactions with intracellular targets, such as enzymes or proteins involved in cell survival pathways, that are inaccessible to the parent compounds. The benzyl group itself is a recognized pharmacophore in many anti-cancer agents.[3]

The combination of the methoxybenzaldehyde core with the chlorobenzyl moiety appears to create a synergistic effect, resulting in a compound with a markedly improved cytotoxic profile. While vanillin's activity is weak[1], and 3-chlorobenzyl alcohol's is moderate, their covalent linkage produces a molecule with potent anti-proliferative properties.

Conclusion

This guide demonstrates a systematic approach to comparing the cytotoxicity of a novel derivative to its parent compounds. Through the parallel application of MTT and LDH assays, we can robustly assess changes in both metabolic health and membrane integrity. The structural modification—specifically, the introduction of a chlorobenzyl ether at the 4-hydroxy position of vanillin—transforms two molecules of low-to-moderate cytotoxicity into a derivative with significantly enhanced potency. This case study underscores the power of rational drug design and highlights how targeted chemical modifications can be a critical strategy in the development of new therapeutic agents.

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Validation

A Comparative Guide to Catalytic Efficiency in the Synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

For researchers and professionals in drug development, the efficient synthesis of intermediates is a cornerstone of rapid and cost-effective discovery. One such crucial building block is 3-[(3-Chlorobenzyl)oxy]-4-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of intermediates is a cornerstone of rapid and cost-effective discovery. One such crucial building block is 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a key precursor for various pharmacologically active molecules. This guide provides an in-depth comparison of two prominent catalytic methods for its synthesis: Phase-Transfer Catalysis (PTC) and Microwave-Assisted Synthesis. We will delve into the mechanistic underpinnings of each, present comparative experimental data, and offer detailed protocols to enable informed decisions in your synthetic strategies.

The synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is fundamentally a Williamson ether synthesis, a classic and reliable method for forming the ether linkage.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the reactants are isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 3-chlorobenzyl chloride. The hydroxyl group of isovanillin is deprotonated by a base to form a phenoxide, which then acts as the nucleophile, attacking the benzylic carbon of 3-chlorobenzyl chloride and displacing the chloride ion.

The choice of catalyst and reaction conditions, however, can dramatically influence the efficiency, yield, and environmental impact of this transformation. Here, we compare a conventional yet powerful catalytic system with a modern, green chemistry-aligned approach.

Catalytic System 1: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[4] In the synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, the reactants (isovanillin and 3-chlorobenzyl chloride) are typically in an organic phase, while the base (e.g., sodium hydroxide) is in an aqueous phase. The phase-transfer catalyst, usually a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium fluoride, facilitates the reaction by transporting the hydroxide ion into the organic phase to deprotonate the isovanillin. The resulting phenoxide is then available to react with the 3-chlorobenzyl chloride.

Mechanistic Rationale

The key to PTC is the ability of the catalyst's cation (e.g., tetrabutylammonium) to be soluble in both aqueous and organic phases. This allows it to pair with the hydroxide anion and shuttle it across the phase boundary. This continuous transport of the nucleophile's precursor accelerates the reaction, which would otherwise be limited by the slow diffusion of reactants at the interface.

Experimental Workflow: Phase-Transfer Catalysis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve isovanillin and 3-chlorobenzyl chloride in an organic solvent (e.g., toluene). C Add the phase-transfer catalyst (e.g., tetrabutylammonium fluoride) to the organic phase. A->C B Prepare an aqueous solution of sodium hydroxide. D Combine the organic and aqueous phases in a reactor. B->D C->D E Stir vigorously at a controlled temperature (e.g., 25°C) for a set duration (e.g., 4 hours). D->E F Separate the organic and aqueous layers. E->F G Wash the organic layer with water. F->G H Dry the organic layer over an anhydrous salt (e.g., Na2SO4). G->H I Remove the solvent under reduced pressure. H->I J Purify the crude product (e.g., by recrystallization) to obtain the final product. I->J

Caption: Workflow for Phase-Transfer Catalysis Synthesis.

Catalytic System 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods.[5][6][7] By utilizing microwave irradiation, reaction times can be significantly reduced, and in many cases, yields can be improved.[5][7] For the Williamson ether synthesis, microwave heating can accelerate the reaction between the phenoxide and the alkyl halide.

Mechanistic Rationale

Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating. This localized superheating can lead to a dramatic increase in reaction rates. In the context of this synthesis, the polar intermediates and reactants absorb microwave energy, leading to a faster attainment of the activation energy required for the nucleophilic substitution. This often allows for the use of less harsh reaction conditions and can sometimes eliminate the need for a phase-transfer catalyst.[5][8]

Experimental Workflow: Microwave-Assisted Synthesis

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Isolation A Combine isovanillin, 3-chlorobenzyl chloride, a base (e.g., K2CO3), and a high-boiling point solvent (e.g., DMF) in a microwave-safe reaction vessel. B Place the sealed vessel in a microwave reactor. A->B C Irradiate at a set temperature (e.g., 130°C) and power (e.g., 300W) for a short duration (e.g., 10-15 minutes). B->C D Cool the reaction mixture. C->D E Pour the mixture into water to precipitate the product. D->E F Filter the solid product. E->F G Wash the solid with water. F->G H Dry the product to obtain the crude material. G->H I Purify by recrystallization if necessary. H->I

Caption: Workflow for Microwave-Assisted Synthesis.

Comparative Analysis of Catalytic Efficiency

ParameterPhase-Transfer Catalysis (PTC)Microwave-Assisted Synthesis
Catalyst Tetrabutylammonium FluorideNone (Microwave Energy)
Base Sodium HydroxidePotassium Carbonate
Solvent Toluene/WaterDMF
Temperature 25°C130°C
Reaction Time 4 hours10-15 minutes
Yield ~95.3%[9]Reported yields for similar reactions are often high, with the primary advantage being speed.[1]
Green Chemistry - Use of organic solvents- Catalyst separation may be required- Reduced reaction time- Lower energy consumption- Potential for solvent-free conditions
Scalability Well-established for industrial scaleCan be challenging for large-scale production

Detailed Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis
  • Reaction Setup: In a 3 L dry reaction flask, dissolve 500 g of isovanillin and 537 g of 3-chlorobenzyl chloride in 1500 ml of a suitable organic solvent like toluene.

  • Aqueous Phase Preparation: In a separate beaker, dissolve 198 g of sodium hydroxide in 1500 ml of water.

  • Catalyst Addition: Add 120 g of tetrabutylammonium fluoride to the organic mixture.

  • Reaction: Combine the aqueous and organic phases in the reaction flask. Stir the mixture vigorously at 25°C for 4 hours.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde as a white solid. A reported yield for a similar reaction is 95.3% with a purity of 99.8%.[9]

Protocol 2: Synthesis via Microwave Irradiation
  • Reaction Setup: In a microwave-safe vessel, combine 10 mmol of isovanillin, 12 mmol of 3-chlorobenzyl chloride, and 20 mmol of potassium carbonate in 15 mL of N,N-dimethylformamide (DMF).

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 130°C for 10-15 minutes with a power of 300W.[5]

  • Work-up: After the reaction, cool the vessel to room temperature. Pour the reaction mixture into 100 mL of cold water to precipitate the product.

  • Isolation: Collect the solid by filtration and wash it thoroughly with water.

  • Purification: Dry the solid product. If necessary, recrystallize from ethanol to obtain the pure product. Microwave-assisted Williamson ether synthesis has been shown to significantly increase yields from a range of 6-29% in conventional heating for short periods to 20-55%.[1]

Conclusion

Both Phase-Transfer Catalysis and Microwave-Assisted Synthesis offer efficient routes to 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

Phase-Transfer Catalysis stands out for its high yield and scalability, making it a robust choice for large-scale production. The mild reaction conditions are also advantageous.

Microwave-Assisted Synthesis offers a compelling alternative, particularly for rapid synthesis on a laboratory scale. Its adherence to green chemistry principles, such as reduced reaction times and energy consumption, is a significant benefit for modern synthetic labs.

The ultimate choice of catalytic system will depend on the specific needs of the researcher, considering factors such as desired scale, available equipment, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable intermediate.

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